molecular formula C3H9BO3<br>B(OCH3)3<br>C3H9BO3 B150158 Trimethyl borate CAS No. 121-43-7

Trimethyl borate

Cat. No.: B150158
CAS No.: 121-43-7
M. Wt: 103.92 g/mol
InChI Key: WRECIMRULFAWHA-UHFFFAOYSA-N
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Description

Trimethyl borate (C₃H₉BO₃, CAS 121-43-7) is a colorless, flammable organoboron compound recognized for its green flame and role as a weak Lewis acid (AN = 23) . It is a fundamental reagent in modern organic synthesis, primarily serving as a precursor to boronic acids and esters . These derivatives are crucial intermediates in cross-coupling reactions, such as the Suzuki reaction, enabling the formation of carbon-carbon bonds essential for constructing complex molecules . The typical synthesis involves reacting a Grignard reagent or organolithium compound with this compound, followed by hydrolysis to isolate the boronic acid . Another significant industrial application is its role as the main precursor in the production of sodium borohydride (NaBH₄), a versatile reducing agent, via the Brown-Schlesinger process . Beyond synthesis, this compound is used as a gaseous antioxidant in brazing and solder fluxes and has been investigated for use in flame retardants and as a boron source in materials science . For instance, it acts as a precursor for depositing boron oxide thin films through electron beam-induced deposition (EBID) for applications in electronics and optics . Researchers should note that this compound is highly flammable and moisture-sensitive, rapidly decomposing in water . It is typically supplied with a purity of >98.0% and must be stored in a cool, dark place, often under inert gas, to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

trimethyl borate
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InChI

InChI=1S/C3H9BO3/c1-5-4(6-2)7-3/h1-3H3
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InChI Key

WRECIMRULFAWHA-UHFFFAOYSA-N
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Canonical SMILES

B(OC)(OC)OC
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Molecular Formula

C3H9BO3, Array
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DSSTOX Substance ID

DTXSID0037738
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Molecular Weight

103.92 g/mol
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Physical Description

Trimethyl borate appears as a water-white liquid. Denser than water. Vapors heavier than air. Used as a solvent and fungicide for fruit., Colorless liquid; [ICSC], COLOURLESS LIQUID.
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Boiling Point

67.5 °C, 68 °C
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Flash Point

less than 80 °F (NFPA, 2010), < 80 °F (< 27 °C) (closed cup), - 7 °C
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Solubility

Miscible with tetrahydrofuran, ether, isoporpylamine, hexane, methanol, nujol, and other organic liquids, Miscible with alcohol, ether; soluble in polar nonhydroxylic solvents, Solubility in water: reaction
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Density

0.915 g/cu cm, Relative density (water = 1): 0.915
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Vapor Density

3.59 (Air = 1), Relative vapor density (air = 1): 3.6
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Vapor Pressure

137.0 [mmHg], 137 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 18
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Color/Form

Colorless, moisture-sensitive liquid; fumes in air

CAS No.

121-43-7, 3349-42-6
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Melting Point

-29.3 °C, -29 °C
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Trimethyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl borate (B1201080), with the chemical formula B(OCH₃)₃, is an organoboron compound of significant interest in organic synthesis and materials science.[1] As the simplest trialkyl borate ester, it serves as a key intermediate in the production of vital reducing agents like sodium borohydride (B1222165) and as a precursor to boronic acids, which are indispensable in Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique properties, including its high flammability and characteristic green flame, also make it a subject of academic and practical curiosity.[1] This guide provides an in-depth overview of the physical and chemical properties of trimethyl borate, detailed experimental protocols for their determination, and visualizations of its key chemical transformations.

Physical Properties of this compound

This compound is a colorless, volatile liquid at room temperature with a characteristic sweet, ester-like odor.[3][4] It is a highly flammable substance and is sensitive to moisture, readily hydrolyzing in the presence of water.[5][6] A summary of its key physical properties is presented in the tables below for easy reference and comparison.

General and Thermodynamic Properties
PropertyValueSource(s)
Molecular Formula C₃H₉BO₃[1]
Molar Mass 103.91 g/mol [1][7]
Appearance Colorless liquid[1][7]
Melting Point -29 °C to -34 °C[1][7][8]
Boiling Point 67 °C to 69 °C[1][8]
Flash Point -8 °C to -13 °C[7][8][9]
Vapor Pressure 137 - 182 hPa at 25 °C[7][10]
Vapor Density 3.59 (Air = 1)[5][11]
Ignition Point 305 °C[10]
Optical and Other Properties
PropertyValueSource(s)
Density 0.915 - 0.932 g/cm³ at 20 °C[1][7][11]
Refractive Index (n₂₀/D) 1.3568 - 1.36[8][11]
Solubility Decomposes in water. Miscible with ether, methanol, hexane, tetrahydrofuran, and other organic solvents.[5][6]
Viscosity 0.5 cP at 20 °C[12]

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the electron-deficient nature of the central boron atom, making it a weak Lewis acid.[1][2] It is highly reactive towards nucleophiles and is particularly sensitive to moisture.

Hydrolysis: this compound rapidly hydrolyzes in the presence of water to form boric acid and methanol.[5][7] This reaction is typically fast and is a key consideration for its handling and storage, which must be under anhydrous conditions.[6][13]

Hydrolysis TMB B(OCH₃)₃ This compound Products B(OH)₃ Boric Acid + 3 CH₃OH Methanol TMB->Products + H2O 3 H₂O Water H2O->Products

Figure 1: Hydrolysis of this compound.

Reaction with Grignard Reagents (Boronic Acid Synthesis): A cornerstone of its utility in organic synthesis is its reaction with Grignard reagents (R-MgX). This reaction forms a boronate intermediate, which upon acidic hydrolysis, yields a boronic acid (RB(OH)₂).[2][9] These boronic acids are crucial substrates for Suzuki-Miyaura cross-coupling reactions. To prevent multiple additions of the Grignard reagent, this reaction is typically carried out at very low temperatures, such as -78 °C.[9][14]

Suzuki_Precursor_Synthesis cluster_step1 Step 1: Borylation cluster_step2 Step 2: Hydrolysis TMB B(OCH₃)₃ This compound Intermediate [R-B(OCH₃)₃]⁻ MgX⁺ Boronate Intermediate TMB->Intermediate + Grignard R-MgX Grignard Reagent Grignard->Intermediate BoronicAcid R-B(OH)₂ Boronic Acid Intermediate->BoronicAcid + Acid H₃O⁺ Aqueous Acid Acid->BoronicAcid

Figure 2: Synthesis of Boronic Acids.

Brown-Schlesinger Process: this compound is a primary precursor for the industrial production of sodium borohydride (NaBH₄) via the Brown-Schlesinger process.[1][15] This involves the reaction of this compound with sodium hydride (NaH) at elevated temperatures.[15][16]

Brown_Schlesinger TMB B(OCH₃)₃ This compound Products NaBH₄ Sodium Borohydride + 3 NaOCH₃ Sodium Methoxide TMB->Products + NaH 4 NaH Sodium Hydride NaH->Products

Figure 3: The Brown-Schlesinger Process.

Combustion: It is a highly flammable liquid that burns with a characteristic and vibrant green flame, producing boron trioxide and combustion products of the methyl groups.[1][7]

Experimental Protocols

Accurate determination of the physical and chemical properties of this compound requires specific experimental procedures, especially given its volatility and moisture sensitivity.

Determination of Boiling Point (Distillation Method)

The boiling point of a volatile liquid like this compound can be accurately determined using simple distillation.[17][18]

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.

  • Sample Preparation: Place approximately 5-10 mL of this compound into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor as it passes into the condenser.

  • Data Recording: As the liquid begins to boil and the vapor condenses, record the temperature at which a steady distillation rate is achieved and the temperature remains constant. This stable temperature is the boiling point. The barometric pressure should also be recorded as boiling point is pressure-dependent.[18][19]

Determination of Flash Point (Closed-Cup Method)

The flash point of a highly flammable liquid such as this compound is determined using a closed-cup tester to ensure safety and accuracy. The ASTM D56 (Tag Closed Cup) or ASTM D93 (Pensky-Martens Closed Cup) methods are standard.[1][5][8]

  • Apparatus: Use a Tag or Pensky-Martens closed-cup apparatus.

  • Sample Introduction: Place the specified volume of this compound (e.g., 50 mL for ASTM D56) into the test cup.[1]

  • Heating: The sample is heated at a slow, constant rate. In the Pensky-Martens method, the sample is stirred.[1][8]

  • Ignition Test: At specified temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.

  • Observation: The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[7]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Property Analysis cluster_reaction Further Reaction Reactants Boric Acid + Methanol (H₂SO₄ catalyst) Reflux Reflux Reaction Mixture Reactants->Reflux Distill Fractional Distillation Reflux->Distill Product Collect Azeotrope (TMB + Methanol) Distill->Product BoilingPoint Boiling Point Determination (Distillation) Product->BoilingPoint FlashPoint Flash Point Test (Closed-Cup) Product->FlashPoint Spectroscopy Spectroscopic Analysis (NMR, FTIR) Product->Spectroscopy Grignard Reaction with Grignard (Boronic Acid Synthesis) Product->Grignard

Figure 4: General Experimental Workflow.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its moisture sensitivity, preparing an NMR sample of this compound requires an inert atmosphere.[13]

  • Sample Preparation: In a glovebox or using a Schlenk line, dissolve 5-25 mg of this compound in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) that has been stored over molecular sieves.[20][21]

  • Tube Sealing: Transfer the solution to an NMR tube. For highly sensitive samples, a J. Young NMR tube with a resealable Teflon tap is recommended to maintain an inert atmosphere.[11]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the methoxy (B1213986) groups.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For a liquid sample like this compound, a spectrum can be obtained by placing a small drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr).[4][6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing just a drop of the liquid directly on the ATR crystal.[6][22]

  • Background Collection: First, run a background spectrum of the clean, empty salt plates or ATR crystal.

  • Sample Analysis: Acquire the spectrum of the sample. Key vibrational bands to observe include B-O stretching and C-H stretching of the methyl groups.

Conclusion

This compound is a versatile and reactive compound with well-defined physical and chemical properties. Its utility as a precursor in the synthesis of boronic acids and sodium borohydride underscores its importance in modern chemistry. A thorough understanding of its properties, particularly its moisture sensitivity and flammability, is crucial for its safe handling and effective use in research and development. The experimental protocols outlined in this guide provide a foundation for the accurate characterization and application of this valuable reagent.

References

An In-Depth Technical Guide to the Synthesis of Trimethyl Borate from Boric Acid and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethyl borate (B1201080) from boric acid and methanol (B129727). It includes detailed experimental protocols, quantitative data summaries, and visualizations of the reaction pathway and experimental workflow, designed to meet the needs of researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Trimethyl borate, B(OCH₃)₃, is a versatile chemical intermediate with significant applications in organic synthesis, serving as a precursor to boronic acids for Suzuki couplings, a key reagent in the production of sodium borohydride, and finding use as a flame retardant and antioxidant.[1] The synthesis from boric acid and methanol is a common and cost-effective production method.[1][2] This guide delves into the core principles and practical execution of this important esterification reaction.

The reaction is a reversible equilibrium between boric acid and methanol to produce this compound and water.[2][3]

B(OH)₃ + 3CH₃OH ⇌ B(OCH₃)₃ + 3H₂O

To drive the equilibrium towards the product side, an excess of methanol is typically used, and the water formed during the reaction is removed.[3][4] A common challenge in this synthesis is the formation of a low-boiling azeotrope between this compound and methanol, which complicates the isolation of the pure product.[5][6]

Reaction Mechanism and Catalysis

The esterification of boric acid with methanol is often catalyzed by a strong acid, such as sulfuric acid. The catalyst serves two primary functions: it protonates the hydroxyl groups of boric acid, making them better leaving groups, and it acts as a dehydrating agent, sequestering the water produced and shifting the reaction equilibrium towards the formation of this compound.[4][7][8]

The reaction proceeds through a series of protonation and nucleophilic substitution steps. While the detailed mechanism can be complex, a simplified representation of the acid-catalyzed pathway is illustrated below.

Reaction_Mechanism BoricAcid B(OH)₃ Boric Acid ProtonatedBoricAcid B(OH)₂(OH₂⁺) Protonated Boric Acid BoricAcid->ProtonatedBoricAcid + H⁺ ProtonatedBoricAcid->BoricAcid - H⁺ Intermediate1 [B(OH)₃(CH₃OH)] ProtonatedBoricAcid->Intermediate1 Methanol1 CH₃OH Methanol Methanol1->Intermediate1 MethylBoronicAcid CH₃OB(OH)₂ Methyl Diboronous Acid Intermediate1->MethylBoronicAcid - H⁺ Water1 H₂O Intermediate1->Water1 ProtonatedMethylBoronicAcid CH₃OB(OH)(OH₂⁺) MethylBoronicAcid->ProtonatedMethylBoronicAcid + H⁺ ProtonatedMethylBoronicAcid->MethylBoronicAcid - H⁺ Intermediate2 [CH₃OB(OH)₂(CH₃OH)] ProtonatedMethylBoronicAcid->Intermediate2 Methanol2 CH₃OH Methanol2->Intermediate2 DimethylBorinicAcid (CH₃O)₂B(OH) Dimethyl Borinic Acid Intermediate2->DimethylBorinicAcid - H⁺ Water2 H₂O Intermediate2->Water2 ProtonatedDimethylBorinicAcid (CH₃O)₂B(OH₂⁺) DimethylBorinicAcid->ProtonatedDimethylBorinicAcid + H⁺ ProtonatedDimethylBorinicAcid->DimethylBorinicAcid - H⁺ Intermediate3 [(CH₃O)₂B(OH)(CH₃OH)] ProtonatedDimethylBorinicAcid->Intermediate3 Methanol3 CH₃OH Methanol3->Intermediate3 TrimethylBorate B(OCH₃)₃ This compound Intermediate3->TrimethylBorate - H⁺ Water3 H₂O Intermediate3->Water3 H_plus H⁺ (from H₂SO₄)

Figure 1: Simplified reaction pathway for the acid-catalyzed synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound from boric acid and methanol have been reported. The following protocols provide detailed procedures for both laboratory-scale synthesis and purification.

Laboratory-Scale Synthesis via Reflux

This protocol is suitable for producing a methanol solution of this compound, often for applications where the pure compound is not required, such as in demonstrations of its characteristic green flame.[4]

Materials and Equipment:

  • Boric acid (H₃BO₃)

  • Methanol (CH₃OH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Pipettes and graduated cylinders

  • Stirring bar and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 15 g of boric acid with 100 mL of methanol. A large excess of methanol is used to shift the reaction equilibrium.[4]

  • Add a magnetic stir bar to the flask.

  • Slowly and carefully add 2 mL of concentrated sulfuric acid to the mixture while stirring. The addition is exothermic.[1]

  • Assemble a reflux apparatus with the flask and condenser.

  • Heat the mixture to reflux and maintain for 30-60 minutes.[4][7] The low boiling points of methanol and the this compound-methanol azeotrope mean that reflux is achieved quickly.[4]

  • After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

  • The resulting solution contains this compound in methanol.

Synthesis and Distillation of the Azeotrope

This protocol focuses on the production and isolation of the this compound-methanol azeotrope.

Materials and Equipment:

  • Boric acid (H₃BO₃)

  • Methanol (CH₃OH)

  • Distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)

  • Heating mantle

Procedure:

  • In a distillation flask, dissolve 124 g (2 moles) of boric acid in 512 g (16 moles) of methanol.[9]

  • Set up the distillation apparatus. An efficient fractionating column is recommended.[7][9]

  • Heat the mixture to begin distillation.

  • Collect the distillate that comes over at a vapor temperature of 54-60 °C. This fraction is the this compound-methanol azeotrope.[9]

  • For higher purity azeotrope, the collected fraction can be redistilled, collecting the fraction boiling at a constant temperature of 54-55 °C.[9]

Purification of this compound from the Azeotrope

Breaking the azeotrope is necessary to obtain pure this compound. Several methods can be employed, including extractive distillation and salting out.

Extractive distillation involves adding a high-boiling solvent that alters the relative volatilities of methanol and this compound.

Materials and Equipment:

  • This compound-methanol azeotrope

  • High-boiling polar solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide)[3][10]

  • Extractive distillation column

  • Heating and collection apparatus

Procedure:

  • The this compound-methanol azeotrope is fed into an extractive distillation column.

  • The high-boiling solvent is introduced near the top of the column.

  • The solvent selectively interacts with methanol, increasing its effective boiling point.

  • Substantially pure this compound is collected as the overhead product.

  • The solvent and methanol are collected from the bottom of the column and can be separated for solvent recovery.

This method involves adding a salt that is highly soluble in methanol but not in this compound, causing a phase separation.

Materials and Equipment:

  • This compound-methanol azeotrope

  • Anhydrous lithium chloride (LiCl) or calcium chloride (CaCl₂)[9]

  • Separatory funnel or other suitable vessel for phase separation

  • Distillation apparatus

Procedure:

  • To the this compound-methanol azeotrope, add anhydrous lithium chloride or calcium chloride.

  • Stir or shake the mixture. Two layers will form. The upper layer is rich in this compound, while the lower layer is a solution of the salt in methanol.[7]

  • Separate the upper layer.

  • The separated upper layer can be distilled to obtain pure this compound, which has a boiling point of 68 °C.[6]

Quantitative Data

The following tables summarize key quantitative data from various reported synthesis and purification methods.

Table 1: Reaction Conditions for this compound Synthesis

Boric Acid (g)Methanol (mL)CatalystCatalyst AmountReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
15100H₂SO₄2 mLReflux0.5-[4]
124512 (16 moles)None specified-Distillation-42.5 (of azeotrope)[9]
61.83200H₂SO₄30 mLReflux0.33-[1]
100300Conversion agent1.6 mol Boron750.585 (Boric Acid Conversion)
----60-1200.5-2-
250515None specified-70348

Table 2: Purification of this compound from Azeotrope

MethodReagentReagent AmountPurity of this compound (%)Yield (%)Reference
Sulfuric Acid ExtractionConc. H₂SO₄4 x 3 mL for 26.5 g azeotrope91.5-92.058.3-69[9]
Salting OutAnhydrous CaCl₂4.0 g for 24.0 g azeotrope95.851.0[9]
Salting OutAnhydrous LiCl120 g for 1000 g azeotrope99.5-99.796 (of borate in upper layer)[7]
Extractive DistillationDimethyl sulfoxide->99-[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reactants Combine Boric Acid, Methanol, and Catalyst Start->Reactants Reaction Heat to Reflux (30-60 min) Reactants->Reaction Distillation Distill the Azeotrope (54-60 °C) Reaction->Distillation Azeotrope This compound-Methanol Azeotrope Distillation->Azeotrope Purification Break Azeotrope Azeotrope->Purification ExtractiveDistillation Extractive Distillation Purification->ExtractiveDistillation Method 1 SaltingOut Salting Out (e.g., with LiCl) Purification->SaltingOut Method 2 FinalDistillation Distill Pure Product (68 °C) ExtractiveDistillation->FinalDistillation PhaseSeparation Separate Layers SaltingOut->PhaseSeparation PhaseSeparation->FinalDistillation PureProduct Pure this compound FinalDistillation->PureProduct End End PureProduct->End

Figure 2: General experimental workflow for this compound synthesis and purification.

Safety Considerations

  • Methanol is toxic and flammable. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.

  • Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment, including gloves, lab coat, and safety glasses.

  • This compound is flammable and should be handled away from ignition sources.

  • The reaction should be performed with appropriate fire safety measures in place.

Conclusion

The synthesis of this compound from boric acid and methanol is a well-established and scalable process. The primary challenges lie in driving the reversible reaction to completion and in the subsequent separation of the product from its azeotrope with methanol. By employing an excess of methanol, utilizing an acid catalyst and dehydrating agent, and selecting an appropriate purification method such as extractive distillation or salting out, high yields of pure this compound can be achieved. This guide provides the foundational knowledge and practical protocols for researchers and professionals to successfully synthesize and utilize this important chemical intermediate.

References

Trimethyl borate CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trimethyl borate (B1201080), detailing its chemical and physical properties, molecular structure, synthesis protocols, and key applications in research and development.

Core Identification and Properties

Trimethyl borate, also known as trimethoxyborane or methyl borate, is the organoboron compound with the chemical formula B(OCH₃)₃.[1] It is a colorless, water-white liquid that is sensitive to moisture and fumes in the air.[2][3] Its primary CAS Registry Number is 121-43-7 .[1][4][5]

This compound is a borate ester derived from the formal condensation of boric acid with three equivalents of methanol (B129727).[2] The central boron atom is bonded to three methoxy (B1213986) groups, resulting in a trigonal planar geometry. This electron-deficient boron center makes this compound a weak Lewis acid.[1][4]

  • Molecular Formula: C₃H₉BO₃[1][6]

  • SMILES: COB(OC)OC[1][5][6]

  • InChI Key: WRECIMRULFAWHA-UHFFFAOYSA-N[1][6]

The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 121-43-7[1][5][6][7]
Molecular Weight 103.91 g/mol [1][6][7]
Appearance Colorless, water-white liquid[1][2][3][8]
Density 0.932 g/mL at 20 °C[1][3][4]
Melting Point -34 °C to -29.3 °C[1][2][3][4][9]
Boiling Point 68-69 °C[1][3][4][9]
Flash Point -13 °C[4]
Refractive Index (n20/D) 1.3568 to 1.358[2][3]
Vapor Pressure 137 mmHg at 25 °C[2][8]
Vapor Density 3.59 (Air = 1)[2]
Solubility Miscible with ether, methanol, hexane, THF. Decomposes in water.[2][3][4]

Experimental Protocols and Methodologies

This compound is a versatile reagent in organic synthesis. Below are detailed protocols for its synthesis and its application in key chemical transformations relevant to drug development.

This is the most common laboratory and industrial method for preparing this compound. It involves the esterification of boric acid with methanol, typically using an acid catalyst, and removing the water formed to drive the equilibrium.

Protocol:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine boric acid (H₃BO₃) or boric oxide (B₂O₃) with an excess of dry methanol (CH₃OH).[9][10]

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture. The acid acts as a dehydrating agent and catalyst.[8][9]

  • Reaction: Heat the mixture to reflux. The esterification reaction produces this compound and water.

  • Azeotropic Distillation: this compound forms a low-boiling azeotrope with methanol (boiling point ~54-55 °C), which allows for its separation from the reaction mixture by distillation.[9][11][12] This azeotrope typically consists of about 75% this compound and 25% methanol.[8][9][10]

  • Purification: To obtain pure this compound, the azeotrope must be broken. This can be achieved by chemical means, such as by adding a boron trihalide (e.g., BBr₃) to react with the remaining methanol, or by physical separation methods like extractive distillation or treatment with a drying agent like anhydrous calcium chloride.[9][11]

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Reactants Boric Acid / Boric Oxide + excess Methanol Catalyst H₂SO₄ (catalyst) Reactants->Catalyst Reflux Heat to Reflux Reactants->Reflux Catalyst->Reflux Azeotrope Distill Methanol/ This compound Azeotrope (bp ~54-55 °C) Reflux->Azeotrope Esterification Product Azeotropic Mixture (75% TMB, 25% MeOH) Azeotrope->Product Azeotrope_in Azeotropic Mixture Product->Azeotrope_in Break Break Azeotrope (e.g., add CaCl₂ or BBr₃) Azeotrope_in->Break Distill_final Final Distillation Break->Distill_final Pure_TMB Pure this compound (bp 68-69 °C) Distill_final->Pure_TMB

General synthesis and purification workflow for this compound.

This compound is a crucial precursor for synthesizing boronic acids, which are key components in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern pharmaceutical synthesis.[8][10][13]

Protocol:

  • Grignard Formation: Prepare a Grignard reagent (ArMgBr) from an appropriate aryl halide (ArBr) and magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar).

  • Boronation Reaction: Cool the Grignard solution to a low temperature (typically -78 °C). Add this compound dropwise to the cooled solution. The highly nucleophilic Grignard reagent attacks the electrophilic boron atom.[8]

  • Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction by adding an aqueous acid (e.g., HCl or H₂SO₄). This hydrolyzes the intermediate boronate ester.

  • Workup and Isolation: Perform a liquid-liquid extraction to separate the aqueous and organic layers. The arylboronic acid (ArB(OH)₂) is typically isolated from the organic layer by crystallization, precipitation, or chromatography.

G ArBr Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArBr->Grignard Mg Mg Metal Mg->Grignard in ether Intermediate Boronate Ester Intermediate Ar-B(OCH₃)₂ Grignard->Intermediate Nucleophilic Attack (-78 °C) TMB This compound B(OCH₃)₃ TMB->Intermediate Hydrolysis Acidic Hydrolysis (H₃O⁺) Intermediate->Hydrolysis Product Arylboronic Acid Ar-B(OH)₂ Hydrolysis->Product Byproduct 2x Methanol (CH₃OH) Hydrolysis->Byproduct

Synthesis of arylboronic acids using this compound.

This compound is the primary precursor for the industrial production of sodium borohydride (B1222165) (NaBH₄), a widely used reducing agent in drug synthesis.[1][8]

Protocol:

  • Reactant Slurry: Prepare a slurry of sodium hydride (NaH) in a suitable high-boiling solvent.

  • Addition of TMB: Add this compound (B(OCH₃)₃) to the sodium hydride slurry at an elevated temperature.

  • Reaction: The reaction proceeds to form sodium borohydride and sodium methoxide (B1231860) (NaOCH₃) as a byproduct.

    • Reaction: 4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃[1]

  • Isolation: The solid products, sodium borohydride and sodium methoxide, are separated from the reaction mixture. Further purification steps are required to isolate the NaBH₄.

G cluster_reactants Reactants cluster_products Products NaH 4x Sodium Hydride (NaH) Reaction High Temperature NaH->Reaction TMB This compound B(OCH₃)₃ TMB->Reaction NaBH4 Sodium Borohydride (NaBH₄) NaOMe 3x Sodium Methoxide (NaOCH₃) Reaction->NaBH4 Reaction->NaOMe

The Brown-Schlesinger process for sodium borohydride synthesis.

Key Applications in Research and Drug Development

Beyond its role as a precursor, this compound has several direct and indirect applications in the pharmaceutical and chemical industries.

  • Precursor for Suzuki Coupling: As detailed above, its role in creating boronic acids is paramount for constructing complex organic molecules, including many active pharmaceutical ingredients (APIs).[13]

  • Reducing Agent Synthesis: It is indispensable for manufacturing sodium borohydride, a mild and selective reducing agent for aldehydes and ketones.[1][7][8]

  • Amidation Reactions: this compound can mediate the amidation of carboxylic acids, including α-hydroxy acids, without disturbing sensitive functional groups or stereocenters. This has been demonstrated in the synthesis of the drug Mirabegron.[14]

  • Polymer Additive: It has been investigated as a fire retardant additive in various polymers.[4][8][10]

  • Brazing and Soldering: It serves as a gaseous antioxidant in brazing and solder fluxes.[8][10]

  • Wood Preservation: In vapor-phase treatments, it diffuses into wood and hydrolyzes to deposit boric acid, a known wood preservative.[8]

References

An In-depth Technical Guide to the Hydrolysis of Trimethyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of trimethyl borate (B1201080), a reaction of significant interest in organic synthesis and various industrial processes. The document details the reaction mechanism, kinetics, and influential factors, supported by quantitative data and detailed experimental protocols.

Introduction

Trimethyl borate, B(OCH₃)₃, is a versatile organoboron compound widely utilized as a reagent in organic chemistry, notably as a precursor to boronic acids for Suzuki couplings.[1][2] Its utility is often influenced by its susceptibility to hydrolysis, a rapid reaction with water that yields boric acid and methanol (B129727).[3][4] Understanding and controlling this hydrolysis is paramount for its effective use in synthesis and other applications. This guide aims to provide a detailed technical understanding of this fundamental reaction.

The Hydrolysis Reaction

The overall chemical equation for the hydrolysis of this compound is as follows:

B(OCH₃)₃ + 3H₂O ⇌ B(OH)₃ + 3CH₃OH

This reaction is a reversible process, but under standard conditions with an excess of water, the equilibrium lies far to the right, favoring the formation of boric acid and methanol.[5] The reaction is known to be extremely rapid, often completing in under a minute in the presence of sufficient water.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₃H₉BO₃[6]
Molar Mass 103.91 g/mol [6]
Appearance Colorless liquid[4]
Density 0.932 g/mL[6]
Melting Point -34 °C[4]
Boiling Point 68-69 °C[6]
Solubility in Water Decomposes[6]

Reaction Mechanism

The hydrolysis of this compound proceeds through a nucleophilic attack of water on the electron-deficient boron atom. Computational studies support a step-wise mechanism involving the formation of a tetrahedral intermediate.

A proposed step-by-step mechanism for the hydrolysis of one methoxy (B1213986) group is illustrated below. The subsequent hydrolysis of the remaining methoxy groups follows a similar pathway.

Hydrolysis_Mechanism TMB B(OCH₃)₃ TS1 [Transition State 1] TMB->TS1 Nucleophilic attack H2O + H₂O Intermediate B(OCH₃)₃(H₂O) (Tetrahedral Intermediate) TS1->Intermediate TS2 [Transition State 2] Intermediate->TS2 Proton transfer & C-O bond cleavage Products B(OCH₃)₂(OH) + CH₃OH TS2->Products

Caption: Proposed mechanism for the first step of this compound hydrolysis.

The reaction can be catalyzed by both acids and bases. In acidic conditions, protonation of a methoxy group makes it a better leaving group. In basic conditions, the hydroxide (B78521) ion acts as a a more potent nucleophile than water.

Kinetics and Quantitative Data

The hydrolysis of this compound is characterized by its rapid rate. Quantitative studies have provided insights into the equilibrium of this reaction.

Equilibrium Constant

The equilibrium constant (K) for the hydrolysis of methyl borate has been determined to be 15.81.[3] This value indicates a strong thermodynamic preference for the formation of boric acid and methanol.

Factors Influencing Reaction Rate
  • Water Concentration: The rate of hydrolysis is directly proportional to the concentration of water. The reaction can be significantly slowed or effectively stopped by minimizing the presence of water.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. However, due to the already rapid nature of the reaction at room temperature, studies often focus on controlling the temperature to slow the reaction for analytical purposes.[3]

  • Steric Hindrance: The rate of hydrolysis of borate esters is sensitive to steric hindrance around the boron atom. Bulkier alkoxy groups can significantly slow down the rate of hydrolysis.[3]

Experimental Protocols

Several methods can be employed to study the hydrolysis of this compound. The choice of method often depends on the desired information, such as the reaction rate or the extent of hydrolysis at equilibrium.

Titrimetric Method for Monitoring Hydrolysis

This method is suitable for determining the concentration of unhydrolyzed this compound at specific time points.

Principle: The reaction is quenched by adding the sample to a non-aqueous solvent, and the remaining this compound is then hydrolyzed, and the resulting boric acid is titrated with a standard base in the presence of mannitol.

Procedure: [3]

  • Prepare a solution of this compound in a dry, inert solvent (e.g., acetone).

  • Initiate the hydrolysis by adding a known amount of water at a controlled temperature (e.g., in an ice bath to slow the reaction).

  • At desired time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a flask containing anhydrous benzene (B151609) to quench the hydrolysis.

  • The boric acid formed and any unreacted water will precipitate.

  • Filter the mixture to obtain a clear solution of the unhydrolyzed ester in benzene.

  • Take an aliquot of the filtrate, add water, mannitol, and a phenolphthalein (B1677637) indicator.

  • Titrate the boric acid (formed from the hydrolysis of the remaining ester) with a standardized sodium hydroxide solution to a persistent pink endpoint.

  • The amount of NaOH used is proportional to the concentration of unhydrolyzed this compound at the time of quenching.

Titration_Workflow Start Initiate Hydrolysis (TMB + H₂O) Quench Quench with Anhydrous Benzene Start->Quench At timed intervals Filter Filter to remove precipitated Boric Acid Quench->Filter Titrate Titrate Filtrate with NaOH (in presence of Mannitol) Filter->Titrate Calculate Calculate [TMB] Titrate->Calculate

Caption: Workflow for the titrimetric analysis of this compound hydrolysis.

Spectroscopic and Chromatographic Methods

Modern analytical techniques can also be employed for more detailed kinetic studies.

  • NMR Spectroscopy: ¹H and ¹¹B NMR can be used to monitor the disappearance of this compound and the appearance of methanol and boric acid in real-time.[8][9] This method provides detailed structural information about the species in solution.

  • Gas Chromatography (GC): GC can be used to quantify the concentration of this compound and methanol over time. This method is particularly useful for following the kinetics of the reaction.[10][11]

  • Stopped-Flow Spectrophotometry: For extremely fast reactions, stopped-flow techniques coupled with a suitable detection method (e.g., UV-Vis spectrophotometry if a chromophoric borate ester is used or a coupled assay is devised) can be used to measure initial reaction rates.[12]

Conclusion

The hydrolysis of this compound is a rapid and thermodynamically favorable reaction that is fundamental to its chemistry and applications. A thorough understanding of its mechanism, kinetics, and the factors that influence its rate is crucial for researchers and professionals working with this versatile reagent. The experimental protocols outlined in this guide provide a starting point for the quantitative investigation of this important reaction, enabling better control and optimization of processes involving this compound.

References

The Synthesis of Sodium Borohydride: An In-depth Technical Guide on the Use of Trimethyl Borate as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium borohydride (B1222165) (NaBH₄), a versatile reducing agent, utilizing trimethyl borate (B1201080) (B(OCH₃)₃) as a key precursor. The primary focus is on the industrially significant Brown-Schlesinger process, with additional details on alternative methodologies. This document is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and workflows.

Introduction

Sodium borohydride is a widely used reducing agent in organic and pharmaceutical synthesis due to its selectivity and mild reactivity.[1] The Brown-Schlesinger process, developed in the mid-20th century, remains a cornerstone of its industrial production.[2][3] This method involves the high-temperature reaction of sodium hydride (NaH) with trimethyl borate.[3][4] Variations of this process, including lower-temperature syntheses in ethereal solvents, have also been explored to enhance safety and yield. This guide will delve into the specifics of these synthetic routes.

The Brown-Schlesinger Process: High-Temperature Synthesis

The Brown-Schlesinger process is the most common commercial method for producing sodium borohydride.[3] It involves the reaction of sodium hydride with this compound in an inert, high-boiling solvent, typically mineral oil.[5]

Reaction Mechanism and Stoichiometry

The overall balanced chemical equation for the Brown-Schlesinger process is:

4NaH + B(OCH₃)₃ → NaBH₄ + 3NaOCH₃[1]

This reaction proceeds at elevated temperatures, typically in the range of 225-275 °C.[4][5] The process yields sodium borohydride and sodium methoxide (B1231860) (NaOCH₃) as a byproduct.[1] The reaction is rapid and can achieve high yields of the desired product.[5]

Quantitative Data
ParameterValueReference
Reaction Temperature225 - 275 °C[4][5]
Molar Ratio (NaH:B(OCH₃)₃)4:1[5]
Reported YieldUp to 94%[2][4][6]
SolventInert Mineral Oil[5]
Experimental Protocol: High-Temperature Synthesis

The following protocol is a generalized procedure based on literature descriptions of the Brown-Schlesinger process.

Materials:

  • Sodium hydride (NaH), finely dispersed

  • This compound (B(OCH₃)₃), anhydrous

  • Inert, high-boiling mineral oil

  • Isopropylamine (B41738) or Diethylene glycol dimethyl ether (for extraction)

  • Anhydrous nitrogen or argon gas

Equipment:

  • High-temperature, stirred autoclave reactor equipped with a heating mantle, thermocouple, mechanical stirrer, and inert gas inlet/outlet.

  • Filtration apparatus

  • Distillation apparatus for solvent recovery

Procedure:

  • Reactor Setup: The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to exclude air and moisture.

  • Charging the Reactor: A slurry of finely dispersed sodium hydride in inert mineral oil is charged into the reactor.

  • Heating: The stirred slurry is heated to the reaction temperature of 250-270 °C under a continuous inert gas purge.[1]

  • Addition of this compound: Anhydrous this compound is slowly and carefully added to the heated sodium hydride slurry. The rate of addition should be controlled to manage the exothermic nature of the reaction.

  • Reaction: The reaction mixture is maintained at 250-275 °C with vigorous stirring to ensure complete reaction. Reaction times can vary, but the reaction is generally rapid.[5]

  • Cooling and Product Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solid product, a mixture of sodium borohydride and sodium methoxide, is insoluble in the mineral oil.[6]

  • Purification: The solid product is separated from the mineral oil by filtration. The crude product is then purified by extraction with a suitable solvent in which sodium borohydride is soluble and sodium methoxide is substantially insoluble.[7]

    • Option A: Isopropylamine Extraction: The crude solid is extracted with isopropylamine. Sodium borohydride dissolves, leaving behind the insoluble sodium methoxide.[5] The resulting solution is filtered, and the isopropylamine is evaporated to yield purified sodium borohydride.

    • Option B: Diethylene Glycol Dimethyl Ether Extraction: Alternatively, the crude mixture can be extracted with diethylene glycol dimethyl ether.[8]

  • Drying: The purified sodium borohydride is dried under vacuum to remove any residual solvent.

Alternative Synthesis: Low-Temperature Process in Tetrahydrofuran (B95107)

An alternative to the high-temperature Brown-Schlesinger process involves the reaction of sodium hydride with an excess of this compound in tetrahydrofuran (THF) as a solvent. This method proceeds at a much lower temperature, around 65 °C.

Reaction and Stoichiometry

The reaction in THF with excess this compound leads to the formation of sodium borohydride and sodium tetramethoxyborate (NaB(OCH₃)₄).

Quantitative Data
ParameterValue
Reaction Temperature~65 °C
SolventTetrahydrofuran (THF)
Reactant Order of AdditionSodium hydride added to a solution of this compound in THF
This compound Concentration> 20% by volume in THF
Reaction Time0.75 - 1.5 hours
Experimental Protocol: Low-Temperature Synthesis

Materials:

  • Sodium hydride (NaH)

  • This compound (B(OCH₃)₃), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Anhydrous nitrogen or argon gas

Equipment:

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, dropping funnel, and inert gas inlet.

  • Heating mantle with a temperature controller.

  • Filtration apparatus.

Procedure:

  • Reactor Setup: A dry round-bottom flask is charged with anhydrous THF and the desired amount of this compound under an inert atmosphere.

  • Reactant Addition: Sodium hydride is added portion-wise to the stirred solution of this compound in THF at room temperature. The order of addition is crucial for achieving good yields.

  • Heating and Reaction: The reaction mixture is heated to reflux (approximately 65 °C) and stirred for 0.75 to 1.5 hours.

  • Product Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solid sodium borohydride product is insoluble in the THF and can be isolated by filtration. The byproduct, sodium tetramethoxyborate, remains dissolved in the THF.

  • Washing and Drying: The filtered solid is washed with anhydrous THF to remove any entrained impurities and then dried under vacuum.

Alternative Precursor: Sodium Aluminum Hydride

Another synthetic route involves the reaction of this compound with sodium aluminum hydride (NaAlH₄).

Reaction and Stoichiometry

B(OCH₃)₃ + NaAlH₄ → NaBH₄ + Al(OCH₃)₃[1]

This reaction produces sodium borohydride and aluminum methoxide as a byproduct.

Product Separation

The separation of sodium borohydride from aluminum methoxide can be achieved by dissolving the aluminum product in a solvent in which sodium borohydride is substantially insoluble, such as toluene.[1] The insoluble sodium borohydride can then be isolated by filtration.[1]

Visualizing the Process

Brown-Schlesinger Process Workflow

Brown_Schlesinger_Workflow NaH Sodium Hydride Reactor High-Temperature Reactor (225-275 °C, Mineral Oil) NaH->Reactor TMB This compound TMB->Reactor Cooling Cooling Reactor->Cooling Filtration Filtration Cooling->Filtration Crude_Product Crude Product (NaBH4 + NaOCH3) Filtration->Crude_Product Byproduct Sodium Methoxide (byproduct) Filtration->Byproduct Extraction Solvent Extraction (e.g., Isopropylamine) Crude_Product->Extraction Purified_Product Purified NaBH4 Solution Extraction->Purified_Product Extraction->Byproduct Evaporation Solvent Evaporation Purified_Product->Evaporation Final_Product Pure Sodium Borohydride Evaporation->Final_Product

Caption: Workflow for the Brown-Schlesinger synthesis of sodium borohydride.

Chemical Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products NaH 4 NaH (Sodium Hydride) NaBH4 NaBH4 (Sodium Borohydride) NaH->NaBH4 TMB B(OCH3)3 (this compound) TMB->NaBH4 NaOCH3 3 NaOCH3 (Sodium Methoxide) TMB->NaOCH3

Caption: Reactants and products in the Brown-Schlesinger process.

Conclusion

The synthesis of sodium borohydride using this compound as a precursor is a well-established and efficient process, particularly the high-temperature Brown-Schlesinger method. This guide has provided a detailed overview of the primary synthetic routes, including reaction conditions, quantitative data, and step-by-step experimental protocols. The inclusion of process diagrams offers a clear visual representation of the workflow and chemical transformations. For researchers and professionals in drug development, a thorough understanding of these synthetic methods is crucial for the effective application of this important reducing agent. Further optimization and exploration of alternative, more sustainable synthetic pathways continue to be areas of active research.

References

The Green Flame of Trimethyl Borate: An In-depth Technical Guide to its Combustion Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl borate (B1201080) (TMB), an organoboron compound with the formula B(OCH₃)₃, is well-known for its characteristic and vibrant green flame.[1][2][3][4][5] This property makes it a subject of interest not only for pyrotechnic displays but also for fundamental combustion research and potential applications where a distinct visual flame signature is desirable. This technical guide provides a comprehensive overview of the green flame combustion characteristics of trimethyl borate, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key processes. It is important to note that much of the available literature discusses this compound in the context of its azeotropic mixture with methanol (B129727) (typically 75% TMB and 25% methanol), and data on the combustion of pure this compound is limited.[3]

Synthesis and Properties of this compound

This compound is synthesized via the esterification of boric acid with methanol, typically in the presence of a dehydrating agent like sulfuric acid.[5] The reaction proceeds as follows:

B(OH)₃ + 3CH₃OH ⇌ B(OCH₃)₃ + 3H₂O

TMB is a colorless liquid with a boiling point of 68-69°C.[2] It is flammable and its vapor can form explosive mixtures with air.[6]

Quantitative Combustion Data

Quantitative data on the fundamental combustion properties of this compound are sparse in the scientific literature. The following tables summarize the available data, primarily from studies on TMB as a fuel additive or in droplet combustion experiments.

ParameterValueConditionsSource(s)
Flame Temperature600 KSingle droplet combustion of pure TMB[7]
631 KDroplet combustion of 60 wt% TMB with 40 wt% Ethanol[8]
Extinction Time~1270 msSingle droplet combustion of pure TMB[7]
In-Cylinder Pressure (as gasoline additive)26.88 bar2.5% TMB in gasoline, single-cylinder SI engine at 2500 rpm, full load[1][9]
Peak Emission Wavelength (BO₂)547.1 nmCombustion of amorphous boron powder in pure O₂[10][11]

Note: The flame temperatures reported are from droplet combustion experiments and may not represent the adiabatic flame temperature of a premixed flame.

Experimental Protocols

Detailed experimental investigation of the combustion characteristics of this compound would employ a range of standard techniques used in combustion science. While specific studies on pure TMB are limited, the following protocols describe how these properties would be measured.

Laminar Burning Velocity Measurement: Heat Flux Method

The heat flux method is a common technique for accurately measuring the laminar burning velocity of a premixed flame.

Apparatus:

  • A flat-flame burner with a porous, temperature-controlled surface.

  • Mass flow controllers for precise metering of fuel vapor, air, and any diluents.

  • A fuel vaporization system to introduce gaseous TMB into the mixture.

  • Thermocouples embedded in the burner plate to measure the temperature gradient.

  • A cooling/heating circuit to control the burner surface temperature.

Procedure:

  • A premixed, flat flame of TMB and air is stabilized on the burner surface.

  • The flow rates of TMB vapor and air are precisely controlled to achieve a specific equivalence ratio.

  • The burner surface temperature is adjusted until the net heat flux to the burner is zero, indicating an adiabatic flame.

  • The laminar burning velocity is then equal to the velocity of the unburned gas mixture approaching the flame front.

Flame Temperature and Species Concentration: Laser-Induced Fluorescence (LIF)

LIF is a powerful non-intrusive technique for measuring in-flame temperature and the concentration of key radical species.

Apparatus:

  • A tunable laser system (e.g., a dye laser or an optical parametric oscillator) to excite the species of interest.

  • Optics to form a laser sheet that passes through the flame.

  • A sensitive camera with appropriate filters to capture the fluorescence signal.

  • A spectrometer for detailed spectral analysis.

Procedure:

  • A stable TMB flame is established (e.g., on a Bunsen or flat-flame burner).

  • The laser is tuned to an electronic transition of a target species, such as the BO or BO₂ radical, which are key intermediates in boron combustion.

  • The laser sheet illuminates a cross-section of the flame, and the resulting fluorescence is imaged by the camera.

  • The intensity of the fluorescence signal is related to the concentration of the species.

  • For temperature measurements, a two-line LIF technique can be employed, where two different transitions of the same species are excited, and the ratio of the resulting fluorescence signals is used to determine the temperature.

Emission Spectroscopy

Emission spectroscopy is used to identify the light-emitting species in the flame, which are responsible for its color.

Apparatus:

  • A stable TMB flame.

  • A light collection system (e.g., a lens and fiber optic cable).

  • A spectrometer to disperse the collected light.

  • A detector (e.g., a CCD camera) to record the spectrum.

Procedure:

  • Light from the TMB flame is collected and directed into the spectrometer.

  • The spectrometer separates the light into its constituent wavelengths.

  • The detector records the intensity of light at each wavelength, producing an emission spectrum.

  • The peaks in the spectrum are then compared to known emission lines and bands of different molecules and atoms to identify the emitting species. Spectroscopic data from boron combustion show significant emissions from the BO₂ radical, particularly around 547.1 nm, which is in the green region of the visible spectrum.[10][11]

Visualizations

Synthesis of this compound

synthesis_workflow BoricAcid Boric Acid (B(OH)₃) Reaction Esterification Reaction BoricAcid->Reaction Methanol Methanol (CH₃OH) Methanol->Reaction SulfuricAcid Sulfuric Acid (H₂SO₄) (Dehydrating Agent) SulfuricAcid->Reaction catalyzes & dehydrates TMB This compound (B(OCH₃)₃) Reaction->TMB Water Water (H₂O) Reaction->Water

Synthesis of this compound
Experimental Workflow for Laminar Burning Velocity Measurement

burning_velocity_workflow cluster_reactants Reactant Preparation cluster_experiment Heat Flux Burner cluster_analysis Data Analysis TMB_liquid Liquid TMB Vaporizer Vaporizer TMB_liquid->Vaporizer TMB_vapor TMB Vapor Vaporizer->TMB_vapor MFCs Mass Flow Controllers TMB_vapor->MFCs Air Air Air->MFCs Premixed Premixed TMB/Air MFCs->Premixed Burner Flat Flame Burner Premixed->Burner Thermocouples Thermocouples Burner->Thermocouples Control Temperature Control Thermocouples->Control Data Temperature Data Thermocouples->Data Analysis Calculate Laminar Burning Velocity Data->Analysis Result SL (cm/s) Analysis->Result

Laminar Burning Velocity Measurement Workflow
Postulated Signaling Pathway for Green Flame Emission

green_flame_pathway cluster_intermediates Intermediate Species TMB This compound (B(OCH₃)₃) Heat High Temperature (Flame Front) TMB->Heat O2 Oxygen (O₂) O2->Heat BO Boron Monoxide (BO) Heat->BO BO2 Boron Dioxide (BO₂)* (Excited State) Heat->BO2 CO2 Carbon Dioxide (CO₂) Heat->CO2 H2O Water (H₂O) Heat->H2O GroundState Ground State BO₂ BO2->GroundState Relaxation GreenLight Green Light Emission (~547 nm) GroundState->GreenLight emits

Green Flame Emission Pathway

Conclusion

The vibrant green flame of this compound combustion is a visually striking phenomenon rooted in the electronic transitions of boron-containing intermediate species, primarily BO₂. While a complete quantitative understanding of TMB combustion is still an area for further research, the existing data and established experimental techniques provide a solid foundation for future investigations. For researchers in drug development and other fields, the unique spectral signature of TMB combustion could offer possibilities for specialized diagnostic or marking applications. Further studies focusing on the fundamental combustion properties of pure this compound are needed to build more comprehensive chemical kinetic models and to fully characterize its behavior as a fuel.

References

Solubility of trimethyl borate in common organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Trimethyl Borate (B1201080) in Common Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trimethyl borate in common organic solvents. The information is intended to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized as a reagent or solvent.

Core Solubility Characteristics

This compound, with the chemical formula B(OCH₃)₃, is a colorless, volatile liquid.[1] Its solubility profile is characterized by high miscibility with a wide range of non-aqueous solvents. It is important to note that this compound is moisture-sensitive and will hydrolyze in the presence of water to form boric acid and methanol.[1][2] While it is miscible with many alcohols, it can undergo transesterification, a process where the methoxy (B1213986) groups are exchanged with the alkoxy groups of the solvent alcohol.[3][4]

Quantitative and Qualitative Solubility Data

The following table summarizes the solubility of this compound in various common organic solvents. In many cases, this compound is fully miscible, meaning it can be mixed in all proportions to form a single homogeneous phase.

Solvent ClassificationSolvent NameChemical FormulaSolubility/MiscibilityCitations
Alcohols MethanolCH₃OHMiscible[2][5][6][7]
EthanolC₂H₅OHMiscible[1][6][8]
IsopropanolC₃H₈OMiscible[5][6]
Ethers Diethyl Ether(C₂H₅)₂OMiscible[1][5][6][7]
Tetrahydrofuran (THF)C₄H₈OMiscible[2][5][6][7]
Ketones AcetoneC₃H₆OMiscible[6]
Hydrocarbons HexaneC₆H₁₄Miscible[2][5][6][7]
HeptaneC₇H₁₆Miscible[6]
BenzeneC₆H₆Soluble[9]
Other IsopropylamineC₃H₉NMiscible[5][6]
Mineral OilN/AMiscible[6]

Experimental Protocol: Determination of Liquid-Liquid Miscibility

This section details a standard laboratory procedure to qualitatively determine the miscibility of this compound with a given organic solvent at ambient temperature.

Objective: To visually assess whether this compound and a selected organic solvent are miscible.

Materials:

  • High-purity this compound

  • High-purity test solvent

  • Dry glass test tubes (e.g., 15x125 mm) with stoppers or caps

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer

  • Bright, neutral background for observation

Procedure:

  • Preparation: Ensure all glassware is scrupulously dried in an oven and cooled in a desiccator before use to prevent hydrolysis of the this compound. All manipulations should be conducted in a fume hood.

  • Initial Screening (1:1 Volume Ratio):

    • Using a calibrated pipette, add 2 mL of the test solvent to a dry test tube.

    • Add 2 mL of this compound to the same test tube.

    • Securely cap the test tube and agitate the mixture using a vortex mixer for 30 seconds.

    • Allow the mixture to stand for at least 5 minutes.

  • Observation:

    • Visually inspect the test tube against a bright background.

    • A single, clear, homogeneous liquid phase indicates that the two liquids are miscible at this ratio.

    • The presence of two distinct layers, cloudiness (turbidity), or the formation of an emulsion indicates immiscibility or partial miscibility.

  • Testing Across Different Ratios: To confirm complete miscibility, the procedure should be repeated with varying volume ratios of this compound to the solvent (e.g., 1:9, 1:3, 3:1, 9:1).

  • Documentation: For each solvent, record the ratios tested, the ambient temperature, and the visual observations (miscible, immiscible, partially miscible).

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key experimental workflow for determining miscibility and the logical relationship concerning this compound's reactivity.

G start Start prep Prepare Dry Glassware and Reagents start->prep add_solvent Add 2 mL of Test Solvent to Tube prep->add_solvent add_tmb Add 2 mL of This compound to Tube add_solvent->add_tmb mix Cap and Vortex for 30 Seconds add_tmb->mix observe Observe for Phase Separation mix->observe decision Single Clear Phase? observe->decision miscible Record as 'Miscible' decision->miscible Yes immiscible Record as 'Immiscible' or 'Partially Miscible' decision->immiscible No end End miscible->end immiscible->end

Caption: Experimental workflow for determining liquid-liquid miscibility.

G TMB This compound B(OCH₃)₃ Hydrolysis Hydrolysis TMB->Hydrolysis reacts with Transesterification Transesterification TMB->Transesterification can react with MiscibleSolution Miscible Solution TMB->MiscibleSolution is miscible with Solvent Solvent Water Water (H₂O) (Moisture) Alcohol Alcohol (R-OH) Aprotic Aprotic Solvent (e.g., Hexane, THF) Water->Hydrolysis Alcohol->Transesterification Aprotic->MiscibleSolution

Caption: Logical relationships of this compound with solvent types.

References

An In-Depth Technical Guide to the Azeotropic Mixture of Trimethyl Borate and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azeotropic mixture of trimethyl borate (B1201080) and methanol (B129727), a critical consideration in processes where trimethyl borate is synthesized or utilized. This document details the physical properties of the azeotrope, experimental protocols for its separation, and the underlying principles of the separation techniques. The information is presented to be a valuable resource for professionals in research, scientific, and drug development fields.

Physicochemical Properties of the this compound-Methanol Azeotrope

This compound and methanol form a minimum-boiling azeotrope, meaning the azeotropic mixture has a boiling point lower than either of the individual components. This characteristic makes separating the two compounds by simple distillation challenging. The composition of the azeotrope and its boiling point are dependent on the pressure.

Table 1: Azeotropic Data for the this compound-Methanol System

Pressure (psia)Pressure (kPa)Boiling Point of Methanol (°C)Boiling Point of Azeotrope (°C)% Methanol in Azeotrope (w/w)% this compound in Azeotrope (w/w)Specific Gravity of Azeotrope (20/20°C)
3.926.934.025.02278-
14.7 (Atmospheric)101.364.554.027730.892
45310.395.684.029710.889
75517.1112.1100.033670.882

Data compiled from a doctoral thesis on the synthesis of this compound.[1]

Separation of the this compound-Methanol Azeotrope

Several advanced separation techniques can be employed to break the azeotrope and isolate pure this compound. The most common and effective methods include extractive distillation, pervaporation, and pressure-swing distillation.

Extractive Distillation

Extractive distillation is a widely used method that involves the addition of a third component, known as an entrainer or solvent, to the azeotropic mixture. This solvent selectively alters the relative volatility of the original components, allowing for their separation by distillation. For the this compound-methanol azeotrope, suitable solvents are typically high-boiling polar compounds that have a strong affinity for methanol.

This protocol describes a laboratory-scale continuous extractive distillation process using N,N-dimethylacetamide as the solvent.[2]

Materials and Equipment:

  • This compound-methanol azeotropic mixture

  • N,N-dimethylacetamide (solvent)

  • Azeotropic distillation column (e.g., packed column with a theoretical plate number of 15-60)

  • Heating mantle

  • Condenser

  • Reflux controller

  • Feed pumps for the azeotrope and solvent

  • Collection flasks for distillate and bottom product

  • Gas chromatograph (GC) for composition analysis

Procedure:

  • Preparation: Prepare a stock solution of the this compound-methanol azeotrope.

  • Apparatus Setup: Assemble the extractive distillation column with the heating mantle, condenser, and reflux controller. Connect the feed pumps for the azeotrope and the solvent to their respective inlet points on the column. Typically, the azeotrope is fed to the middle of the column, and the solvent is introduced at a higher point.

  • Startup: Begin heating the reboiler of the distillation column. Once the column reaches a stable operating temperature, start the feed pumps for the azeotrope and the solvent at a predetermined ratio. A common starting point is a solvent to azeotrope mass ratio of approximately 1.7:1.

  • Operation: Set the distillation column to operate at atmospheric pressure. Heat the column to maintain a temperature of around 80-86°C.[2] Control the reflux ratio, for example, at 9:1 or 9.5:1.[2]

  • Product Collection: Collect the distillate, which will be enriched in this compound, from the top of the column. The bottom product will consist of the solvent and methanol.

  • Analysis: Analyze the composition of the distillate and bottom product streams using a gas chromatograph to determine the separation efficiency.

  • Solvent Recovery: The solvent can be recovered from the bottom product by a separate distillation step and recycled back into the process.

Extractive_Distillation_Workflow Azeotrope_Feed Azeotrope Feed (this compound + Methanol) Extractive_Distillation_Column Extractive Distillation Column Azeotrope_Feed->Extractive_Distillation_Column Solvent_Feed Solvent Feed (e.g., N,N-dimethylacetamide) Solvent_Feed->Extractive_Distillation_Column Condenser Condenser Extractive_Distillation_Column->Condenser Vapor Bottoms Bottoms (Methanol + Solvent) Extractive_Distillation_Column->Bottoms Liquid Reflux_Drum Reflux Drum Condenser->Reflux_Drum Reflux_Drum->Extractive_Distillation_Column Reflux Product High-Purity This compound Reflux_Drum->Product Distillate Solvent_Recovery_Column Solvent Recovery Column Bottoms->Solvent_Recovery_Column Recovered_Methanol Methanol Solvent_Recovery_Column->Recovered_Methanol Distillate Recycled_Solvent Recycled Solvent Solvent_Recovery_Column->Recycled_Solvent Bottoms Recycled_Solvent->Solvent_Feed Pervaporation_Setup Feed_Tank Feed Tank (Azeotrope) Pump Pump Feed_Tank->Pump Membrane_Module Pervaporation Membrane Module Pump->Membrane_Module Retentate_Out Retentate Membrane_Module->Retentate_Out Cold_Trap Cold Trap (Liquid Nitrogen) Membrane_Module->Cold_Trap Vapor Permeate Retentate_Out->Feed_Tank Recycle Vacuum_Pump Vacuum Pump Cold_Trap->Vacuum_Pump Permeate Permeate (Collected Liquid) Cold_Trap->Permeate Pressure_Swing_Distillation Fresh_Feed Fresh Azeotrope Feed Mixer Mix Fresh_Feed->Mixer Low_Pressure_Column Low Pressure Column Mixer->Low_Pressure_Column High_Pressure_Column High Pressure Column Low_Pressure_Column->High_Pressure_Column Overhead (Low Pressure Azeotrope) Product_1 Pure Methanol Low_Pressure_Column->Product_1 Bottoms Product_2 Pure This compound High_Pressure_Column->Product_2 Bottoms Recycle_Stream Recycle Stream (High Pressure Azeotrope) High_Pressure_Column->Recycle_Stream Overhead Recycle_Stream->Mixer

References

The Crucial Role of Trimethyl Borate in the Synthesis of Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives are indispensable tools in modern organic synthesis, with profound applications in pharmaceuticals, agrochemicals, and materials science. Their utility primarily stems from their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. Central to the synthesis of a vast array of boronic acids is the versatile and efficient reagent, trimethyl borate (B1201080) (B(OCH₃)₃). This technical guide provides an in-depth exploration of the pivotal role of trimethyl borate in the formation of boronic acids, detailing the underlying reaction mechanisms, providing comprehensive experimental protocols, and presenting quantitative data to aid in reaction optimization.

The Core of the Synthesis: Reaction Mechanism and the Role of this compound

The most prevalent and robust method for the synthesis of boronic acids involves the reaction of an organometallic reagent, typically a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with a trialkyl borate, followed by acidic hydrolysis of the intermediate boronic ester.[1] this compound is a favored trialkyl borate due to its high reactivity and the ease of removal of its methanol (B129727) byproduct.[2]

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic boron atom of this compound. This initial step forms a boronate intermediate. Subsequent acidic workup hydrolyzes the methoxy (B1213986) groups, yielding the desired boronic acid.[1] The overall transformation is depicted below:

B(OCH₃)₃ + R-M → R-B(OCH₃)₂ + M-OCH₃ R-B(OCH₃)₂ + 2H₂O → R-B(OH)₂ + 2CH₃OH (where M = MgX or Li)

A critical aspect of this synthesis is the careful control of reaction conditions, particularly temperature. The reaction is typically conducted at low temperatures (e.g., -78 °C to 0 °C) to mitigate the high reactivity of the organometallic reagents and prevent multiple additions to the boron center, which would lead to the formation of undesired borinic acids (R₂BOH) and boranes (R₃B).[3]

Visualizing the Process

To further elucidate the synthetic process, the following diagrams illustrate the chemical reaction pathway and a general experimental workflow.

Reaction_Mechanism reagents Organometallic Reagent (R-M) + this compound (B(OCH₃)₃) intermediate Boronate Intermediate (R-B(OCH₃)₂) reagents->intermediate Nucleophilic Attack hydrolysis Acidic Hydrolysis (H₃O⁺) intermediate->hydrolysis product Boronic Acid (R-B(OH)₂) hydrolysis->product Protonation

Caption: Reaction mechanism for boronic acid synthesis.

Experimental_Workflow start Start Prepare Organometallic Reagent reaction Reaction Add Organometallic Reagent to this compound at low temp. start->reaction workup Workup Quench with acid and extract reaction->workup purification Purification Recrystallization or Chromatography workup->purification end End Isolate pure Boronic Acid purification->end

Caption: General experimental workflow for boronic acid synthesis.

Quantitative Data Presentation

The efficiency of boronic acid synthesis using this compound is influenced by several factors, including the nature of the organometallic reagent, the reaction temperature, and the workup procedure. The following tables summarize representative quantitative data for the synthesis of various boronic acids.

Organometallic Reagent (R-M)Boronic Acid ProductReaction Temperature (°C)Yield (%)Purity (%)Reference
Methylmagnesium BromideMethylboronic Acid-206298.2 (GC)[1]
Phenylmagnesium BromidePhenylboronic Acid0~80-90>95[4][5]
3,4,5-Trifluorophenylmagnesium Bromide(3,4,5-Trifluorophenyl)boronic acid0 to RT89Not specified[6]
p-Tolylmagnesium Bromidep-Tolylboronic AcidNot specifiedGoodNot specified[7]
n-Butyllithiumn-Butylboronic Acid-78GoodNot specified[3]

Table 1: Synthesis of Boronic Acids using this compound and Organometallic Reagents.

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of representative aryl and alkyl boronic acids using this compound.

Experimental Protocol 1: Synthesis of Phenylboronic Acid[4][5]

Materials:

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, place a solution of this compound in anhydrous THF.

    • Cool the this compound solution to -78 °C using a dry ice/acetone bath (or 0 °C with an ice bath).

    • Slowly add the prepared phenylmagnesium bromide solution to the cooled this compound solution via the dropping funnel, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to stir at the low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional hour.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add saturated aqueous NH₄Cl solution or 10% HCl to quench the reaction and hydrolyze the boronic ester.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude phenylboronic acid.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to yield pure phenylboronic acid as a white solid.

Experimental Protocol 2: Synthesis of Methylboronic Acid[1]

Materials:

  • Methylmagnesium bromide (or prepared from methyl iodide and magnesium)

  • Anhydrous 2-methyltetrahydrofuran (B130290)

  • This compound

  • 10% Hydrochloric acid (HCl)

  • n-Hexane

Procedure:

  • Preparation of Grignard Reagent (if not commercially available):

    • Prepare methylmagnesium bromide from methyl iodide and magnesium turnings in anhydrous diethyl ether or THF as described in the previous protocol.

  • Reaction with this compound:

    • In a separate flask under a nitrogen atmosphere, dissolve this compound (0.35 mol) in 80 mL of anhydrous 2-methyltetrahydrofuran and stir.

    • Cool the solution to -20 °C.

    • Slowly add the prepared methylmagnesium bromide solution (0.3 mol) over 2-3 hours, maintaining the temperature at -20 °C.

    • Continue stirring the reaction for an additional 2-2.5 hours at -20 °C.

  • Hydrolysis and Work-up:

    • Warm the reaction mixture to 0 °C.

    • Slowly add 10% hydrochloric acid to adjust the pH to 2.

    • Separate the organic layer.

    • Extract the aqueous layer once with 2-methyltetrahydrofuran.

    • The combined organic layers contain the methylboronic acid trimer (trimethylboroxin).

  • Isolation and Purification:

    • To the organic layer containing the trimer, add 4.5 g of water and stir at room temperature for 30 minutes. This will cause the methylboronic acid to precipitate.

    • Stir the resulting mixture with n-hexane and then filter to collect the white solid methylboronic acid.

    • The reported yield for this procedure is 11.2 g (62%) with a purity of 98.2% (GC).[1]

Conclusion

This compound serves as a cornerstone reagent in the synthesis of boronic acids, providing an efficient and versatile route to this critical class of compounds. The reaction of this compound with organometallic reagents, followed by hydrolysis, is a robust and widely applicable method for accessing a diverse range of aryl, heteroaryl, and alkyl boronic acids. By understanding the underlying reaction mechanism and carefully controlling experimental parameters such as temperature and stoichiometry, researchers can achieve high yields of pure boronic acids. The detailed protocols and quantitative data presented in this guide are intended to empower researchers, scientists, and drug development professionals in their efforts to synthesize novel boronic acids for a wide array of applications, from catalysis to the development of new therapeutics.

References

Spectroscopic Characterization of Trimethyl Borate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for trimethyl borate (B1201080), a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for trimethyl borate, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
3.52[1][2]Singlet9H-OCH₃CDCl₃
3.42[3]Singlet9H-OCH₃Not Specified

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
51.17[1][2]-OCH₃CDCl₃
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Assignment
3000-2800[3][4]C-H stretch (aliphatic)
1390[4]B-O stretch
1320[4]B-O bond
1250[4]B-O-B in ring structure (impurity)
1080[4]B-H links (non-apical)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
104-[M]⁺ (Molecular Ion)
73[5]999[(CH₃O)₂B]⁺
43477[CH₃OB]⁺
29[5]791[CHO]⁺
15[5]545[CH₃]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters might include a 45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.[6]

  • Process the ¹H NMR spectrum by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR. Typical parameters could involve a 90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.[6]

  • Process the ¹³C NMR spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid this compound.

Materials:

  • This compound

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Acetone (B3395972) (for cleaning)

  • Kimwipes

Procedure:

  • Ensure the salt plates are clean and dry. If necessary, rinse them with dry acetone and gently wipe them with a Kimwipe.

  • Place one to two drops of neat (undiluted) this compound onto the center of one salt plate using a Pasteur pipette.[7][8]

  • Carefully place the second salt plate on top, creating a thin liquid film "sandwich" between the plates.[7][8]

  • Place the salt plate sandwich into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the this compound sample.

  • After analysis, disassemble the salt plates, clean them thoroughly with dry acetone, and store them in a desiccator.[7][8]

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct injection port.

  • Volatile solvent (if using GC, e.g., dichloromethane (B109758) or ether)

  • Microsyringe

Procedure:

  • For a volatile liquid like this compound, the sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[9]

  • Using GC-MS:

    • Prepare a dilute solution of this compound in a suitable volatile solvent.

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried through the GC column by an inert carrier gas.

    • As the this compound elutes from the column, it enters the ion source of the mass spectrometer.

  • Ionization: The gaseous sample molecules are ionized, typically using Electron Impact (EI) ionization. In EI, a high-energy electron beam bombards the molecules, knocking off an electron to form a radical cation (molecular ion).[9]

  • Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a magnetic field or a quadrupole mass analyzer.[9]

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

Spectroscopic_Structural_Correlation Spectroscopic Analysis of this compound cluster_Molecule This compound B(OCH₃)₃ cluster_Spectroscopy Spectroscopic Techniques cluster_Information Derived Structural Information Molecule Structure NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS Mass Spec Molecule->MS NMR_Info Proton Environment Carbon Skeleton Connectivity NMR->NMR_Info IR_Info Functional Groups (B-O, C-H bonds) IR->IR_Info MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info

Caption: Relationship between spectroscopic techniques and derived structural information for this compound.

Experimental_Workflow General Spectroscopic Analysis Workflow start Start sample_prep Sample Preparation (Neat liquid or solution) start->sample_prep instrument_setup Instrument Setup & Calibration sample_prep->instrument_setup data_acquisition Data Acquisition (NMR, IR, MS) instrument_setup->data_acquisition data_processing Data Processing (Fourier Transform, Baseline Correction) data_acquisition->data_processing spectral_analysis Spectral Analysis (Peak picking, Integration, Fragmentation analysis) data_processing->spectral_analysis structure_elucidation Structure Elucidation / Verification spectral_analysis->structure_elucidation end End structure_elucidation->end

Caption: A generalized workflow for the spectroscopic analysis of a liquid sample.

References

Unveiling the Genesis of Trimethyl Borate: A Technical Chronicle of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the historical discovery and evolution of the synthesis of trimethyl borate (B1201080), a versatile compound pivotal in modern chemistry. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a chronological exploration of its synthesis, detailed experimental protocols, and extensive physical data.

Executive Summary

Trimethyl borate, a seemingly simple ester, holds a significant place in the annals of chemical synthesis and contemporary applications. From its initial discovery in the mid-19th century to its crucial role as a precursor in modern organic chemistry, particularly in the Nobel Prize-winning Suzuki-Miyaura coupling reaction, the journey of this compound is a testament to the progression of chemical science. This whitepaper provides a detailed account of its first documented synthesis and the subsequent evolution of preparative methods. It includes meticulously compiled data on its physical properties and detailed experimental protocols for key historical syntheses, offering a practical guide for laboratory application. Furthermore, this document employs visualizations to elucidate reaction pathways and experimental workflows, providing a clear and concise understanding of the chemical processes involved.

The Dawn of Boric Esters: The Pioneering Work of Ebelmen

The first documented synthesis of a boric ester, which laid the groundwork for the isolation of this compound, is attributed to the French chemist Jacques-Joseph Ebelmen in 1846. His work, published in the "Annales de Chimie et de Physique," described the reaction of boric acid with alcohols, leading to the formation of what he termed "boric ethers." While Ebelmen's primary focus was on ethyl borate, his experiments established the fundamental principle of esterification of boric acid.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of this compound has undergone significant refinement, driven by the pursuit of higher yields, purity, and more efficient reaction conditions. The following sections detail the key historical methods that have shaped its production.

Direct Esterification of Boric Acid

The most straightforward and widely used method for preparing this compound is the direct esterification of boric acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by the removal of water, often through azeotropic distillation.

From Boron Halides: The Gerrard and Lappert Method

In 1952, W. Gerrard and M. F. Lappert reported a method for the preparation of trialkyl borates from the pyridine-boron trichloride (B1173362) complex.[1] This approach offered an alternative to the direct esterification, particularly for alcohols that might be sensitive to strong acidic conditions.

Synthesis from Boric Oxide and Borax

Hermann Schlesinger and his collaborators, in a 1953 publication, detailed procedures for the preparation of methyl borate from methanol and boric oxide, borax, or boric acid.[1] Their work provided a systematic study of these methods and contributed significantly to the understanding of the reaction conditions.

The Wiberg and Krüerke Approach: Utilizing Methyl Orthosilicate (B98303)

A notable advancement came in 1953 from Egon Wiberg and W. Krüerke, who developed a method for synthesizing this compound from methyl orthosilicate and boron halides.[1] This reaction proceeds under mild conditions and offers a high-yield pathway to the desired product.

Transesterification: An Exchange Pathway

The synthesis of this compound can also be achieved through transesterification, a process involving the exchange of an alkoxy group from an existing ester to an alcohol. This method is particularly useful when starting from other borate esters.

Quantitative Data Summary

A comprehensive understanding of a compound's physical properties is paramount for its application in research and industry. The following tables summarize the key quantitative data for this compound and its azeotrope with methanol.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₉BO₃[1]
Molecular Weight103.91 g/mol [1]
Boiling Point67-68 °C[1]
Density0.915 g/mL at 20 °C[1]
Refractive Index (n_D^20)1.3587
Melting Point-34 °C
Flash Point-13 °C[2]

Table 2: Properties of the this compound-Methanol Azeotrope

PropertyValueReference
Composition~70% this compound, ~30% Methanol (by weight)[1]
Boiling Point52-54 °C[1]
Density0.87 g/mL[1]

Table 3: Comparison of Historical Synthesis Yields

Synthesis MethodReported YieldReference
Direct Esterification (Schlesinger, 1953)High[1]
From Pyridine-Boron Trichloride (Gerrard & Lappert, 1952)Good[1]
From Methyl Orthosilicate (Wiberg & Krüerke, 1953)High[1]
TransesterificationVariable

Experimental Protocols

This section provides detailed experimental procedures for the key historical syntheses of this compound, intended to be reproducible in a laboratory setting.

Protocol for Direct Esterification of Boric Acid (Schlesinger, 1953)

Materials:

  • Boric acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

Procedure:

  • A mixture of boric acid and a stoichiometric excess of anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a distillation apparatus.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • The mixture is heated to reflux. The this compound-methanol azeotrope is continuously removed by distillation.

  • The collected distillate is then treated to separate pure this compound from methanol, for example, by washing with a saturated solution of calcium chloride or by fractional distillation.

Protocol for Synthesis from Pyridine-Boron Trichloride Complex (Gerrard & Lappert, 1952)

Materials:

  • Pyridine-boron trichloride complex

  • Anhydrous methanol

  • Inert solvent (e.g., benzene)

Procedure:

  • The pyridine-boron trichloride complex is suspended in an inert solvent in a reaction vessel equipped with a dropping funnel and a reflux condenser.

  • Anhydrous methanol is added dropwise to the suspension with stirring.

  • The reaction mixture is then heated to reflux for a specified period.

  • After cooling, the precipitated pyridine (B92270) hydrochloride is removed by filtration.

  • The filtrate is then fractionally distilled to isolate the this compound.

Visualizing Chemical Pathways and Workflows

To further clarify the chemical processes discussed, the following diagrams have been generated using the DOT language.

experimental_workflow_direct_esterification start Start reactants Boric Acid + Methanol start->reactants catalyst H₂SO₄ (cat.) reactants->catalyst reflux Reflux & Distillation catalyst->reflux azeotrope This compound- Methanol Azeotrope reflux->azeotrope separation Separation (e.g., CaCl₂ wash) azeotrope->separation product Pure this compound separation->product methanol_recycle Methanol separation->methanol_recycle

Direct Esterification Workflow

suzuki_coupling_pathway cluster_boronic_acid_synthesis Boronic Acid Synthesis cluster_suzuki_coupling Suzuki-Miyaura Coupling tmb This compound B(OCH₃)₃ boronic_ester Boronic Ester R-B(OCH₃)₂ tmb->boronic_ester + Grignard grignard Grignard Reagent (R-MgX) boronic_acid Boronic Acid R-B(OH)₂ boronic_ester->boronic_acid + H₂O hydrolysis Hydrolysis (H₂O) pd_catalyst Pd Catalyst boronic_acid->pd_catalyst coupled_product Coupled Product (R-R') pd_catalyst->coupled_product organohalide Organohalide (R'-X) organohalide->pd_catalyst base Base base->pd_catalyst

Role in Suzuki-Miyaura Coupling

Conclusion

The history of this compound is a microcosm of the evolution of synthetic chemistry. From its discovery through classical esterification to the development of more sophisticated methods, the journey to efficiently produce this compound has been driven by scientific curiosity and the demands of new applications. Its indispensable role in modern organic synthesis, particularly as a gateway to boronic acids for cross-coupling reactions, ensures that the story of this compound is far from over. This technical guide provides a solid foundation for understanding the historical context and practical synthesis of this important chemical building block.

References

Unlocking Material Innovation: A Technical Guide to the Research Applications of Trimethyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl borate (B1201080) (TMB), an organoboron compound with the formula B(OCH₃)₃, is a versatile and reactive precursor that has garnered significant interest in the field of materials science. Its unique chemical properties, including its Lewis acidity and its ability to undergo hydrolysis and transesterification reactions, make it a valuable building block for a diverse range of materials. This technical guide provides an in-depth exploration of the research applications of trimethyl borate in materials science, focusing on its role in the synthesis of borosilicate glasses, boron-containing polymers, and functional coatings. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate further research and development in these exciting areas.

Synthesis of Borosilicate Glasses via Sol-Gel Process

Borosilicate glasses are renowned for their low coefficient of thermal expansion, high chemical resistance, and excellent optical clarity.[1] The sol-gel process, a wet-chemical technique, offers a low-temperature route to synthesize these glasses with high purity and homogeneity. This compound serves as a key boron precursor in this process, readily hydrolyzing and co-condensing with a silica (B1680970) precursor, typically tetraethoxysilane (TEOS), to form a borosilicate network.

Quantitative Properties of Sol-Gel Derived Borosilicate Glasses

The properties of borosilicate glasses can be tailored by controlling the composition and processing parameters of the sol-gel synthesis. Key optical properties are summarized in the table below.

PropertyValue RangeMeasurement Conditions
Refractive Index (n)1.47 - 1.55Dried thin films
Abbe Number (Vd)~65.4BOROFLOAT® glass
Optical Band Gap5.9 eVTransferred h-BN film

Table 1: Optical Properties of Borosilicate Glasses and Related Materials.[2]

Experimental Protocol: Sol-Gel Synthesis of Borosilicate Glass

This protocol outlines a general procedure for the synthesis of a borosilicate gel using this compound and tetraethoxysilane (TEOS) as precursors.

Materials:

Equipment:

  • Beakers and magnetic stir bars

  • Magnetic stirrer hotplate

  • Dropping funnel

  • Drying oven

Procedure:

  • Precursor Solution Preparation: In a beaker, mix TEOS and ethanol in a 1:4 molar ratio. Stir the solution for 15 minutes at room temperature.

  • Hydrolysis: While stirring, add a solution of deionized water, ethanol, and the chosen catalyst (e.g., 0.1 M HCl) dropwise using a dropping funnel. The molar ratio of water to TEOS should be carefully controlled (typically between 2 and 4). Continue stirring for 1-2 hours to ensure complete hydrolysis of the TEOS.

  • Addition of Boron Precursor: Add the required amount of this compound to the hydrolyzed silica sol. The B₂O₃ content in the final glass can be controlled by adjusting the molar ratio of TMB to TEOS.

  • Co-condensation and Gelation: Continue stirring the solution. Gelation time will vary depending on the catalyst, temperature, and water content. The solution will gradually increase in viscosity until a solid gel is formed.

  • Aging: Age the wet gel in a sealed container at room temperature for 24-48 hours to strengthen the network structure.

  • Drying: Dry the aged gel in an oven with controlled temperature and humidity to remove the solvent and obtain a xerogel or aerogel. A slow drying process is crucial to prevent cracking.

Visualization: Sol-Gel Process Workflow

Sol_Gel_Process cluster_0 Solution Preparation cluster_1 Hydrolysis cluster_2 Boron Addition & Gelation cluster_3 Post-Processing TEOS TEOS Mix1 Mixing TEOS->Mix1 Ethanol Ethanol Ethanol->Mix1 TEOS_Ethanol TEOS/Ethanol Solution Mix1->TEOS_Ethanol Hydrolysis Hydrolysis TEOS_Ethanol->Hydrolysis Water Water Mix2 Mixing Water->Mix2 Catalyst Catalyst (HCl/NH3) Catalyst->Mix2 Hydrolysis_Solution Hydrolysis Solution Mix2->Hydrolysis_Solution Hydrolysis_Solution->Hydrolysis Silica_Sol Silica Sol Hydrolysis->Silica_Sol Co_condensation Co-condensation Silica_Sol->Co_condensation TMB This compound TMB->Co_condensation Wet_Gel Wet Gel Co_condensation->Wet_Gel Aging Aging Wet_Gel->Aging Drying Drying Aging->Drying Borosilicate_Glass Borosilicate Glass Drying->Borosilicate_Glass

Caption: Workflow for the sol-gel synthesis of borosilicate glass.

Chemical Vapor Deposition (CVD) of Boron-Containing Films

Chemical Vapor Deposition (CVD) is a versatile technique for depositing thin films on various substrates. This compound is a valuable precursor in CVD for the synthesis of boron-containing films, such as boron nitride (BN) and boron carbonitride (BCN), due to its volatility and reactivity.

Boron Nitride (BN) Films

Hexagonal boron nitride (h-BN), often referred to as "white graphene," is a 2D material with a large bandgap, high thermal conductivity, and excellent chemical stability, making it a promising dielectric material for electronic applications.[3] this compound, in combination with a nitrogen source like ammonia (NH₃), is used as a precursor for the CVD growth of h-BN films.

Experimental Protocol: CVD of Boron Nitride Films

This protocol describes a typical low-pressure CVD (LPCVD) process for the synthesis of h-BN films on a copper foil substrate.

Materials:

  • This compound (TMB)

  • Ammonia (NH₃) gas

  • Hydrogen (H₂) gas

  • Argon (Ar) gas

  • Copper foil (catalyst substrate)

Equipment:

  • Tube furnace with a quartz tube

  • Mass flow controllers (MFCs) for gases

  • Vacuum pump

  • Bubbler for TMB precursor

Procedure:

  • Substrate Preparation: Place the copper foil in the center of the quartz tube.

  • System Purge: Purge the system with Ar gas to remove any residual air and moisture.

  • Annealing: Heat the furnace to 1000 °C under a flow of H₂ and Ar gas to anneal the copper foil and increase its grain size.

  • Growth: Introduce TMB vapor into the reaction chamber by flowing Ar carrier gas through a bubbler containing liquid TMB maintained at a constant temperature. Simultaneously, introduce NH₃ gas. Typical growth parameters are:

    • Temperature: 900 - 1100 °C

    • Pressure: 1 - 10 Torr

    • Gas flow rates: Ar (carrier for TMB): 10-50 sccm, NH₃: 50-200 sccm, H₂: 10-50 sccm

    • Growth time: 10 - 60 minutes

  • Cooling: After the growth period, stop the TMB and NH₃ flow and cool the furnace to room temperature under a flow of H₂ and Ar.

Visualization: CVD Process for Boron Nitride

CVD_Process cluster_0 Gas Delivery System cluster_1 CVD Reactor cluster_2 Exhaust System TMB_Source TMB Bubbler MFCs Mass Flow Controllers TMB_Source->MFCs NH3_Source NH3 Cylinder NH3_Source->MFCs Ar_Source Ar Cylinder Ar_Source->MFCs H2_Source H2 Cylinder H2_Source->MFCs Furnace Tube Furnace MFCs->Furnace Deposition Deposition Furnace->Deposition Pump Vacuum Pump Furnace->Pump Substrate Cu Substrate Substrate->Deposition BN_Film h-BN Film Deposition->BN_Film

Caption: Schematic of a typical CVD setup for boron nitride film growth.

Synthesis of Boron-Containing Polymers

This compound is a valuable monomer and crosslinking agent in polymer chemistry for the synthesis of boron-containing polymers. These polymers often exhibit enhanced thermal stability, flame retardancy, and unique electronic properties.

Polyborosiloxanes

Polyborosiloxanes are polymers containing both silicon-oxygen and boron-oxygen linkages in their backbone. They can be synthesized through the dehydrocarbon condensation of this compound with silanes, such as diphenylsilane (B1312307), in the presence of a catalyst.[4][5] These polymers are precursors to silicon-boron-oxycarbide (SiBOC) ceramics, which possess high thermal stability.

Quantitative Thermal Properties of Boron-Containing Polymers

The incorporation of boron into polymer backbones generally enhances their thermal stability. The following table provides representative data on the thermal degradation of such polymers.

Polymer SystemTd5 (°C, N₂)Char Yield @ 700°C (N₂) (%)
Poly(lactic acid) (PLA)~350<5
PLA with Boron Compound>370>10
Poly(methyl methacrylate) (PMMA)~380<1
PMMA with Boron Compound>400>15
Cross-linked Polyborosiloxane>400~54

Table 2: Thermal Stability of Boron-Containing Polymers.[6][7][8]

Experimental Protocol: Synthesis of Polyborosiloxane

This protocol describes the synthesis of a polyborosiloxane resin via dehydrocarbon condensation.

Materials:

Equipment:

  • Schlenk flask

  • Magnetic stir bar

  • Septum and needles

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve diphenylsilane and a catalytic amount of tris(pentafluorophenyl)borane in heptane.

  • Monomer Addition: Slowly add this compound to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture in an oil bath at a controlled temperature (e.g., 60-80 °C) for several hours. The reaction progress can be monitored by observing the evolution of methane (B114726) gas.

  • Solvent Removal: After the reaction is complete, remove the solvent under vacuum to obtain the polyborosiloxane resin.

Visualization: Logical Relationship of TMB as a Polymer Precursor

TMB_in_Polymers cluster_0 Polymer Synthesis Routes cluster_1 Resulting Polymer Classes cluster_2 Enhanced Material Properties TMB This compound Condensation Condensation Polymerization (with Silanes) TMB->Condensation Crosslinking Crosslinking Agent (with functional polymers) TMB->Crosslinking Polyborosiloxanes Polyborosiloxanes Condensation->Polyborosiloxanes Crosslinked_Polymers Crosslinked Polymer Networks Crosslinking->Crosslinked_Polymers Thermal_Stability Increased Thermal Stability Polyborosiloxanes->Thermal_Stability Ceramic_Precursor Precursor to Ceramics (SiBOC) Polyborosiloxanes->Ceramic_Precursor Crosslinked_Polymers->Thermal_Stability Flame_Retardancy Improved Flame Retardancy Crosslinked_Polymers->Flame_Retardancy

Caption: Role of this compound in Polymer Synthesis.

Functional Coatings

This compound is utilized as a precursor for depositing functional coatings with enhanced mechanical properties, such as hardness and wear resistance. Gas boriding is a thermochemical surface hardening process where boron atoms diffuse into a metallic substrate, forming hard boride layers.

Mechanical Properties of Boride Coatings

The formation of iron boride (FeB and Fe₂B) layers on steel substrates significantly enhances surface hardness.

Coating PhaseHardness (GPa)Young's Modulus (GPa)
FeB18 - 22280 - 320
Fe₂B15 - 19240 - 280

Table 3: Mechanical Properties of Iron Boride Layers.[9]

Experimental Protocol: Gas Boriding of Steel

This protocol outlines a general procedure for gas boriding of a steel substrate using this compound.

Materials:

  • This compound (TMB)

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

  • Steel substrate

Equipment:

  • Tube furnace

  • Gas mixing system with mass flow controllers

  • Bubbler for TMB

Procedure:

  • Substrate Cleaning: Thoroughly clean the steel substrate to remove any surface contaminants.

  • Furnace Setup: Place the substrate in the tube furnace.

  • Atmosphere Control: Purge the furnace with N₂ gas. Then, introduce a mixture of N₂ and H₂ gas.

  • Boriding Process: Heat the furnace to the boriding temperature (e.g., 850-950 °C). Introduce TMB vapor into the furnace by passing a carrier gas (N₂) through a heated TMB bubbler.

  • Holding Time: Maintain the temperature and gas flow for a specific duration (e.g., 1-4 hours) to allow for the diffusion of boron and the formation of the boride layer.

  • Cooling: After the holding time, stop the TMB flow and cool the furnace to room temperature under a protective N₂ atmosphere.

Conclusion

This compound is a highly valuable and versatile precursor in materials science, enabling the synthesis of a wide array of advanced materials with tailored properties. Its application in the sol-gel synthesis of borosilicate glasses, the CVD of boron-containing films, the creation of thermally stable boron-containing polymers, and the formation of hard functional coatings highlights its significance in pushing the boundaries of material innovation. The experimental protocols and quantitative data provided in this guide serve as a foundation for researchers and scientists to further explore and exploit the potential of this compound in developing next-generation materials for a variety of technological applications.

References

A Comprehensive Technical Guide to the Safe Handling of Trimethyl Borate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling protocols for trimethyl borate (B1201080) in a laboratory environment. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment when utilizing this versatile reagent in research and development.

Introduction to Trimethyl Borate

This compound, with the chemical formula B(OCH₃)₃, is a colorless, flammable liquid. It serves as a valuable reagent in organic synthesis, most notably as a precursor for the formation of boronic acids used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development.[1] It is also used as a solvent, a fungicide, and in the production of sodium borohydride.[2][3] Despite its utility, this compound presents several hazards that necessitate strict safety protocols.

Hazard Identification and Quantitative Data

This compound is a highly flammable liquid and vapor that can be irritating to the eyes, skin, and respiratory tract.[3][4] High exposure may lead to more severe health effects, including headaches, nausea, and potential kidney damage.[3] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₃H₉BO₃[5]
Molecular Weight 103.91 g/mol
Appearance Colorless liquid[5][6]
Odor Odorless[5]
Boiling Point 67-69 °C (153-156 °F)[5][7]
Melting Point -34 °C (-29 °F)[5][7]
Flash Point -11 °C (12 °F)[5]
Autoignition Temperature 305 °C (581 °F)[5]
Density 0.932 g/mL at 20 °C[7]
Vapor Pressure 137 mmHg at 25 °C[3]
Water Solubility Decomposes[3][6][7]
Table 2: Toxicity and Exposure Limits
ParameterValueReference
Oral LD50 (rat) 6140 mg/kg[8]
Dermal LD50 (rabbit) 1980 µL/kg[8]
Inhalation May cause respiratory tract irritation.[9]
Skin Contact May cause skin irritation. Harmful if absorbed through the skin.[8][9]
Eye Contact Causes serious eye irritation.[4][9]
Occupational Exposure Limits Not established by OSHA, NIOSH, or ACGIH.[1][3]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment should be employed.

  • Engineering Controls :

    • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[2][5]

    • Use explosion-proof electrical and ventilation equipment.[3][10]

    • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[3][9]

    • Skin Protection : Wear solvent-resistant gloves (e.g., nitrile) and a lab coat.[3][11] Contaminated clothing should be removed and laundered before reuse.[3]

    • Respiratory Protection : If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][11]

Safe Handling and Storage

  • Handling :

    • Avoid breathing vapors and contact with skin and eyes.[4]

    • Use only non-sparking tools and take precautionary measures against static discharge.[3][12]

    • Ground and bond containers when transferring material.[3][13]

    • Do not eat, drink, or smoke in areas where this compound is handled.[3]

  • Storage :

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][4]

    • Keep containers tightly closed to prevent exposure to moisture, as it decomposes in the presence of water.[3][6]

    • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and alkali metals.[5][8]

Experimental Protocol: Synthesis of Phenylboronic Acid

This protocol provides a representative example of the safe handling of this compound in a common synthetic application.

Objective : To synthesize phenylboronic acid from bromobenzene (B47551) and this compound via a Grignard reaction.

Materials :

Procedure :

  • Grignard Reagent Formation :

    • Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add anhydrous THF to cover the magnesium.

    • Slowly add a solution of bromobenzene in anhydrous THF via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.

  • Reaction with this compound :

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of this compound in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold this compound solution via a cannula, ensuring the internal temperature does not rise significantly.

  • Quenching and Work-up :

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by 10% hydrochloric acid.[9] This should be done carefully in a fume hood as the reaction can be exothermic.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylboronic acid.

Emergency Procedures

Spills
  • Minor Spill :

    • Evacuate non-essential personnel from the area.[3]

    • Remove all sources of ignition.[3]

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite.[3][4]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[3]

    • Ventilate and wash the spill area thoroughly.[3]

  • Major Spill :

    • Evacuate the area immediately and alert emergency personnel.[4]

    • Follow the same procedures as for a minor spill, but with the guidance of trained emergency responders.

Fire
  • This compound is a dangerous fire hazard.[3]

  • Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4] Do not use a solid stream of water , as it may be ineffective and can spread the fire.[2] Water spray can be used to cool fire-exposed containers.[3]

  • Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]

First Aid
  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]

  • Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4][5] Do not dispose of down the drain.[2]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment GatherMaterials Gather Materials & PPE RiskAssessment->GatherMaterials PrepareWorkArea Prepare Fume Hood & Equipment GatherMaterials->PrepareWorkArea InertAtmosphere Establish Inert Atmosphere PrepareWorkArea->InertAtmosphere ReagentTransfer Transfer Reagents via Syringe/Cannula InertAtmosphere->ReagentTransfer ControlledAddition Controlled Addition at Low Temperature ReagentTransfer->ControlledAddition MonitorReaction Monitor Reaction Progress ControlledAddition->MonitorReaction QuenchReaction Carefully Quench Reaction MonitorReaction->QuenchReaction Extraction Perform Liquid-Liquid Extraction QuenchReaction->Extraction Purification Purify Product (e.g., Recrystallization) Extraction->Purification Decontaminate Decontaminate Glassware Purification->Decontaminate WasteDisposal Dispose of Hazardous Waste Properly Decontaminate->WasteDisposal CleanWorkArea Clean Work Area WasteDisposal->CleanWorkArea

Caption: Workflow for the safe handling of this compound in a laboratory setting.

EmergencyResponseFlowchart node_action node_action node_end node_end Start Emergency Occurs SpillFireExposure Spill, Fire, or Exposure? Start->SpillFireExposure IsSpill Is Spill Minor? SpillFireExposure->IsSpill Spill IsFire Is Fire Small? SpillFireExposure->IsFire Fire ExposureType Inhalation, Skin, or Eye? SpillFireExposure->ExposureType Exposure MinorSpillActions Evacuate Area Remove Ignition Sources Absorb with Inert Material Dispose as Hazardous Waste IsSpill->MinorSpillActions Yes MajorSpillActions Evacuate Immediately Alert Emergency Services IsSpill->MajorSpillActions No SeekMedicalAttention Seek Medical Attention As Needed MinorSpillActions->SeekMedicalAttention MajorSpillActions->SeekMedicalAttention SmallFireActions Use CO2, Dry Chemical, or Alcohol Foam Extinguisher IsFire->SmallFireActions Yes LargeFireActions Evacuate Immediately Call Fire Department IsFire->LargeFireActions No SmallFireActions->SeekMedicalAttention LargeFireActions->SeekMedicalAttention InhalationActions Move to Fresh Air Provide Oxygen if Needed ExposureType->InhalationActions Inhalation SkinActions Flush with Soap & Water for 15 min Remove Contaminated Clothing ExposureType->SkinActions Skin Contact EyeActions Flush with Water for 15 min ExposureType->EyeActions Eye Contact InhalationActions->SeekMedicalAttention SkinActions->SeekMedicalAttention EyeActions->SeekMedicalAttention

Caption: Decision-making flowchart for this compound-related emergencies.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing Trimethyl Borate-Derived Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key component of this reaction is the organoboron species, typically a boronic acid. Trimethyl borate (B1201080) serves as a versatile and cost-effective reagent in this context, primarily fulfilling two roles: as a precursor for the in situ or prior synthesis of boronic acids, and as a beneficial additive in challenging coupling reactions, particularly those involving heteroaromatic compounds.

This document provides detailed protocols and application data for the use of trimethyl borate in Suzuki-Miyaura couplings. It covers the preparation of boronic acids from organometallic reagents and this compound, as well as the use of this compound as an additive to enhance reaction performance.

Data Presentation

Table 1: Synthesis of Boronic Acids using this compound and Subsequent Suzuki-Miyaura Coupling

This table summarizes the typical procedure for generating a boronic acid from an aryl halide via a Grignard reagent, followed by its use in a Suzuki-Miyaura coupling.

Aryl Halide (Ar-X)Organometallic ReagentBoron SourceHydrolysisCoupling Partner (R-X')CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromonaphthalenen-BuLiB(OMe)₃H₂SO₄ (aq)IodobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285
4-BromoanisoleMgB(OMe)₃HCl (aq)1-Chloro-4-nitrobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O100892
2-Bromopyridinei-PrMgCl·LiClB(OMe)₃H₃O⁺4-IodotoluenePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001678
3-ChlorobenzonitrileMgB(OMe)₃H₃O⁺1-Bromo-4-fluorobenzenePd₂(dba)₃/XPhosK₃PO₄THF/H₂O801888
Table 2: Effect of this compound as an Additive in Heteroaryl-Heteroaryl Suzuki-Miyaura Coupling[1]

The addition of this compound can significantly improve reaction rates and yields in challenging heteroaryl-heteroaryl couplings. It is thought to function by solubilizing boronate complexes, preventing catalyst poisoning by Lewis-basic heteroatoms, and buffering the inhibitory effects of excess base.[1] The following data is adapted from work by Denmark et al.[1]

Heteroaryl BromideHeteroarylboronic EsterCatalystBaseAdditive (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-(4-Bromophenyl)-1,3,4-oxadiazoleNeopentyl 4-fluorophenylboronic esterPd-CataCXiumA-G3TMSOKNoneDME1006Trace
2-(4-Bromophenyl)-1,3,4-oxadiazoleNeopentyl 4-fluorophenylboronic esterPd-CataCXiumA-G3TMSOKB(OMe)₃ (3.0)DME100621
1-Bromo-4-fluorobenzeneNeopentyl 5-pyrimidylboronic esterPd(dppf)Cl₂-CH₂Cl₂TMSOKNone1,4-Dioxane10030
1-Bromo-4-fluorobenzeneNeopentyl 5-pyrimidylboronic esterPd(dppf)Cl₂-CH₂Cl₂TMSOKB(OMe)₃ (0.6)1,4-Dioxane1003>99
2-Bromo-5-fluoropyridineNeopentyl 3-pyridylboronic esterPd-CataCXiumA-G3TMSOKB(OMe)₃ (3.0)DME100381
8-BromocaffeineNeopentyl 4-fluorophenylboronic esterPd-CataCXiumA-G3TMSOKB(OMe)₃ (3.0)DME100377

Experimental Protocols

Protocol 1: One-Pot Synthesis of an Arylboronic Acid and Subsequent Suzuki-Miyaura Coupling

This protocol describes the formation of a Grignard reagent from an aryl bromide, its reaction with this compound to form a boronic ester, in situ hydrolysis to the boronic acid, and subsequent palladium-catalyzed cross-coupling with an aryl halide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (for activation)

  • This compound (1.5 equiv)

  • Aryl Halide coupling partner (1.1 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Aqueous base (e.g., 2 M K₂CO₃, 2.0 equiv)

  • Toluene

Procedure:

  • Grignard Reagent Formation: a. To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. b. Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. c. Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium suspension. Maintain a gentle reflux. d. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: a. Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. b. Add a solution of this compound in anhydrous THF dropwise, maintaining the temperature below -60 °C. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Hydrolysis and Coupling: a. To the reaction mixture, add the aryl halide coupling partner, the palladium catalyst, and toluene. b. Add the aqueous base solution and heat the mixture to 80-100 °C with vigorous stirring. c. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up and Purification: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Wash the organic layer with water and then with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling of Heteroaryls using this compound as an Additive

This protocol is adapted from the work of Denmark and coworkers and is effective for challenging heteroaryl-heteroaryl couplings.[1]

Materials:

  • Heteroaryl Halide (1.0 equiv)

  • Neopentyl Heteroarylboronic Ester (1.1 equiv)

  • Palladium precatalyst (e.g., Pd-CataCXiumA-G3, 2 mol%)

  • Potassium trimethylsilanolate (TMSOK, 1.4 equiv)

  • This compound (3.0 equiv)

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME)

Procedure:

  • Reaction Setup: a. In a nitrogen-filled glovebox, charge an oven-dried vial with the palladium precatalyst, heteroaryl halide, and neopentyl heteroarylboronic ester. b. In a separate vial, weigh the potassium trimethylsilanolate. c. Remove the vials from the glovebox.

  • Reaction Execution: a. Add anhydrous DME and this compound to the vial containing the halide and boronic ester. b. Add anhydrous DME to the vial containing TMSOK to dissolve it. c. Add the TMSOK solution to the reaction mixture. d. Seal the vial and heat to 100 °C with stirring for the required time (typically 3-6 hours).

  • Work-up and Purification: a. Cool the reaction to room temperature and pass the mixture through a short plug of silica gel, eluting with ethyl acetate. b. Concentrate the filtrate under reduced pressure. c. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Workflow_Trimethyl_Borate cluster_boronic_acid_prep Protocol 1: In Situ Boronic Acid Generation cluster_coupling Suzuki-Miyaura Coupling cluster_additive Protocol 2: this compound as Additive ArX Aryl Halide (Ar-X) Grignard Grignard Reagent (Ar-MgX) ArX->Grignard 1. Mg, THF BorateEster Borate Ester (Ar-B(OMe)₂) Grignard->BorateEster 2. B(OMe)₃, -78°C BoronicAcid Boronic Acid (Ar-B(OH)₂) BorateEster->BoronicAcid 3. H₃O⁺ (in situ) Coupling Cross-Coupling BoronicAcid->Coupling Product Biaryl Product (Ar-R) Coupling->Product Pd Catalyst, Base RX Coupling Partner (R-X) RX->Coupling HetArX Heteroaryl Halide AdditiveCoupling Enhanced Coupling HetArX->AdditiveCoupling HetArB Heteroarylboronic Ester HetArB->AdditiveCoupling HetArProduct Heterobiaryl Product AdditiveCoupling->HetArProduct Pd Catalyst, Base, B(OMe)₃

Caption: Experimental workflows for Suzuki-Miyaura coupling using this compound.

Suzuki_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_boron_activation Boron Activation cluster_additive_role Role of B(OMe)₃ Additive Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal [RB(OH)₃]⁻ ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->Pd0 Ar-R (Product) BoronicAcid Boronic Acid R-B(OH)₂ Boronate Boronate Complex [RB(OH)₃]⁻ BoronicAcid->Boronate Base (e.g., OH⁻) Boronate->Transmetal Enters Cycle BOMe3 B(OMe)₃ Catalyst Pd Catalyst BOMe3->Catalyst Prevents Poisoning Base Base (e.g., TMSOK) BOMe3->Base Buffers Inhibition HetAr Heteroaryl Substrate BOMe3->HetAr Improves Solubility

Caption: Key steps in the Suzuki-Miyaura coupling and the role of this compound.

References

Application Notes and Protocols: Synthesis of Boronic Acids via Grignard Reaction with Trimethyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of boronic acids is a cornerstone of modern organic chemistry, with profound applications in medicinal chemistry and materials science.[1] Boronic acids are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[2] One of the most common and versatile methods for preparing aryl, heteroaryl, and alkyl boronic acids is the reaction of a Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic hydrolysis.[1][2] This method is valued for its broad substrate scope and generally good to excellent yields.[1]

This document provides detailed application notes and experimental protocols for the synthesis of boronic acids using the Grignard reaction with this compound.

Reaction Principle

The synthesis involves two main steps:

  • Formation of a Boronate Ester: A Grignard reagent (R-MgX) acts as a nucleophile, attacking the electrophilic boron atom of this compound (B(OCH₃)₃). This forms a boronate intermediate.[1][3]

  • Hydrolysis: The resulting boronate ester is then hydrolyzed under acidic conditions to yield the desired boronic acid (RB(OH)₂).[2][4]

A critical aspect of this synthesis is controlling the reaction temperature, typically at -78 °C, to prevent multiple additions of the Grignard reagent to the borate ester, which can lead to the formation of borinic acids and boranes as byproducts.[1] The slow addition of the Grignard reagent to the this compound solution is also crucial for minimizing side reactions like homocoupling.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of boronic acids using the Grignard reaction with this compound.

Table 1: Reaction Conditions and Yields for Phenylboronic Acid Synthesis

ParameterValueReference
Starting MaterialBromobenzene (B47551)[5]
ReagentsMagnesium turnings, this compound[5]
SolventAnhydrous Tetrahydrofuran (B95107) (THF)[5]
Reaction Temperature-78 °C (Borylation step)[5]
Work-up10% Aqueous Sulfuric Acid[5]
Yield Not explicitly stated, but described as "good to excellent" [1]

Table 2: Reaction Conditions and Yields for Methylboronic Acid Synthesis

ParameterValueReference
Starting MaterialTrimethylsilyl (B98337) bromomethane (B36050)[1]
ReagentsMagnesium, this compound[1]
Solvent2-Methyltetrahydrofuran (B130290)[1]
Reaction Temperature-20 °C[1]
Work-up10% Hydrochloric Acid[1]
Yield 62% [1]
Purity 98.2% (GC) [1]
Melting Point 88-90°C [1]

Experimental Protocols

Protocol 1: Synthesis of Phenylboronic Acid

This protocol describes the synthesis of phenylboronic acid from bromobenzene.[5]

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • 10% Aqueous sulfuric acid

  • Hexane (B92381)

  • Sodium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a small crystal of iodine to the flask to activate the magnesium.

    • Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[5]

  • Borylation:

    • In a separate flame-dried flask, prepare a solution of this compound in anhydrous THF.

    • Cool the this compound solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold this compound solution via a cannula, while maintaining the temperature at -78 °C.[5]

  • Hydrolysis and Work-up:

    • Pour the reaction mixture into a flask containing 10% aqueous sulfuric acid, cooled in an ice bath.

    • Stir the mixture vigorously for 30 minutes.[5]

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phenylboronic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).[6]

Protocol 2: Synthesis of Methylboronic Acid

This protocol details the synthesis of methylboronic acid.[1]

Materials:

  • Trimethylsilyl bromomethane

  • Magnesium

  • 2-Methyltetrahydrofuran

  • This compound

  • 10% Hydrochloric acid

  • n-Hexane

Procedure:

  • Grignard Reagent Formation:

    • In a flask under a nitrogen atmosphere, slowly add a mixture of trimethylsilyl bromomethane (0.3 mol) dissolved in 250 mL of 2-methyltetrahydrofuran to magnesium with stirring.

  • Borylation:

    • In a separate flask under nitrogen, add this compound (0.35 mol) and 80 mL of 2-methyltetrahydrofuran and stir.

    • Cool the solution to -20°C.

    • Slowly add the prepared Grignard reagent over 2-3 hours.

    • Continue the reaction for an additional 2-2.5 hours.[1]

  • Hydrolysis and Work-up:

    • Raise the temperature to 0°C and add 10% hydrochloric acid to adjust the pH to 2.

    • Extract the aqueous layer once with 2-methyltetrahydrofuran. The resulting organic layer contains the methylboronic acid trimer (trimethylboroxin).[1]

    • To the obtained methylboronic acid trimer, add 4.5 g of water and stir at room temperature for 30 minutes, resulting in solid precipitation.

    • Stir the mixture with n-hexane and then filter to obtain the white solid methylboronic acid.[1]

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of boronic acid synthesis via the Grignard reaction with this compound.

Reaction_Mechanism Grignard Grignard Reagent (R-MgX) Intermediate Boronate Intermediate [R-B(OCH₃)₃]⁻ MgX⁺ Grignard->Intermediate Nucleophilic Attack TrimethylBorate This compound B(OCH₃)₃ TrimethylBorate->Intermediate BoronateEster Boronate Ester R-B(OCH₃)₂ Intermediate->BoronateEster Elimination of MgX(OCH₃) BoronicAcid Boronic Acid RB(OH)₂ BoronateEster->BoronicAcid Acidic Hydrolysis (H₃O⁺)

Caption: Reaction mechanism for boronic acid synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of boronic acids using this method.

Experimental_Workflow cluster_grignard Grignard Reagent Formation cluster_borylation Borylation cluster_workup Work-up and Purification start Start activate_mg Activate Mg Turnings start->activate_mg add_halide Add Alkyl/Aryl Halide activate_mg->add_halide reflux Reflux add_halide->reflux cool_borate Cool this compound (-78°C) reflux->cool_borate Transfer Grignard Reagent add_grignard Slowly Add Grignard Reagent cool_borate->add_grignard hydrolysis Acidic Hydrolysis add_grignard->hydrolysis extraction Solvent Extraction hydrolysis->extraction purification Purification (e.g., Recrystallization) extraction->purification product Final Product (Boronic Acid) purification->product

Caption: General experimental workflow.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.[5]

  • Slow Addition and Low Temperature: To minimize side reactions such as the formation of diarylborinic acid and homocoupling of the Grignard reagent, it is crucial to add the Grignard reagent slowly to the this compound solution while maintaining a low temperature (typically -78 °C).[5][7]

  • Purification: Boronic acids can sometimes be challenging to purify. Recrystallization is a common method.[6] Another technique involves the formation of a crystalline adduct with diethanolamine, which can be isolated and then treated with acid to liberate the pure boronic acid.[5] For boronate esters, column chromatography using neutral alumina (B75360) may be effective.[6]

  • Safety: Grignard reagents are highly reactive and can be pyrophoric. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[7]

References

Application of Trimethyl Borate in Flame Retardant Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl borate (B1201080) (TMB), an organoboron compound with the formula B(OCH₃)₃, has garnered significant interest as a flame retardant additive in polymer synthesis.[1] Its efficacy stems from its ability to promote char formation, release non-combustible gases, and act synergistically with other flame retardant systems.[2] Boron-containing flame retardants are valued for their low toxicity and smoke suppression capabilities, offering an alternative to halogenated flame retardants.[3] This document provides detailed application notes, experimental protocols, and performance data for the use of trimethyl borate and related borate compounds in the synthesis of flame-retardant polymers, including epoxy resins, polyurethanes, and treated cotton fabrics.

Mechanism of Action

The primary flame retardant mechanism of this compound is centered on its activity in the condensed phase during polymer combustion. Upon heating, this compound hydrolyzes in the presence of moisture to form boric acid and methanol.[4] The boric acid then dehydrates at higher temperatures to form boron trioxide (B₂O₃).[1] This boron trioxide is a glassy substance that coats the polymer surface, acting as a physical barrier that insulates the underlying material from heat and oxygen.[5] Furthermore, the formation of this glassy char layer is enhanced by the catalytic effect of boric acid on the dehydration and cross-linking of the polymer chains, leading to a more stable and insulating char.[6][7]

In addition to the condensed-phase mechanism, there can be a gas-phase contribution where the release of water vapor and other non-flammable gases from the decomposition of the flame retardant and the polymer can dilute the flammable gases in the combustion zone.[2]

Synergistic Effects

This compound and other boron compounds exhibit significant synergistic effects when combined with phosphorus- and nitrogen-containing flame retardants.[2] This synergy enhances the overall flame retardant efficiency beyond the additive effects of the individual components. The boron compounds can stabilize the phosphate (B84403) esters formed from phosphorus retardants, leading to a more robust and thermally stable char layer.[6] The presence of nitrogen compounds can further enhance charring and contribute to the release of non-combustible gases like ammonia.[2]

Data Presentation: Flame Retardant Performance of Boron-Containing Polymers

The following tables summarize the quantitative flame retardancy data for various polymers incorporating boron-based flame retardants. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Flame Retardant Properties of Boron-Containing Epoxy Resins

Polymer SystemFlame Retardant Additive(s)Additive Loading (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
Neat EpoxyNone021.8No Rating-[8]
EpoxyPhenylboronic Acid (BE1)-26.6--[8]
EpoxyPhenylboronic Acid (BE2)-31.2--[8]
Epoxy4-formylbenzeneboronic acid (FBA)428V-2365 (49.9% reduction)[7]
EpoxyZinc Borate (ZB) / Phosphaphenanthrene (TAD)---Reduced[7]
EpoxyBoron Oxide (B₂O₃) / Phosphaphenanthrene (TAD)--V-0Reduced[7]

Table 2: Flame Retardant Properties of Boron-Containing Polyurethanes

Polymer SystemFlame Retardant Additive(s)Additive Loading (wt%)LOI (%)UL-94 RatingReference
Pure PolyurethaneNone023.8-[9]
PolyurethaneDiglyceride borate13.6--[9]
PolyurethaneDiglyceride borate25.730.0-[9]

Table 3: Flame Retardant Properties of Boron-Treated Cotton Fabrics

TreatmentLOI (%)Char Length (cm)Reference
Untreated Cotton--[10]
Boric Acid / DTPMPA Ammonium Salt (BDA-90)36.1-[10]
BDA-90 after 50 laundering cycles30.3-[10]

Experimental Protocols

Protocol 1: Synthesis of Flame-Retardant Epoxy Resin using a Borate Ester Precursor

This protocol is based on the principles of incorporating borate esters into an epoxy resin matrix.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • 4,4'-Diaminodiphenylmethane (DDM) hardener

  • A boron-containing reactive flame retardant (e.g., a synthesized borate ester diol or this compound as part of a formulation)[11]

  • Solvent (if necessary, e.g., acetone)

Procedure:

  • Pre-dry the DGEBA resin and the boron-containing flame retardant in a vacuum oven at 80°C for 4 hours to remove any moisture.

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, melt the DGEBA resin at 120°C.

  • Add the desired amount of the boron-containing flame retardant to the molten epoxy resin and stir vigorously for 30 minutes to ensure homogeneous mixing. If using this compound, it should be added cautiously due to its low boiling point, and the reaction should be contained.

  • Cool the mixture to 100°C and add the stoichiometric amount of DDM hardener.

  • Continue stirring for another 10-15 minutes until the hardener is completely dissolved and the mixture is uniform.

  • Degas the mixture in a vacuum oven at 90°C for 20 minutes to remove any entrapped air bubbles.

  • Pour the bubble-free mixture into preheated molds.

  • Cure the samples in an oven following a staged curing cycle: 120°C for 2 hours, followed by 150°C for 2 hours.

  • Allow the samples to cool down slowly to room temperature before demolding.

  • Post-cure the samples at 150°C for an additional 1 hour to ensure complete curing.

Protocol 2: Preparation of Flame-Retardant Polyurethane Foam with a Boron-Containing Additive

This protocol describes the preparation of a rigid polyurethane foam incorporating a boron-based flame retardant.

Materials:

  • Polyether polyol

  • 4,4'-Diphenylmethane diisocyanate (MDI)

  • Boron-containing compound (e.g., a synthesized diglyceride borate or boric acid as a representative boron additive)[9][12]

  • Catalyst (e.g., dibutyltin (B87310) dilaurate)

  • Blowing agent (e.g., water or a physical blowing agent)

  • Surfactant (e.g., silicone-based)

Procedure:

  • In a plastic cup, accurately weigh the polyether polyol, the boron-containing flame retardant, the catalyst, the surfactant, and the blowing agent.

  • Mix these components thoroughly with a mechanical stirrer at high speed (e.g., 2000 rpm) for about 60 seconds to form the "A-side" of the formulation.

  • In a separate container, weigh the required amount of MDI (the "B-side").

  • Quickly add the MDI to the A-side mixture and continue vigorous stirring for a short period (typically 5-10 seconds) until the mixture is homogeneous.

  • Immediately pour the reacting mixture into an open mold.

  • Allow the foam to rise and cure at room temperature for at least 24 hours.

  • Post-cure the foam samples in an oven at 70°C for 4 hours to complete the reaction.

Protocol 3: Vapor Phase Treatment of Cotton Fabric with this compound

This protocol outlines a laboratory-scale procedure for treating cotton fabric with this compound vapor to impart flame retardancy.[13]

Materials:

  • Cotton fabric samples

  • This compound (TMB)

  • A sealed reaction chamber (e.g., a desiccator with a side arm)

  • Vacuum source

  • Heating mantle or hot plate

Procedure:

  • Pre-dry the cotton fabric samples in an oven at 105°C for 1 hour to remove moisture.

  • Place the dried cotton samples inside the reaction chamber.

  • Place a small, open container of this compound inside the chamber, ensuring it is not in direct contact with the fabric.

  • Seal the chamber and evacuate it using a vacuum pump to a pressure of approximately 10-20 mmHg.

  • Gently heat the chamber to a temperature slightly above the boiling point of this compound (68°C), for example, to 75-80°C, to promote vaporization.

  • Maintain the fabric in the this compound vapor atmosphere for a predetermined duration (e.g., 1-2 hours). During this time, the TMB vapor will diffuse into the cotton fibers.

  • After the treatment time, turn off the heat and allow the chamber to cool to room temperature.

  • Slowly release the vacuum and remove the treated fabric samples.

  • The this compound will react with the residual moisture in the cotton and the ambient moisture upon removal to form boric acid within the fiber structure.

  • Condition the treated fabric samples at standard atmospheric conditions (21°C, 65% relative humidity) for 24 hours before testing.

Mandatory Visualizations

Flame_Retardant_Mechanism cluster_polymer Polymer Matrix cluster_combustion Combustion Zone Polymer Polymer Char_Formation Catalytic Char Formation Polymer->Char_Formation Heat Heat Heat->Polymer Pyrolysis TMB This compound B(OCH₃)₃ Heat->TMB Hydrolysis Hydrolysis (+ H₂O) TMB->Hydrolysis Boric_Acid Boric Acid H₃BO₃ Hydrolysis->Boric_Acid Dehydration Dehydration (- H₂O) Boric_Acid->Dehydration Boric_Acid->Char_Formation B2O3 Boron Trioxide B₂O₃ (glassy layer) Dehydration->B2O3 Char_Layer Protective Char Layer B2O3->Char_Layer Char_Formation->Char_Layer

Caption: Flame retardant mechanism of this compound.

Synergistic_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase TMB This compound Boric_Acid Boric Acid / B₂O₃ TMB->Boric_Acid P_FR Phosphorus FR Phosphoric_Acid Phosphoric / Polyphosphoric Acid P_FR->Phosphoric_Acid Radical_Scavenging Radical Scavenging (PO•) P_FR->Radical_Scavenging N_FR Nitrogen FR N_Char Nitrogen-containing Char N_FR->N_Char Non_flammable_gases Non-flammable Gases (H₂O, NH₃) N_FR->Non_flammable_gases Borophosphate_Glass Stable Borophosphate Glassy Char Boric_Acid->Borophosphate_Glass Phosphoric_Acid->Borophosphate_Glass N_Char->Borophosphate_Glass enhances

Caption: Synergistic flame retardant mechanism.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization and Testing Monomers Polymer Precursors (e.g., Epoxy Resin, Polyol) Mixing Homogeneous Mixing Monomers->Mixing Additives Flame Retardant Additives (TMB, Synergists) Additives->Mixing Curing Curing / Polymerization Mixing->Curing FR_Polymer Flame Retardant Polymer Composite Curing->FR_Polymer LOI Limiting Oxygen Index (LOI) FR_Polymer->LOI UL94 UL-94 Vertical Burn Test FR_Polymer->UL94 Cone_Calorimetry Cone Calorimetry (pHRR, THR) FR_Polymer->Cone_Calorimetry TGA Thermogravimetric Analysis (TGA) FR_Polymer->TGA

Caption: Experimental workflow for synthesis and testing.

References

Trimethyl Borate in Ketone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl borate (B1201080), B(OCH₃)₃, is a versatile reagent in organic synthesis, primarily recognized as a precursor for the formation of boronic acids and boronate esters. While often cited in literature as a catalyst in the manufacture of ketones, detailed protocols for its direct catalytic use in general ketone synthesis are not widely documented in recent literature.[1] Instead, its principal role in modern ketone synthesis is as a key reagent in multi-step procedures, most notably in the synthesis of ketones from organometallic reagents.

This document provides detailed application notes and protocols for the use of trimethyl borate in a robust and widely applicable two-step synthesis of ketones. This methodology involves the initial reaction of an organometallic reagent with this compound to form a boronic ester intermediate, which is subsequently used in a cross-coupling reaction to yield the desired ketone. This approach offers a reliable alternative to the direct addition of highly reactive organometallics to carboxylic acid derivatives, which can be prone to over-addition and side reactions.

Core Application: Two-Step Ketone Synthesis via Boronic Ester Intermediate

The most well-established application of this compound in pathways leading to ketone synthesis involves its reaction with Grignard or organolithium reagents to form dimethyl aryl- or alkylboronates. These intermediates can then undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with acyl halides to produce a wide variety of ketones.

A general representation of this two-step process is as follows:

Step 1: Formation of Boronic Ester R-M + B(OCH₃)₃ → R-B(OCH₃)₂ + M-OCH₃ (where R = alkyl, aryl; M = MgX, Li)

Step 2: Suzuki-Miyaura Cross-Coupling to form Ketone R-B(OCH₃)₂ + R'-CO-X + Base --[Pd catalyst]--> R-CO-R' (where R' = alkyl, aryl; X = Cl, Br)

This method allows for the controlled and selective formation of unsymmetrical ketones.

Quantitative Data Summary

The following table summarizes representative quantitative data for the two-step synthesis of ketones utilizing this compound.

EntryOrganometallic Reagent (R-M)Acyl Halide (R'-CO-X)Product (R-CO-R')Yield (%)Reference
1Phenylmagnesium BromideBenzoyl ChlorideBenzophenone (B1666685)HighGeneral Method
24-Tolylmagnesium BromideAcetyl Chloride4-MethylacetophenoneHighGeneral Method
3n-Butyllithium4-Bromobenzoyl Chloride4-Bromo-1-phenylpentan-1-oneGoodGeneral Method
42-ThienyllithiumPropionyl Chloride1-(Thiophen-2-yl)propan-1-oneGoodGeneral Method

Note: Specific yield percentages are highly dependent on the substrates and reaction conditions. "High" and "Good" are used to indicate the general efficiency of these well-established reactions.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Phenylboronate (B1261982) from Phenylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • This compound, distilled

  • Anhydrous work-up reagents

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a crystal of iodine and gently warm the flask to activate the magnesium.

  • Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel to initiate the Grignard reaction. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.

  • Formation of Boronic Ester: Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of distilled this compound in anhydrous diethyl ether or THF via the dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of cold, dilute sulfuric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude dimethyl phenylboronate can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Protocol 2: Palladium-Catalyzed Synthesis of Benzophenone from Dimethyl Phenylboronate and Benzoyl Chloride

Materials:

  • Dimethyl phenylboronate

  • Benzoyl chloride

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or CsF)

  • Anhydrous toluene (B28343) or dioxane

Procedure:

  • In a flame-dried Schlenk flask, combine dimethyl phenylboronate, benzoyl chloride, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Dilute the mixture with diethyl ether and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude benzophenone by recrystallization or column chromatography to obtain the pure product.

Visualizations

Logical Relationship: Two-Step Ketone Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of ketones using this compound as a key reagent.

Ketone_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product Organometallic Organometallic Reagent (R-M) Step1 Step 1: Boronic Ester Formation Organometallic->Step1 TMB This compound B(OCH₃)₃ TMB->Step1 AcylHalide Acyl Halide (R'-CO-X) Step2 Step 2: Suzuki-Miyaura Coupling AcylHalide->Step2 Step1->Step2 Boronic Ester Intermediate (R-B(OCH₃)₂) Ketone Ketone (R-CO-R') Step2->Ketone

Caption: Workflow for two-step ketone synthesis via a boronic ester intermediate.

Signaling Pathway: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

The diagram below outlines the generally accepted catalytic cycle for the palladium-catalyzed cross-coupling of the boronic ester with the acyl halide.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd AcylPd R'-CO-Pd(II)-X(L₂) OxAdd->AcylPd Transmetal Transmetalation AcylPd->Transmetal AcylRPd R'-CO-Pd(II)-R(L₂) Transmetal->AcylRPd Boronate [R-B(OCH₃)₂(Base)]⁻ Boronate->Transmetal RedElim Reductive Elimination AcylRPd->RedElim RedElim->Pd0 Ketone R-CO-R' RedElim->Ketone AcylHalide R'-CO-X AcylHalide->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling step.

Conclusion

While the direct catalytic use of this compound in ketone synthesis is not prominently featured in contemporary chemical literature, its role as an essential reagent for the formation of boronic ester intermediates is indispensable. The two-step protocol described provides a reliable and versatile method for the synthesis of a wide array of ketones, making this compound a valuable tool for researchers, scientists, and professionals in drug development. The provided protocols and diagrams offer a comprehensive guide to implementing this methodology in a laboratory setting.

References

Application Notes and Protocols: Trimethyl Borate in the Synthesis of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The development of effective corrosion inhibitors is a critical area of research. Trimethyl borate (B1201080), B(OCH₃)₃, serves as a versatile precursor in the synthesis of various organic corrosion inhibitors, particularly borate esters and nitrogen-containing heterocyclic compounds. These inhibitors function by forming a protective film on the metal surface, thereby preventing corrosive attacks.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of corrosion inhibitors derived from trimethyl borate.

Synthesis of Alkanolamine Borate Corrosion Inhibitors from this compound

The reaction of this compound with alkanolamines, such as triethanolamine (B1662121), yields borate esters that are effective corrosion inhibitors.[2] This process involves the transesterification reaction where the methoxy (B1213986) groups of this compound are replaced by the alkanolamine to form a stable chelate structure.

General Reaction Scheme

This compound reacts with triethanolamine in a 1:1 molar ratio to produce triethanolamine borate. The reaction is typically exothermic and can be carried out at room temperature.

G TMB This compound B(OCH₃)₃ Product Triethanolamine Borate TMB->Product + Triethanolamine TEA Triethanolamine N(CH₂CH₂OH)₃ TEA->Product

Caption: Synthesis of Triethanolamine Borate.

Experimental Protocol: Synthesis of Triethanolamine Borate

This protocol is based on the reaction of this compound with triethanolamine.

Materials:

  • This compound (B(OCH₃)₃)

  • Triethanolamine (N(CH₂CH₂OH)₃)

  • Anhydrous solvent (e.g., toluene (B28343) or hexane) - optional

  • Reaction flask with a stirrer and a drying tube to protect from atmospheric moisture

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • In a clean, dry reaction flask, place 88.5 mmols of this compound.[3]

  • While stirring at room temperature, slowly add 15.1 mmols of triethanolamine to the reaction flask.[3] An excess of this compound is often used to ensure the complete reaction of the triethanolamine.[4]

  • A white crystalline precipitate of triethanolamine borate will form almost immediately upon the addition of triethanolamine.[3]

  • Continue stirring the mixture for a few minutes to ensure the reaction goes to completion.[4]

  • If a solvent is used, the product can be isolated by filtration. If no solvent is used, the excess this compound and methanol (B129727) byproduct can be removed by evaporation under vacuum at room temperature.[4]

  • The resulting crystalline residue is pure triethanolamine borate.[4]

  • Dry the final product in a vacuum oven to remove any residual solvent or volatile byproducts.

Performance Evaluation of Borate Ester Corrosion Inhibitors

The effectiveness of synthesized corrosion inhibitors is evaluated through various electrochemical techniques, which provide quantitative data on their performance. These methods typically involve immersing a metal specimen (e.g., mild steel) in a corrosive medium with and without the inhibitor and measuring the resulting electrochemical changes.

Experimental Protocol: Electrochemical Evaluation

Materials and Equipment:

  • Working Electrode: Mild steel coupon with a defined surface area

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

  • Counter Electrode: Platinum or graphite (B72142) rod

  • Corrosive Medium: e.g., 3.5 wt% NaCl solution

  • Synthesized corrosion inhibitor (e.g., Triethanolamine borate)

  • Potentiostat/Galvanostat for electrochemical measurements

Procedure:

  • Preparation of Test Solutions: Prepare the corrosive medium (e.g., 3.5 wt% NaCl in distilled water). Prepare a series of test solutions by adding different concentrations of the synthesized corrosion inhibitor to the corrosive medium.

  • Electrode Preparation: Polish the mild steel working electrode with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 1 hour) until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).

  • Potentiodynamic Polarization: After EIS, conduct potentiodynamic polarization scans by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • From the polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank is the corrosion current density without inhibitor and icorr_inh is the corrosion current density with the inhibitor.

    • From the EIS data (Nyquist plots), determine the charge transfer resistance (Rct) and calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank is the charge transfer resistance without inhibitor and Rct_inh is the charge transfer resistance with the inhibitor.

Quantitative Data Presentation

The following table summarizes the expected format for presenting the quantitative data from electrochemical evaluations.

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)IE% (from Polarization)Rct (Ω·cm²)IE% (from EIS)
0 (Blank)-----
100-----
200-----
500-----

Mechanism of Corrosion Inhibition

Borate ester corrosion inhibitors, such as triethanolamine borate, function by adsorbing onto the metal surface to form a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The nitrogen and oxygen atoms in the alkanolamine moiety play a crucial role in the adsorption process through the donation of their lone pair electrons to the vacant d-orbitals of the iron atoms on the metal surface.

G cluster_solution Corrosive Solution cluster_surface Metal Surface (e.g., Steel) cluster_film Protective Film Formation Inhibitor Triethanolamine Borate Inhibitor Molecule Metal Fe Inhibitor->Metal Adsorption (N, O lone pairs donate to Fe d-orbitals) ProtectiveFilm Adsorbed Inhibitor Layer CorrosiveSpecies Corrosive Species (e.g., Cl⁻, H₂O, O₂) ProtectiveFilm->CorrosiveSpecies Barrier Effect G A Reactant Mixing (this compound + Alkanolamine) B Synthesis Reaction (Formation of Borate Ester) A->B C Product Isolation & Purification (Filtration/Evaporation & Drying) B->C D Characterization (e.g., FTIR, NMR) C->D E Preparation of Test Solutions (Inhibitor in Corrosive Medium) C->E F Electrochemical Testing (Polarization, EIS) E->F G Data Analysis (Calculate Inhibition Efficiency) F->G H Mechanism Elucidation G->H

References

Application Note and Protocol: Synthesis of Trimethyl Borate via Esterification of Boric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethyl borate (B1201080), B(OCH₃)₃, is a versatile organoboron compound with significant applications in organic synthesis. It serves as a key precursor for boronic acids used in Suzuki couplings, a fundamental reaction in the formation of carbon-carbon bonds.[1][2] Additionally, it is a primary reagent in the production of sodium borohydride, a widely used reducing agent.[1][3] The synthesis of trimethyl borate is typically achieved through the acid-catalyzed esterification of boric acid with methanol (B129727).[2][3] This process is an equilibrium reaction, and efficient production relies on shifting the equilibrium towards the products. This is commonly accomplished by using an excess of methanol and removing the water formed during the reaction.[3][4]

A key challenge in this synthesis is the formation of a minimum-boiling azeotrope between this compound (~75%) and methanol (~25%), which boils at approximately 54°C.[5][6][7] This necessitates a subsequent purification step to isolate pure this compound (boiling point: 68°C) if the application requires it.[5][7] This document provides a detailed experimental protocol for the synthesis of the this compound-methanol azeotrope and outlines a method for its subsequent purification.

Data Presentation

Table 1: Reagent Specifications and Example Quantities

ReagentChemical FormulaMolar Mass ( g/mol )Example Quantity 1[6]Example Quantity 2[3]Role
Boric AcidH₃BO₃61.8361.83 g (1.0 mol)15.0 g (0.24 mol)Reactant
MethanolCH₃OH32.04200 mL (~5.0 mol)100 mL (~2.5 mol)Reactant & Solvent
Sulfuric Acid (98%)H₂SO₄98.0830 mL2 mLCatalyst & Dehydrating Agent

Table 2: Physical Properties and Reaction Conditions

ParameterValueNotes
Reaction Time20-30 minutesTime for refluxing the reaction mixture.[3][6]
Reflux Temperature~65-70°CBoiling point of the methanol-rich mixture.
Azeotrope Boiling Point~54°CThe this compound-methanol azeotrope distills at this temperature.[6]
This compound Boiling Point68°CBoiling point of the pure compound.[5]
Azeotrope Composition~75% this compound, 25% Methanol (by weight)The initial product obtained via simple distillation.[5][7]
Reported Yield74% - 96%Yields for the esterification reaction can be high.[8]

Experimental Protocols

Part A: Synthesis of the this compound-Methanol Azeotrope

This protocol describes the synthesis of the azeotropic mixture of this compound and methanol via acid-catalyzed esterification.

1. Materials and Reagents:

  • Boric Acid (H₃BO₃)

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Round-bottom flask (500 mL or 1 L)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Distillation apparatus (fractional distillation setup recommended)

  • Collection flask

  • Standard laboratory glassware and safety equipment (fume hood, safety goggles, gloves)

2. Apparatus Setup (Reflux):

  • Place the appropriate amount of boric acid (e.g., 61.83 g) and a magnetic stir bar into a dry round-bottom flask.[6]

  • In a fume hood, add a large excess of anhydrous methanol (e.g., 200 mL) to the flask.[6]

  • Mount the flask in a heating mantle on a magnetic stirrer plate.

  • Attach a reflux condenser to the flask and ensure a secure flow of cooling water.

  • Slowly and carefully add the concentrated sulfuric acid (e.g., 30 mL) through the top of the condenser.[6] The addition is exothermic, and the mixture may begin to warm significantly.

3. Reaction Procedure:

  • Turn on the magnetic stirrer to ensure the mixture is well-agitated.

  • Begin heating the mixture to a gentle reflux. The low boiling points of methanol and the product mean that reflux will be achieved quickly.[3]

  • Allow the mixture to reflux for 20-30 minutes.[3][6] During this time, the solid boric acid should dissolve as it reacts to form the soluble this compound.[6]

4. Apparatus Setup (Distillation):

  • After the reflux period, turn off the heat and allow the flask to cool to near room temperature.

  • Reconfigure the apparatus for fractional distillation. Replace the reflux condenser with a distillation head, a thermometer, a condenser, and a collection flask.

  • Ensure all joints are properly sealed.

5. Distillation and Product Collection:

  • Begin heating the reaction mixture.

  • Collect the fraction that distills over at 54-55°C . This is the this compound-methanol azeotrope.[6]

  • Continue distillation until the temperature begins to rise significantly above this range or until the distillation rate drops off, indicating that most of the azeotrope has been collected.

  • The collected liquid is a mixture of approximately 75% this compound and 25% methanol.[5] It should be stored in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[6]

Part B: Purification of this compound (Breaking the Azeotrope)

To obtain pure this compound, the methanol must be removed from the azeotrope. One common lab-scale method is extraction with concentrated sulfuric acid.[9]

1. Materials:

  • This compound-methanol azeotrope (from Part A)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Separatory funnel or sealed flask for extraction

  • Distillation apparatus

2. Purification Procedure:

  • Cool the azeotrope in an ice bath.

  • In a fume hood, carefully and slowly add a small volume of concentrated sulfuric acid to the cold azeotrope (e.g., ~5-10 mL of H₂SO₄ per 100 mL of azeotrope).[9] The sulfuric acid will react with the methanol.

  • Agitate the mixture for several minutes. Upon standing, two layers may form.[9]

  • Carefully separate the upper layer, which is enriched in this compound.

  • Distill the separated organic layer. Collect the fraction that boils at ~68°C , which is pure this compound.[5]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification A Combine Boric Acid, Methanol, and Stir Bar in Round-Bottom Flask B Add Sulfuric Acid (Catalyst) A->B C Attach Reflux Condenser and Heat B->C D Reflux for 20-30 minutes C->D E Cool Reaction Mixture D->E F Reconfigure for Fractional Distillation E->F G Distill and Collect Azeotrope at ~54°C F->G H Store Product G->H

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway BoricAcid B(OH)₃ (Boric Acid) equilibrium plus1 + Methanol 3 CH₃OH (Methanol) TrimethylBorate B(OCH₃)₃ (this compound) plus2 + Water 3 H₂O (Water) catalyst H₂SO₄(Catalyst)

Caption: Esterification of boric acid to form this compound.

References

Application Notes and Protocols: Trimethyl Borate as a Reagent for Preparing Borate Esters for Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl borate (B1201080) serves as a cost-effective and versatile reagent for the synthesis of boronic acids and their corresponding esters, which are pivotal intermediates in modern organic synthesis. Notably, these organoboron compounds are indispensable precursors for Suzuki-Miyaura cross-coupling reactions, a powerful methodology for the construction of carbon-carbon bonds in the pharmaceutical and materials science industries. This document provides detailed application notes and experimental protocols for the preparation of borate esters using trimethyl borate, with a focus on their subsequent application in cross-coupling reactions.

Introduction

The Suzuki-Miyaura cross-coupling reaction has become a cornerstone for the formation of C-C bonds, offering a broad substrate scope and excellent functional group tolerance.[1] A key component of this reaction is the organoboron species, typically a boronic acid or a boronate ester. This compound, B(OCH₃)₃, is a widely used reagent for the synthesis of these essential building blocks.[1] The most common method involves the reaction of this compound with an organometallic species, such as a Grignard or organolithium reagent, to form a boronate ester, which can then be hydrolyzed to the corresponding boronic acid.[2] This application note details the use of this compound for the preparation of aryl and heteroaryl boronate esters and highlights its role in facilitating challenging cross-coupling reactions.

Data Presentation

The efficiency of boronate ester synthesis and subsequent cross-coupling reactions is highly dependent on the substrate and reaction conditions. The following tables summarize quantitative data from representative examples.

Table 1: Synthesis of Arylboronic Acids via this compound and Grignard Reagents

Aryl Halide PrecursorGrignard ReagentProduct Arylboronic AcidYield (%)Reference
Bromobenzene (B47551)Phenylmagnesium bromidePhenylboronic acid>60[3]
1-Bromonaphthalene1-Naphthylmagnesium bromide1-Naphthaleneboronic acid65-75[4]
4-Fluoro-bromobenzene4-Fluorophenylmagnesium bromide4-Fluorophenylboronic acid60-70[4]
4-Chloro-bromobenzene4-Chlorophenylmagnesium bromide4-Chlorophenylboronic acid55-65[4]
4-Methoxy-bromobenzene4-Methoxyphenylmagnesium bromide4-Methoxyphenylboronic acid60-70[4]
2-(1-Adamantyl)-4-bromoanisole2-(1-Adamantyl)-4-methoxyphenylmagnesium bromide3-(1-Adamantyl)-4-methoxyphenylboronic acid69[5]

Table 2: Effect of this compound on Heteroaryl-Heteroaryl Suzuki-Miyaura Cross-Coupling

Reaction Conditions: Neopentyl heteroarylboronic ester (1.1 equiv), heteroaryl bromide (1.0 mmol), Pd-catalyst, base, and this compound in an anhydrous solvent.

Heteroaryl Boronic EsterHeteroaryl BromideThis compound (equiv)Yield (%)
Neopentyl 4-fluorophenylboronic ester2-(4-Bromophenyl)-1,3,4-oxadiazole0Trace
Neopentyl 4-fluorophenylboronic ester2-(4-Bromophenyl)-1,3,4-oxadiazole3.021
Neopentyl 2-furylboronic ester2-Bromopyrimidine3.081
Neopentyl 1-Boc-pyrrol-2-ylboronic ester2-Bromopyrazine3.089
Neopentyl 5-pyrimidylboronic ester2-Bromo-6-methoxypyridine3.077
Neopentyl 5-pyrimidylboronic ester4-Bromoisoquinoline3.070

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Arylboronic Acids using this compound and a Grignard Reagent

This protocol outlines the synthesis of phenylboronic acid from bromobenzene as a representative example.[6][7]

Materials:

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. Gentle heating may be required to initiate the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask, prepare a solution of this compound in anhydrous THF.

    • Cool the this compound solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold this compound solution via a cannula, while maintaining the temperature at -78 °C.

  • Hydrolysis and Workup:

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Pour the reaction mixture into a flask containing 10% aqueous sulfuric acid, cooled in an ice bath.

    • Stir the mixture vigorously for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with THF.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Isolation:

    • Remove the solvent under reduced pressure.

    • Add hexane to the residue to precipitate the phenylboronic acid.

    • Collect the solid product by filtration and dry under vacuum.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Esters Enhanced by this compound

This protocol is based on the findings that this compound can significantly improve the yields of challenging heteroaryl-heteroaryl cross-coupling reactions.[8]

Materials:

  • Neopentyl heteroarylboronic ester

  • Heteroaryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)

  • Potassium trimethylsilanolate (TMSOK)

  • This compound

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME) or 1,4-dioxane

Procedure:

  • Reaction Setup:

    • In a glovebox, add the neopentyl heteroarylboronic ester, heteroaryl bromide, and palladium catalyst to an oven-dried reaction vessel.

    • Add anhydrous solvent (DME or 1,4-dioxane) and this compound to the vessel.

  • Reaction Execution:

    • Add the base (e.g., a solution of TMSOK in THF) to the reaction mixture.

    • Seal the reaction vessel and heat the mixture at the desired temperature (e.g., reflux) for the specified time (typically 1-3 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Boronate Ester Synthesis cluster_coupling Suzuki-Miyaura Cross-Coupling start Aryl/Heteroaryl Halide grignard Formation of Grignard Reagent (R-MgX) start->grignard boration Reaction with This compound B(OMe)3 grignard->boration hydrolysis Aqueous Workup/ Hydrolysis boration->hydrolysis product Boronic Acid/ Boronate Ester (R-B(OR)2) hydrolysis->product suzuki Pd-catalyzed Cross-Coupling product->suzuki coupling_partner Aryl/Heteroaryl Halide (R'-X) coupling_partner->suzuki final_product Coupled Product (R-R') suzuki->final_product signaling_pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)-X L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronate R-B(OR')₂ (Boronate Ester) AteComplex [R-B(OR')₂(Base)]⁻ ('ate' complex) Boronate->AteComplex Base Base (e.g., OH⁻, OR⁻) Base->AteComplex AteComplex->Transmetalation ArPdR Ar-Pd(II)-R L_n Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

References

Application of Trimethyl Borate in Wood Preservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl borate (B1201080) (TMB) is a volatile boron ester that serves as a potent precursor for boric acid, a well-established wood preservative. Its application, particularly through vapor-phase treatment, offers a distinct advantage in achieving deep penetration into wood and wood-based composites, materials that are often challenging to treat with conventional liquid-based methods. This document provides detailed application notes and experimental protocols for the use of trimethyl borate in wood preservation, targeting research and development professionals.

Mechanism of Action

The primary mechanism of this compound as a wood preservative lies in its in-situ hydrolysis to form boric acid. When TMB vapor penetrates the wood matrix, it reacts with the inherent moisture content of the wood.[1] This reaction yields boric acid and methanol (B129727) as a byproduct.

Chemical Reaction: B(OCH₃)₃ + 3H₂O → H₃BO₃ + 3CH₃OH[1]

Boric acid is a broad-spectrum biocide, effective against a wide range of wood-destroying fungi and insects.[1] Its mode of action is multifaceted, primarily involving the disruption of enzymatic processes and energy metabolism in these organisms. At lower retention levels, it is effective against wood-boring insects like Anobium punctatum. Higher concentrations provide protection against termites and various decay fungi.[1]

Data Presentation

The efficacy of this compound treatment is quantified by the resulting boric acid equivalent (BAE) retention in the wood, typically expressed as a weight percentage (% w/w) or in kilograms per cubic meter ( kg/m ³). The following tables summarize the quantitative data on the efficacy of borate treatments against common wood-destroying organisms and the impact on the mechanical properties of the treated wood.

Table 1: Efficacy of Borate Treatment Against Wood Decay Fungi

Boric Acid Equivalent (BAE) RetentionTarget OrganismWood TypeAverage Weight Loss (%)EfficacyReference
0.7% w/wDecay FungiWood-based boardsNot specifiedComplete protection[2]
2.0 kg/m ³ (approx. 0.5% w/w)Decay FungiGeneralNot specifiedEffective[3]
0.26%–0.51% BAEFomitopsis palustris (Brown-rot)Cryptomeria japonicaNot specifiedToxic threshold[4]
0%–0.24% BAETrametes versicolor (White-rot)Cryptomeria japonicaNot specifiedToxic threshold[4]

Table 2: Efficacy of Borate Treatment Against Subterranean Termites

Boric Acid Equivalent (BAE) RetentionTermite SpeciesWood/Composite TypeTermite Mortality (%)Wood Weight Loss (%)Reference
>1.0% m/m BAECoptotermes acinaciformisPinus radiata & Eucalyptus regnansHighLow[5]
0.24% m/m BAECoptotermes acinaciformisPinus radiata & Eucalyptus regnansSignificantNot specified[5]
1.5% BAECoptotermes formosanusMedium Density Fiberboard (MDF)~100%<5%[6][7]
2.0% BAECoptotermes formosanusMedium Density Fiberboard (MDF)100%<5%[6][7]
2.5% BAECoptotermes formosanusMedium Density Fiberboard (MDF)100%<5%[6][7]
3.0% BAE (through treatment)Subterranean TermitesHem-firNot specified (rated 9.5/10)Low[8]

Table 3: Effect of Borate Treatment on Mechanical Properties of Wood

Borate CompoundConcentration (%)Wood SpeciesChange in Modulus of Rupture (MOR)Change in Modulus of Elasticity (MOE)Reference
Boric Acid1 - 6Calabrian Pine & BeechDecrease with increasing concentrationDecrease with increasing concentration[9][10]
Borax1 - 6Calabrian Pine & BeechDecrease with increasing concentrationDecrease with increasing concentration[9][10]
Sodium Perborate1 - 6Calabrian Pine & BeechGreater decrease than BA and BXGreater decrease than BA and BX[9][10]
Boric Acid5Laminated Beech Veneer-3.8%-3.8%
Imersol AquaNot specifiedOriental Beech & Scots PineSignificant decreaseSignificant decrease[11]

Experimental Protocols

Protocol 1: Vapor-Phase Treatment of Wood with this compound

This protocol outlines the general procedure for treating wood samples with this compound in a laboratory setting.

1. Materials and Equipment:

  • Wood samples of desired dimensions
  • This compound (TMB)
  • Vacuum treatment vessel with heating capabilities
  • Vacuum pump
  • TMB injection system
  • Temperature and pressure sensors
  • Analytical balance

2. Methodology:

  • Sample Preparation: Cut wood samples to the desired dimensions and determine their initial oven-dry weight. Condition the samples to a specific low moisture content, preferably in a high-temperature kiln.[12]
  • Loading: Place the conditioned wood samples into the treatment vessel, ensuring adequate spacing for vapor circulation.
  • Evacuation and Heating: Seal the vessel and evacuate to a low pressure (e.g., 5 mbar). Heat the vessel to the desired treatment temperature.[12]
  • TMB Injection: Inject a predetermined amount of liquid this compound into the heated, evacuated vessel. The TMB will vaporize, causing a rapid pressure increase.[12]
  • Reaction and Diffusion: Maintain the temperature and pressure for a specified duration to allow the TMB vapor to diffuse into the wood and react with the wood's moisture.
  • Post-Treatment Vacuum: After the reaction period, apply a second vacuum to remove the methanol byproduct and any unreacted TMB.[12]
  • Cooling and Unloading: Allow the vessel to cool before bringing it back to atmospheric pressure and unloading the treated samples.
  • Post-Treatment Conditioning: Condition the treated samples to a stable moisture content before further analysis.
  • Retention Calculation: Determine the final oven-dry weight of the treated samples to calculate the weight percent gain (WPG) and the boric acid equivalent (BAE) retention.

Protocol 2: Evaluation of Decay Resistance using a Soil-Block Culture Test (Based on AWPA E10 Standard)

This protocol provides a method for assessing the efficacy of TMB-treated wood against wood decay fungi.

1. Materials and Equipment:

  • Treated and untreated (control) wood blocks (e.g., 19 x 19 x 19 mm)
  • Culture bottles with soil medium (e.g., French square bottles)
  • Feeder strips of untreated, decay-susceptible wood
  • Cultures of wood decay fungi (e.g., Gloeophyllum trabeum, Trametes versicolor)
  • Incubator with controlled temperature and humidity
  • Autoclave
  • Analytical balance

2. Methodology:

  • Preparation of Soil Jars: Add soil to the culture bottles, adjust the moisture content, and place a feeder strip on the soil surface. Loosely cap the bottles and sterilize by autoclaving.
  • Inoculation: Inoculate the sterilized feeder strips with the desired decay fungus. Incubate the jars until the feeder strips are well-colonized by the fungus.
  • Sample Preparation: Sterilize the treated and untreated wood blocks by a suitable method (e.g., gamma irradiation or ethylene (B1197577) oxide).
  • Exposure: Place the sterile wood blocks onto the colonized feeder strips in the soil jars.
  • Incubation: Incubate the assembled test bottles at a controlled temperature (e.g., 27°C) and high humidity for a specified period (e.g., 12 weeks).[13]
  • Evaluation: After the incubation period, carefully remove the wood blocks from the jars, remove any surface mycelium, and determine their final oven-dry weight.
  • Data Analysis: Calculate the percentage of weight loss for each block. A lower weight loss in treated blocks compared to untreated controls indicates effective protection.

Protocol 3: Evaluation of Termite Resistance (Based on AWPA E26-21 Standard)

This protocol describes a field test to evaluate the resistance of TMB-treated wood to subterranean termites in a protected, above-ground scenario.

1. Materials and Equipment:

  • Treated and untreated (control) wood samples
  • Test site with active subterranean termite populations
  • Bricks or other supports to keep samples off the ground
  • Covering to protect samples from direct weather exposure
  • Feeder stakes of untreated, termite-susceptible wood

2. Methodology:

  • Test Site Setup: Prepare the test site by placing bricks in direct contact with the ground. Drive feeder stakes into the ground through holes in the bricks to attract termites.[14]
  • Sample Installation: Place the treated and untreated wood samples on top of the bricks, in close proximity to the feeder stakes but not in direct contact with the soil.[14]
  • Covering: Cover the test assembly to protect the samples from rain and direct sunlight, simulating an interior or protected application.[14]
  • Inspection: Periodically inspect the samples (e.g., annually) for evidence of termite attack.
  • Rating: Rate the extent of termite damage on each sample using a standardized rating scale (e.g., AWPA rating scale where 10 is sound and 0 is complete failure).[14]
  • Data Analysis: Compare the average ratings of the treated samples to the untreated controls over time to determine the protective efficacy of the treatment.

Visualization of Workflows and Relationships

G cluster_0 Vapor-Phase Treatment Workflow prep Wood Sample Preparation (Drying to low MC) load Loading into Treatment Vessel prep->load evac_heat Evacuation and Heating of Vessel load->evac_heat inject Injection of This compound (TMB) evac_heat->inject react Reaction and Diffusion (TMB + Wood Moisture -> Boric Acid) inject->react post_vac Post-Treatment Vacuum (Remove Methanol) react->post_vac unload Unloading and Conditioning post_vac->unload

Vapor-Phase Treatment Workflow Diagram

G cluster_1 Logical Relationship for Treatment Efficacy params Treatment Parameters - TMB Concentration - Treatment Time - Temperature - Wood Moisture Content retention Boric Acid Equivalent (BAE) Retention in Wood params->retention efficacy Preservation Efficacy - Fungal Resistance - Termite Resistance retention->efficacy G cluster_2 Experimental Workflow for Efficacy Testing treatment Wood Treatment (Vapor-Phase TMB) decay_test Decay Resistance Test (AWPA E10 Soil-Block) treatment->decay_test termite_test Termite Resistance Test (AWPA E26-21 Field Test) treatment->termite_test mech_test Mechanical Properties Test (MOR & MOE) treatment->mech_test analysis Data Analysis and Efficacy Determination decay_test->analysis termite_test->analysis mech_test->analysis

References

Method for preparing high-purity trimethyl borate for sensitive applications.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the preparation of high-purity trimethyl borate (B1201080), a critical reagent in various sensitive applications, including the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The protocols outlined below address the common challenge of the methanol-trimethyl borate azeotrope, offering several effective strategies to achieve high purity levels suitable for demanding synthetic processes such as Suzuki couplings.

Introduction

Trimethyl borate (TMB) is a versatile intermediate, primarily utilized as a precursor for boronic acids, which are essential in modern organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions.[1] The purity of TMB is paramount in these applications to ensure high yields, minimize side reactions, and meet the stringent quality standards of the pharmaceutical and agrochemical industries.[1]

A primary hurdle in the synthesis of pure TMB is the formation of a stable azeotrope with methanol (B129727), which typically contains about 75% TMB and 25% methanol.[2][3] This document details protocols for the synthesis of the TMB-methanol azeotrope and subsequent purification to obtain high-purity TMB.

Synthesis of this compound-Methanol Azeotrope

The initial synthesis involves the esterification of boric acid with an excess of methanol. The resulting product is the azeotropic mixture, which serves as the starting material for further purification.

Experimental Protocol: Synthesis of the Azeotrope
  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 124 grams (2 moles) of boric acid with 512 grams (16 moles) of methanol.[4]

  • Distillation: Heat the mixture to initiate the reaction and distill the azeotrope. Collect the distillate that comes over between 54-60°C.[4]

  • Yield: This process typically yields a this compound-methanol azeotrope with a TMB content of approximately 60-70%.[4]

Purification Methods for High-Purity this compound

Several methods can be employed to break the azeotrope and isolate pure this compound. The choice of method may depend on the desired purity, scale of the reaction, and available equipment.

Sulfuric Acid Extraction

This method involves washing the azeotrope with concentrated sulfuric acid to remove methanol.

Experimental Protocol: Sulfuric Acid Extraction
  • Extraction: In a sealed flask, agitate 22.4 grams of the azeotrope (containing ~70.7% TMB) with 2.0 mL of concentrated sulfuric acid for 30 minutes. Cool the flask in a water bath during agitation.[4]

  • Phase Separation: Allow the mixture to stand, which will result in the formation of two liquid phases.

  • Isolation: Decant the upper phase, which is the this compound-rich layer.

  • Distillation: Distill the decanted upper phase. Collect the fraction boiling between 56.5°C and 60°C.[4]

  • Purity: This method can yield this compound with a purity of approximately 96%.[4]

Metallic Salt Treatment

Treatment with anhydrous metallic salts can effectively separate methanol from the azeotrope. Zinc chloride and calcium chloride are commonly used.

Experimental Protocol: Zinc Chloride Treatment
  • Reaction: In a flask, combine the this compound-methanol azeotrope with anhydrous zinc chloride. Agitate the mixture for 4-12 hours in an ice bath. Two liquid phases will develop.[4]

  • Isolation: The upper phase contains the purified this compound.[4]

  • Purity: This method has been reported to yield this compound with a purity of up to 98.6%.[4]

Experimental Protocol: Calcium Chloride Treatment
  • Reaction: Stir 24.0 grams of the azeotrope (containing ~60.5% TMB) with 4.0 grams of anhydrous calcium chloride in a stoppered flask for 20 hours.[4]

  • Phase Separation: Upon standing, the mixture will separate into two liquid phases and a solid phase.

  • Isolation: The upper liquid phase is the purified this compound. This layer can be separated by centrifugation followed by pipetting.

  • Distillation: The isolated liquid can be further purified by distillation, collecting the fraction boiling between 64-68°C.[4]

  • Purity: This method can achieve a purity of approximately 95.8%.[4]

Extractive Distillation

Extractive distillation using a high-boiling solvent can also be employed to break the azeotrope.

Experimental Protocol: Extractive Distillation with N,N-dimethylacetamide
  • Setup: Charge a distillation column with the this compound-methanol azeotrope.

  • Distillation: Introduce N,N-dimethylacetamide as the extraction agent into the column.

  • Separation: this compound is collected at the top of the column, while anhydrous methanol is recovered at the bottom for reuse.[5]

Data Presentation

The following table summarizes the purity of this compound obtained through different purification methods.

Purification MethodReagentPurity AchievedReference
Sulfuric Acid ExtractionConcentrated H₂SO₄~96%[4]
Zinc Chloride TreatmentAnhydrous ZnCl₂98.6%[4]
Calcium Chloride TreatmentAnhydrous CaCl₂95.8%[4]

Analytical Methods for Purity Assessment

The purity of the final this compound product can be determined using several analytical techniques:

  • Gas Chromatography (GC): A common method for determining the purity of volatile organic compounds.[2][6]

  • Titration: The borate content can be determined by hydrolyzing the ester with water and titrating the resulting boric acid with a standard sodium hydroxide (B78521) solution in the presence of mannitol.[4]

  • Density Measurement: The composition of methanol-trimethyl borate mixtures can be accurately determined by measuring the density of the solution.[7][8]

Visualized Workflows

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis of Azeotrope cluster_purification Purification Methods BoricAcid Boric Acid Reaction Esterification Reaction BoricAcid->Reaction Methanol Methanol Methanol->Reaction Azeotrope TMB-Methanol Azeotrope (60-70%) Reaction->Azeotrope SulfuricAcid Sulfuric Acid Extraction Azeotrope->SulfuricAcid ~96% Purity SaltTreatment Metallic Salt Treatment Azeotrope->SaltTreatment 95.8-98.6% Purity ExtractiveDistillation Extractive Distillation Azeotrope->ExtractiveDistillation HighPurityTMB High-Purity This compound (>95%) SulfuricAcid->HighPurityTMB SaltTreatment->HighPurityTMB ExtractiveDistillation->HighPurityTMB

Caption: General workflow for the synthesis and purification of high-purity this compound.

Logic Diagram for Method Selection

Method_Selection Start Start: Need High-Purity TMB DesiredPurity Desired Purity? Start->DesiredPurity Scale Scale of Reaction? Start->Scale HighestPurity Highest Purity (>98%) DesiredPurity->HighestPurity >98% HighPurity High Purity (~96%) DesiredPurity->HighPurity ~96% IndustrialScale Industrial Scale Scale->IndustrialScale Large LabScale Laboratory Scale Scale->LabScale Small ZnCl2 Zinc Chloride Treatment HighestPurity->ZnCl2 H2SO4 Sulfuric Acid Extraction HighPurity->H2SO4 ExtractiveDist Extractive Distillation IndustrialScale->ExtractiveDist SaltOrAcid Salt Treatment or Acid Extraction LabScale->SaltOrAcid

Caption: Decision tree for selecting a suitable purification method for this compound.

References

Application Notes and Protocols: Trimethyl Borate in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trimethyl borate (B1201080) in the synthesis of active pharmaceutical ingredients (APIs). Trimethyl borate is a versatile and cost-effective reagent that finds significant application in key synthetic transformations within the pharmaceutical industry. Its utility is highlighted in three primary areas: as a precursor for boronic acids in Suzuki-Miyaura cross-coupling reactions, as a key building block in the synthesis of the anticancer drug Bortezomib (B1684674), and as an efficient mediating agent in amidation reactions for the synthesis of API precursors like that of Mirabegron. Furthermore, it serves as a valuable additive in challenging Suzuki-Miyaura cross-coupling reactions.

Synthesis of Boronic Acids for Suzuki-Miyaura Cross-Coupling

Boronic acids are indispensable intermediates in pharmaceutical synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] this compound is a widely used and economical starting material for the synthesis of a diverse range of aryl, heteroaryl, and alkyl boronic acids.[1][2] The general method involves the reaction of a Grignard reagent with this compound at low temperatures to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.[1][2]

Data Presentation: Synthesis of Boronic Acids
ProductStarting Material (Grignard)ReagentSolventTemperature (°C)Yield (%)Purity (%)Reference
Methylboronic acidMethylmagnesium bromideThis compound2-Methyltetrahydrofuran (B130290)-206298.2 (GC)[2][3]
Phenylboronic acidPhenylmagnesium bromideThis compoundTetrahydrofuran (B95107)-78Not specifiedNot specified[4]
o-Tolylboronic acido-Tolylmagnesium bromideThis compoundNot specified0ExcellentNot specified[5]
Experimental Protocol: Synthesis of Methylboronic Acid[2][3]

This protocol details the synthesis of methylboronic acid using a Grignard reagent and this compound.

Materials:

Procedure:

  • Grignard Reagent Formation:

    • Under a nitrogen atmosphere, add magnesium metal and a few crystals of iodine to a reaction flask equipped with a condenser and a dropping funnel.

    • Slowly add a mixture of trimethylsilyl bromomethane dissolved in 250 mL of 2-methyltetrahydrofuran with stirring.

  • Borylation:

    • In a separate flask under nitrogen, add this compound and 80 mL of 2-methyltetrahydrofuran and stir.

    • Cool the solution to -20°C.

    • Slowly add the prepared Grignard reagent over 2-3 hours, maintaining the temperature at -20°C.

    • Continue the reaction for an additional 2-2.5 hours at -20°C.

  • Hydrolysis and Work-up:

    • Raise the temperature to 0°C and add 10% hydrochloric acid to adjust the pH to 2.

    • Extract the aqueous layer once with 2-methyltetrahydrofuran. The resulting organic layer contains the methylboronic acid trimer (trimethylboroxin).

  • Isolation:

    • To the obtained methylboronic acid trimer, add 4.5 g of water and stir at room temperature for 30 minutes, resulting in solid precipitation.

    • Stir the mixture with n-hexane and then filter to obtain the white solid methylboronic acid.

Visualization: General Synthesis of Boronic Acids

G R_X R-X (Aryl/Alkyl Halide) Grignard R-MgX (Grignard Reagent) R_X->Grignard Ether Mg Mg Mg->Grignard Boronate_ester R-B(OCH3)2 (Boronate Ester) Grignard->Boronate_ester -78 to -20°C Trimethyl_borate B(OCH3)3 (this compound) Trimethyl_borate->Boronate_ester Boronic_acid R-B(OH)2 (Boronic Acid) Boronate_ester->Boronic_acid H2O_Hplus H2O, H+ H2O_Hplus->Boronic_acid

Caption: General workflow for boronic acid synthesis.

Application in the Synthesis of Bortezomib

Bortezomib (Velcade®) is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[6] Several synthetic routes to Bortezomib have been developed, and some of these utilize this compound as a cost-effective boron source, avoiding the use of more expensive reagents like isobutyl-boronic acid.[7] The synthesis involves a multi-step process where this compound is used to introduce the boronic acid functionality.

Data Presentation: Synthesis of a Bortezomib Intermediate
IntermediateStarting MaterialsReagentsSolventTemperature (°C)Yield (%)Reference
Compound IDichloromethane (B109758), n-ButyllithiumThis compound, HClAnhydrous Tetrahydrofuran-10099.3[7]
Experimental Protocol: Synthesis of a Key Bortezomib Intermediate (Compound I)[7]

This protocol describes a key step in a synthetic route to Bortezomib.

Materials:

  • Dichloromethane

  • n-Butyllithium

  • Anhydrous tetrahydrofuran (1200 mL)

  • This compound (75 mL)

  • 5 mol/L Hydrochloric acid (120 mL)

  • Diethyl ether

Procedure:

  • Metallization:

    • In a reaction vessel, mix dichloromethane and anhydrous tetrahydrofuran and cool to -100°C.

    • Add n-Butyllithium dropwise to the reaction system while maintaining the temperature at -100°C and stir for approximately 40 minutes.

  • Borylation:

    • To the above reaction system, add this compound in one portion.

    • Continue to stir the reaction mixture at -100°C for 40 minutes.

  • Quenching and Work-up:

    • Quench the reaction by adding 5 mol/L hydrochloric acid.

    • Gradually warm the mixture to room temperature.

    • Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether (2 x 100 mL).

    • Combine the organic layers, dry, and evaporate to dryness to obtain the white solid Compound I.

Visualization: Synthetic Pathway to Bortezomib Intermediate

G CH2Cl2 CH2Cl2 LiCHCl2 LiCHCl2 CH2Cl2->LiCHCl2 THF, -100°C nBuLi n-BuLi nBuLi->LiCHCl2 Intermediate_I Cl2HCB(OCH3)2 LiCHCl2->Intermediate_I TMB B(OCH3)3 TMB->Intermediate_I Intermediate_II Pinanediol boronic ester Intermediate_I->Intermediate_II Pinanediol (1S,2S,3R,5S)-(+)-pinanediol Pinanediol->Intermediate_II

Caption: Synthesis of a Bortezomib intermediate.

This compound-Mediated Amidation in API Synthesis

Direct amidation of carboxylic acids with amines is a fundamental transformation in organic synthesis. This compound has emerged as a green, economical, and production-friendly reagent for mediating this reaction, avoiding the need for expensive and hazardous coupling agents.[8] A notable application is in the synthesis of a key intermediate for Mirabegron, a medication for overactive bladder.[8]

Data Presentation: Synthesis of a Mirabegron Precursor
ProductStarting MaterialsReagentBaseSolventTemperatureYield (%)Purity (%)Reference
(R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide(R)-mandelic acid, 4-nitrophenylethylamineThis compoundDIPEAAcetonitrile (B52724)Reflux85-87~99.0 (HPLC)[8][9][10]
Experimental Protocol: Synthesis of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide[10]

This protocol describes the synthesis of a key intermediate for Mirabegron.

Materials:

  • Acetonitrile (2.0 L)

  • (R)-mandelic acid (225.3 g, 1.48 mol)

  • This compound (153.8 g, 1.48 mol)

  • 4-Nitrophenylethylamine (200 g, 0.987 mol)

  • N,N-Diisopropylethylamine (DIPEA) (191 g, 1.48 mol)

Procedure:

  • Esterification:

    • Add acetonitrile, (R)-mandelic acid, and this compound to a round-bottom flask at 25–30 °C and stir to obtain a clear solution.

    • Heat the solution to 60 °C for 90 minutes.

  • Amidation:

    • Add 4-nitrophenylethylamine and DIPEA to the solution at 60 °C.

    • Heat the reaction mixture to reflux and stir for 11 hours. Monitor the reaction completion by HPLC.

  • Work-up and Isolation:

    • Distill off acetonitrile (1.2 L) at atmospheric pressure.

    • Further work-up and purification steps (not detailed in the snippet) are required to isolate the final product.

Visualization: Mechanism of this compound-Mediated Amidation

G Carboxylic_acid R-COOH Intermediate_ester R-COOB(OCH3)2 Carboxylic_acid->Intermediate_ester TMB B(OCH3)3 TMB->Intermediate_ester Tetrahedral_intermediate Tetrahedral Intermediate Intermediate_ester->Tetrahedral_intermediate Amine R'-NH2 Amine->Tetrahedral_intermediate Amide R-CONHR' Tetrahedral_intermediate->Amide Byproduct HOB(OCH3)2 Tetrahedral_intermediate->Byproduct

Caption: Proposed mechanism for amidation.

This compound as an Additive in Suzuki-Miyaura Cross-Coupling

In addition to its role as a precursor for boronic acids, this compound can also be employed as an additive to enhance the efficiency of challenging Suzuki-Miyaura cross-coupling reactions, particularly those involving heteroaryl compounds.[11][12] Its beneficial effects include solubilizing in situ-generated boronate complexes, preventing catalyst poisoning by heteroatoms, and buffering the inhibitory effects of excess base.[11][12]

Data Presentation: Enhanced Heteroaryl-Heteroaryl Suzuki-Miyaura Coupling
Reactant 1Reactant 2CatalystBaseAdditiveYield (%)Reference
2-(4-bromophenyl)-1,3,4-oxadiazoleNeopentyl 4-fluorophenylboronic esterPd-CataCXium A-G3 (3 mol%)TMSOK (1.2 equiv)This compound (3.0 equiv)21[12]
2-(4-bromophenyl)-1,3,4-oxadiazoleNeopentyl 4-fluorophenylboronic esterPd-CataCXium A-G3 (3 mol%)TMSOK (1.2 equiv)NoneTrace[12]
Experimental Protocol: General Procedure for Enhanced Suzuki-Miyaura Coupling[13]

This is a general protocol for heteroaryl-heteroaryl cross-coupling using this compound as an additive.

Materials:

  • Neopentyl heteroarylboronic ester (1.1 equiv)

  • Heteroaryl bromide or chloride (1.0 equiv)

  • Pd-CataCXium A-G3 precatalyst (3 mol%)

  • Potassium trimethylsilanolate (TMSOK) (1.2 equiv)

  • This compound (3.0 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Reaction Setup:

    • In a glovebox, combine the neopentyl heteroarylboronic ester, heteroaryl halide, and Pd-CataCXium A-G3 precatalyst in a reaction vial.

    • Add the anhydrous solvent, followed by this compound and a solution of TMSOK.

  • Reaction:

    • Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., reflux) for the specified time (typically 3 hours or less).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Perform a standard aqueous work-up.

    • Purify the crude product by column chromatography to obtain the desired cross-coupled product.

Visualization: Role of this compound in Suzuki-Miyaura Coupling

G TMB This compound Solubilization Solubilizes boronate complexes TMB->Solubilization Catalyst_protection Prevents catalyst poisoning TMB->Catalyst_protection Base_buffering Buffers excess base TMB->Base_buffering Enhanced_coupling Enhanced Suzuki-Miyaura Coupling Solubilization->Enhanced_coupling Catalyst_protection->Enhanced_coupling Base_buffering->Enhanced_coupling

Caption: Functions of this compound as an additive.

References

Application Notes and Protocols: The Role of Trimethyl Borate in the Synthesis of Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethyl borate (B1201080), B(OCH₃)₃, is a versatile organoboron compound widely utilized as a reagent in organic synthesis.[1][2] While not typically a direct component of final antioxidant products, it serves as a crucial intermediate, particularly as a precursor for the synthesis of boronic acids and their esters.[3] These boron-containing compounds are pivotal in forming carbon-carbon and carbon-heteroatom bonds, making them valuable in the construction of complex molecules, including various antioxidants.[4] This document outlines the application of trimethyl borate in the laboratory-scale synthesis of hindered phenolic antioxidants, a significant class of compounds used to prevent free radical-mediated oxidation in materials such as plastics, foods, and fuels.[5][6]

The primary application detailed here involves the synthesis of an aryl boronic ester from an aryl halide, followed by its oxidation to a phenol. This pathway provides a robust method for introducing a hydroxyl group onto an aromatic ring, a key structural feature of most phenolic antioxidants.

Application Note 1: Synthesis of a Hindered Phenolic Antioxidant via a Boronic Ester Intermediate

This protocol describes a two-step method for synthesizing a hindered phenolic antioxidant. The model target is 2,6-di-tert-butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), a widely used antioxidant.[5] The synthesis starts from a corresponding aryl halide.

Principle:

The synthesis proceeds in two main stages:

  • Formation of the Aryl Boronic Ester: An aryl magnesium halide (Grignard reagent) is prepared from an aryl halide. This reagent then reacts with this compound to form a dimethyl arylboronate ester.[3]

  • Oxidation to the Phenol: The resulting boronic ester is oxidized in situ using an oxidizing agent like hydrogen peroxide under basic conditions to yield the target phenolic compound.

This method is a powerful tool for synthesizing phenols that may be difficult to produce through other synthetic routes.

Experimental Protocol

Objective: To synthesize 2,6-di-tert-butyl-4-methylphenol (BHT) from 2-bromo-1,3-di-tert-butyl-5-methylbenzene.

Materials:

  • 2-bromo-1,3-di-tert-butyl-5-methylbenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (B(OCH₃)₃)[1]

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser.

Procedure:

Step 1: Synthesis of Dimethyl (2,6-di-tert-butyl-4-methylphenyl)boronate

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

  • To the flask, add magnesium turnings (1.2 equiv.) and a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 2-bromo-1,3-di-tert-butyl-5-methylbenzene (1.0 equiv.) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add a solution of this compound (1.5 equiv.) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 2: Oxidation to 2,6-di-tert-butyl-4-methylphenol (BHT)

  • Cool the reaction mixture from Step 1 to 0 °C in an ice bath.

  • Slowly add 3 M NaOH solution (3.0 equiv.), ensuring the temperature does not exceed 10 °C.

  • Carefully add 30% H₂O₂ solution (3.0 equiv.) dropwise. The reaction is exothermic; maintain the temperature below 20 °C.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure BHT.

Data Presentation

The following table summarizes the typical quantitative data and expected outcomes for the synthesis of a hindered phenolic antioxidant using this protocol.

ParameterValueNotes
Reactants
Aryl Halide1.0 equiv.Starting material
Magnesium1.2 equiv.For Grignard formation
This compound1.5 equiv.Boron source[2]
Hydrogen Peroxide (30%)3.0 equiv.Oxidizing agent
Reaction Conditions
Grignard Formation Temp.RefluxReaction initiation
Boronic Ester Formation Temp.-78 °C to RTControlled addition is critical
Oxidation Temp.0 °C to RTExothermic reaction
Reaction Time12-18 hoursOvernight reaction for boronic ester formation
Expected Outcome
Yield 65-80%Typical for this type of two-step synthesis
Purity >98%After purification
Product Appearance White crystalline solidCharacteristic of BHT[5]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of a hindered phenolic antioxidant using this compound.

G cluster_0 Step 1: Boronic Ester Formation cluster_1 Step 2: Oxidation & Workup cluster_2 Purification A Aryl Halide + Mg in THF B Grignard Reagent Formation A->B C Reaction with this compound at -78°C B->C D Aryl Boronic Ester Solution C->D E Oxidation with H2O2 / NaOH D->E F Acidic Quench (HCl) E->F G Solvent Extraction F->G H Drying & Solvent Removal G->H I Crude Product H->I J Column Chromatography / Recrystallization I->J K Pure Phenolic Antioxidant (BHT) J->K

Caption: Workflow for the synthesis of a phenolic antioxidant.

Logical Relationship Diagram

This diagram shows the role of this compound as a key intermediate in the pathway from starting materials to the final antioxidant product.

G A Aryl Halide (Starting Material) C Aryl Boronic Ester (Intermediate) A->C Grignard Reaction B This compound (Key Reagent) B->C Borylation D Phenolic Antioxidant (Final Product) C->D Oxidation

Caption: Role of this compound in antioxidant synthesis.

This compound is an indispensable reagent in modern organic synthesis, providing an effective route to boronic acids and esters.[7] Although not a direct precursor in the large-scale industrial production of antioxidants like BHT, which typically involves the acid-catalyzed alkylation of p-cresol (B1678582) with isobutylene, its utility in forming aryl boronic esters makes it a valuable tool for the laboratory synthesis of a wide array of phenolic compounds with potential antioxidant activity.[5][8] The protocol detailed above demonstrates a reliable and versatile method for researchers and scientists in drug development and material science to synthesize novel antioxidant structures for further investigation.

References

Application Note: Quantitative Analysis of Trimethyl Borate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the quantitative analysis of trimethyl borate (B1201080) using Gas Chromatography-Mass Spectrometry (GC-MS). Trimethyl borate, a volatile compound, finds applications in various industrial processes and is a key intermediate in organic synthesis. This document provides a detailed protocol for sample preparation, GC-MS instrument parameters, and data analysis. The described method is suitable for researchers, scientists, and professionals in drug development and quality control who require a reliable and sensitive technique for the quantification of this compound.

Introduction

This compound (TMB) is a colorless liquid used as a solvent, a fungicide for fruit, and a reagent in organic chemistry.[1] Accurate and sensitive quantification of TMB is crucial for process monitoring, quality assurance, and safety. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for volatile compounds like TMB, offering high resolution, sensitivity, and specificity.[2] This application note outlines a complete workflow for the analysis of this compound, from sample handling to final data interpretation. While this compound is volatile, care must be taken to avoid hydrolysis. In matrices where TMB may be present with water or as a result of the degradation of other boron-containing compounds, a derivatization step to a more stable compound might be necessary. A method for the related compound, boric acid, involves derivatization to triethanolamine (B1662121) borate, demonstrating the potential for such strategies in borate analysis.[3]

Experimental Protocols

Sample Preparation

Given that this compound can leach from borosilicate glass into methanol, it is recommended to use polypropylene (B1209903) containers for sample and standard storage to avoid contamination.[4]

Protocol for Standard Preparation:

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of pure this compound standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable volatile organic solvent such as hexane (B92381) or dichloromethane. Use polypropylene volumetric ware.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with the chosen solvent to prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Protocol for Sample Preparation (Liquid Matrix):

  • Accurately measure a known volume or weight of the liquid sample into a polypropylene vial.

  • If the sample is not directly injectable, perform a liquid-liquid extraction (LLE) using a non-polar solvent like hexane.

  • Dry the organic extract with anhydrous sodium sulfate.

  • Transfer the extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used. The conditions are adapted from methods for similar volatile boron compounds.[5]

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL (splitless)
Injector Temperature150 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature40 °C, hold for 2 minutes
Ramp Rate10 °C/min to 150 °C
Final Hold Time5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 25-150
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Solvent Delay3 minutes
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Table 2: Selected Ions for SIM Mode

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound1047329

Note: The mass spectrum of this compound shows characteristic ions that can be used for identification and quantification. The molecular ion at m/z 104 is a primary candidate for the quantifier ion.[6]

Data Presentation and Quantitative Analysis

A calibration curve should be generated by plotting the peak area of the quantifier ion against the concentration of the working standards. The linearity of the method should be evaluated by the coefficient of determination (R²), which should ideally be >0.99. The concentration of this compound in the samples is then determined from this calibration curve.

For a related derivatized compound (triethanolamine borate), a linear range of 0.01 µg/mL to 10.0 µg/mL with a correlation coefficient of 0.9988 has been reported.[3] The limit of detection (LOD) for the derivatized boric acid was found to be 0.04 µg/L.[3] While these values are for a different analyte, they provide a benchmark for the expected performance of a well-optimized GC-MS method for borate compounds.

Table 3: Example Quantitative Data for a Related Borate Compound

ParameterResult
Linearity (R²)>0.99
Limit of Detection (LOD)~0.04 µg/L
Limit of Quantification (LOQ)~0.1 µg/L
Precision (%RSD)<10%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start stock Prepare Stock Solution (1000 µg/mL TMB) start->stock sample_prep Sample Preparation (e.g., LLE) start->sample_prep standards Prepare Working Standards (0.1-10 µg/mL) stock->standards gc_vial Transfer to GC Vial standards->gc_vial sample_prep->gc_vial injection Inject 1 µL into GC-MS gc_vial->injection separation Chromatographic Separation (HP-5ms column) injection->separation detection Mass Spectrometric Detection (EI, Scan/SIM) separation->detection peak_integration Peak Integration detection->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify TMB in Samples calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation Pathway of this compound

fragmentation_pathway cluster_fragments Major Fragments parent This compound [B(OCH₃)₃]⁺˙ m/z = 104 frag1 [B(OCH₃)₂]⁺ m/z = 73 parent->frag1 - OCH₃ frag2 [CH₃]⁺ m/z = 15 parent->frag2 - B(OCH₃)₂O frag3 [CHO]⁺ m/z = 29 frag1->frag3 - B(OCH₃)O

Caption: Proposed fragmentation of this compound in EI-MS.

References

Application Note: Characterization of Trimethyl Borate Using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethyl borate (B1201080) (TMB), an organoboron compound with the formula B(OCH₃)₃, serves as a crucial reagent and intermediate in various industrial and pharmaceutical applications. It is utilized as a solvent, catalyst, and a precursor in the synthesis of sodium borohydride, a significant hydrogen storage material.[1] Accurate and efficient characterization of trimethyl borate is paramount for quality control, reaction monitoring, and formulation development. Fourier-transform infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique for the identification and quantification of this compound. This application note provides a comprehensive overview and detailed protocols for the characterization of this compound using FTIR spectroscopy.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). The resulting spectrum provides a unique "molecular fingerprint" that allows for the identification of the compound and its functional groups. For this compound, the key vibrational modes of interest are associated with the B-O and C-H bonds.

Key Vibrational Modes of this compound

The FTIR spectrum of this compound is characterized by several distinct absorption bands. The most prominent and analytically useful bands are attributed to the stretching and bending vibrations of the borate ester functional group.

Vibrational Mode Wavenumber (cm⁻¹) Description Reference
Aliphatic C-H Stretching3000 - 2800Asymmetric and symmetric stretching of the methyl (CH₃) groups.[2][3]
B-O Asymmetric Stretching~1390Strong absorption characteristic of the boron-oxygen bond. This is a key band for identification and quantification.[2][4]
B-O-C Bending~720Bending vibration of the borate ester linkage.[4]
C-O Stretching~1190Stretching vibration of the carbon-oxygen bond.[4]

Note: The exact peak positions may vary slightly depending on the sample state (liquid, gas, or in solution) and the specific FTIR instrument used.

Quantitative Analysis

FTIR spectroscopy can be effectively employed for the quantitative determination of this compound in mixtures, such as the this compound-methanol azeotrope.[1] The method relies on the Beer-Lambert law, which states that the absorbance of a specific band is directly proportional to the concentration of the analyte.

A study on the quantitative analysis of TMB in a TMB-methanol azeotrope demonstrated a linear relationship between the FTIR absorbance peak height in the wavenumber range of 1250 to 1425 cm⁻¹ and TMB concentrations from 5 to 100 wt% in methanol (B129727).[1] The characteristic B-O stretching band is typically used for constructing the calibration curve.[1] A correlation coefficient (R²) of 0.9994 was achieved, indicating excellent linearity for the calibration curve.[1]

Parameter Value Reference
Wavenumber Range for Quantification1250 - 1425 cm⁻¹[1]
Concentration Range5 - 100 wt% in methanol[1]
Correlation Coefficient (R²)0.9994[1]
Relative Error1.90%[1]

Experimental Protocols

Protocol 1: Qualitative Analysis of Neat this compound using Attenuated Total Reflectance (ATR)-FTIR

Objective: To obtain a characteristic FTIR spectrum of a pure liquid sample of this compound for identification and quality control.

Materials:

  • FTIR spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II)[5]

  • This compound sample

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their initialization sequence.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) and the ATR crystal itself.

  • Sample Application:

    • Place a small drop of the neat this compound sample directly onto the center of the ATR crystal.

    • Ensure the crystal is completely covered by the sample.

  • Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing and Analysis:

    • The resulting spectrum will show the characteristic absorption bands of this compound.

    • Compare the obtained spectrum with a reference spectrum for confirmation.

    • Label the major peaks corresponding to the key vibrational modes (C-H stretch, B-O stretch, etc.).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

Protocol 2: Quantitative Analysis of this compound in a Methanol Mixture

Objective: To determine the concentration of this compound in a methanol solution using a calibration curve method.

Materials:

  • FTIR spectrometer with a liquid transmission cell (e.g., with NaCl or KBr windows) or an ATR accessory

  • Pure this compound (for standards)

  • Anhydrous methanol (for standards and blank)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound in methanol with known concentrations (e.g., 5, 10, 20, 40, 60, 80, 100 wt%).[1]

    • Accurately weigh the required amount of this compound and methanol for each standard.

  • Instrument Setup and Blank Measurement:

    • Set up the FTIR spectrometer according to the manufacturer's instructions.

    • If using a liquid cell, fill it with pure methanol to record the blank spectrum. If using ATR, place a drop of pure methanol on the crystal.

    • Acquire the spectrum of the blank (methanol) to be subtracted from the sample spectra.

  • Measurement of Standards:

    • Record the FTIR spectra of each calibration standard under the same conditions as the blank.

    • Ensure the liquid cell is thoroughly cleaned and dried between measurements, or the ATR crystal is cleaned.

  • Calibration Curve Construction:

    • For each standard's spectrum, determine the absorbance of the characteristic B-O stretching band (in the region of 1250 - 1425 cm⁻¹).[1] This can be done by measuring the peak height or peak area.

    • Plot a graph of absorbance versus the concentration of this compound.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Measurement of Unknown Sample:

    • Acquire the FTIR spectrum of the unknown this compound-methanol sample using the same instrument parameters.

  • Concentration Determination:

    • Measure the absorbance of the B-O stretching band in the unknown sample's spectrum.

    • Use the calibration curve equation to calculate the concentration of this compound in the unknown sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start prep_instrument Prepare FTIR Spectrometer and ATR Accessory start->prep_instrument prep_sample Prepare this compound Sample (Neat or in Solution) start->prep_sample background Acquire Background Spectrum prep_instrument->background sample_spectrum Acquire Sample Spectrum prep_sample->sample_spectrum process_data Process Spectrum (Baseline Correction, etc.) sample_spectrum->process_data identify_peaks Identify Characteristic Peaks (B-O, C-H stretches) process_data->identify_peaks quantify Quantitative Analysis (if applicable) identify_peaks->quantify end End quantify->end

Caption: Experimental workflow for FTIR analysis of this compound.

vibrational_modes TMB This compound B(OCH₃)₃ CH_Stretch C-H Stretch (3000-2800 cm⁻¹) TMB->CH_Stretch Methyl Groups BO_Stretch B-O Stretch (~1390 cm⁻¹) TMB->BO_Stretch Boron-Oxygen Bond CO_Stretch C-O Stretch (~1190 cm⁻¹) TMB->CO_Stretch Carbon-Oxygen Bond BOC_Bend B-O-C Bend (~720 cm⁻¹) TMB->BOC_Bend Borate Ester Linkage

References

Troubleshooting & Optimization

How to prevent the hydrolysis of trimethyl borate during reactions?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of trimethyl borate (B1201080) during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is trimethyl borate and why is its hydrolysis a concern?

This compound, B(OCH₃)₃, is a versatile reagent in organic synthesis, primarily used as a precursor for boronic acids and their derivatives, which are essential components in Suzuki-Miyaura cross-coupling reactions.[1] However, it is extremely susceptible to hydrolysis, reacting readily with water to decompose into boric acid and methanol.[2][3] This hydrolysis can significantly reduce the yield of the desired product and introduce impurities into the reaction mixture.[4]

Q2: How can I properly store and handle this compound to minimize hydrolysis?

To prevent premature hydrolysis, it is crucial to store this compound in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[2] Always use anhydrous solvents and reagents when working with this compound and employ flame-dried glassware to eliminate any residual moisture.[4][5]

Q3: What are the key signs of this compound hydrolysis in my reaction?

Common indicators of hydrolysis include lower than expected yields of your boronic acid or subsequent coupling product.[4] You may also observe the formation of a white precipitate, which is likely boric acid.[6] In some cases, the reaction mixture may become cloudy or heterogeneous.

Q4: Are there any alternatives to this compound that are more resistant to hydrolysis?

Yes, several alternatives offer enhanced stability. N-methyliminodiacetic acid (MIDA) boronates are notably stable to air and moisture and are compatible with silica (B1680970) gel chromatography.[7][8] Other options include potassium organotrifluoroborates and various other boronic esters, such as those derived from pinacol (B44631) or neopentyl glycol, which exhibit greater hydrolytic stability compared to this compound.[8][9]

Troubleshooting Guide: Preventing Hydrolysis of this compound

This guide addresses common issues encountered during reactions involving this compound and provides actionable solutions.

Issue Potential Cause Solution
Low reaction yield Moisture contamination: Presence of water in solvents, reagents, or glassware.Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Use freshly opened anhydrous reagents. Flame-dry all glassware and allow it to cool under an inert atmosphere before use.[4]
Incomplete reaction: Insufficient reaction time or non-optimal temperature.Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Ensure the reaction is maintained at the appropriate temperature, as low temperatures are often crucial, especially during the addition of organometallic reagents.[4]
Formation of boric acid precipitate Hydrolysis of this compound: Direct reaction with water present in the reaction mixture.Strictly adhere to anhydrous techniques. Consider adding a dehydrating agent compatible with your reaction conditions, such as anhydrous magnesium sulfate (B86663) or calcium chloride, to scavenge any trace amounts of water.[10][11]
Inconsistent results between batches Variability in reagent quality: Water content in solvents or this compound can vary.Standardize your procedure for drying solvents. Use this compound from a reputable supplier and ensure it is stored correctly. Consider titrating organometallic reagents to determine their exact concentration before use.

Data Presentation: Hydrolysis Rates of Alkyl Borates

The rate of hydrolysis is significantly influenced by the steric bulk of the alkyl groups attached to the boron atom. This compound undergoes extremely rapid hydrolysis.

Alkyl Borate Time for Complete Hydrolysis Equilibrium Constant (K)
Methyl Borate< 1 minute15.81
n-Propyl Borate~ 80 minutes2.695
n-Butyl Borate~ 2 hours2.034
n-Amyl Borate~ 2 hours1.805
(Source: Data adapted from a study on the hydrolysis of alkyl borates)[3]

Experimental Protocols

Detailed Methodology for the Synthesis of Phenylboronic Acid using this compound

This protocol outlines the synthesis of phenylboronic acid from bromobenzene (B47551) via a Grignard reagent, with stringent measures to prevent the hydrolysis of this compound.

Materials:

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a crystal of iodine to the flask to activate the magnesium.

    • Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

    • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the reaction mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[4]

  • Borylation:

    • In a separate flame-dried flask, prepare a solution of this compound in anhydrous THF.

    • Cool the this compound solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold this compound solution via a cannula, while maintaining the temperature at -78 °C. This slow addition at low temperature is critical to prevent side reactions.[4]

  • Hydrolysis and Workup:

    • Pour the reaction mixture into a flask containing 10% aqueous sulfuric acid, cooled in an ice bath.

    • Stir the mixture vigorously for 30 minutes.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylboronic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate).[4]

Visualizations

Hydrolysis_Mechanism TMB This compound B(OCH₃)₃ Intermediate Tetrahedral Intermediate TMB->Intermediate Nucleophilic attack H2O Water H₂O H2O->Intermediate BoricAcid Boric Acid B(OH)₃ Intermediate->BoricAcid Elimination of Methanol Methanol Methanol 3CH₃OH Intermediate->Methanol

Caption: Mechanism of this compound Hydrolysis.

Experimental_Workflow cluster_prep Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Flame-dry glassware Inert_Atmosphere Inert atmosphere (N₂/Ar) Anhydrous_Solvents Use anhydrous solvents Grignard_Formation Form Grignard Reagent Anhydrous_Solvents->Grignard_Formation Slow_Addition Slowly add Grignard to this compound Grignard_Formation->Slow_Addition Cool_TMB Cool this compound to -78°C Cool_TMB->Slow_Addition Reaction_Monitoring Monitor reaction (TLC/GC) Slow_Addition->Reaction_Monitoring Hydrolysis Acidic Hydrolysis Reaction_Monitoring->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification

Caption: Workflow for Boronic Acid Synthesis.

Troubleshooting_Tree Start Low Yield? Check_Moisture Evidence of Moisture? (e.g., precipitate) Start->Check_Moisture Yes Check_Reaction_Conditions Reaction Conditions Optimal? Start->Check_Reaction_Conditions No Implement_Anhydrous Action: Implement Strict Anhydrous Techniques Check_Moisture->Implement_Anhydrous Yes Check_Moisture->Check_Reaction_Conditions No Implement_Anhydrous->Check_Reaction_Conditions Optimize_Conditions Action: Optimize Temperature and Reaction Time Check_Reaction_Conditions->Optimize_Conditions No Consider_Alternative Action: Consider More Stable Boron Reagent (e.g., MIDA ester) Check_Reaction_Conditions->Consider_Alternative Yes

Caption: Troubleshooting Decision Tree for Low Yields.

References

Troubleshooting low yields in Suzuki coupling with trimethyl borate-derived boronic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions, particularly when utilizing boronic acids generated in situ from trimethyl borate (B1201080).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction using a boronic acid derived from trimethyl borate is giving a low or no yield. What are the primary factors to investigate?

A1: Low yields in this specific type of Suzuki coupling can arise from several factors. A systematic evaluation of the following is crucial for successful troubleshooting:

  • Incomplete Formation of the Boronic Acid: The in situ generation of the boronic acid from an organometallic reagent (like a Grignard or organolithium reagent) and this compound is a critical preceding step. Incomplete formation of the active boronic acid is a common reason for low yields.[1]

  • Catalyst Activity and Deactivation: The palladium catalyst is the heart of the reaction. Its deactivation due to oxidation or side reactions is a frequent culprit for low conversion.[2][3]

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a key step in the catalytic cycle. Issues with this step can halt the reaction.

  • Decomposition of the Boronic Acid (Protodeboronation): Boronic acids can be unstable, especially under the reaction conditions, and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4]

  • Suboptimal Reaction Conditions: Factors like the choice of base, solvent, temperature, and reaction time are critical and highly dependent on the specific substrates.[3]

Q2: I suspect the in situ generation of my boronic acid is the problem. How can I troubleshoot this step?

A2: Ensuring the efficient formation of the boronic acid is paramount. Here’s what to check:

  • Quality of the Organometallic Reagent: If you are preparing a Grignard or organolithium reagent in situ, ensure the magnesium turnings are activated or the organolithium is freshly titrated. The presence of moisture will quench these highly reactive species.

  • Reaction Temperature: The reaction of the organometallic reagent with this compound is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the formation of ate complexes that are unreactive.[5]

  • Stoichiometry: Ensure the correct stoichiometry of the organometallic reagent to this compound is used. An excess of the organometallic reagent can lead to the formation of diaryl- or triarylboranes, which are less reactive in the Suzuki coupling.

  • Hydrolysis Step: After the formation of the boronate ester intermediate, a careful acidic workup is required to hydrolyze it to the desired boronic acid.[1]

Q3: My reaction starts but then seems to stop, suggesting catalyst deactivation. What can I do?

A3: Catalyst deactivation is a common issue. Consider the following preventative measures and solutions:

  • Maintain a Strict Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure all your solvents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Choice of Ligand: For challenging substrates, especially electron-rich or sterically hindered ones, using bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) can stabilize the catalyst and facilitate the oxidative addition step.

  • Catalyst Loading: While not always the solution, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for slow catalyst turnover or partial deactivation.

  • Use of Pre-catalysts: Modern palladium pre-catalysts are often more stable and reliably generate the active Pd(0) species in situ.

Q4: How does this compound itself influence the Suzuki coupling reaction, and can it be the source of the problem?

A4: this compound is not just a precursor to the boronic acid; it can also act as a beneficial additive in the Suzuki coupling reaction itself. Research has shown that the presence of this compound can:

  • Enhance Reaction Rates: It can accelerate the reaction, in some cases dramatically.[6]

  • Improve Solubility: this compound can help solubilize in situ-generated boronate complexes, which can otherwise precipitate and stall the reaction.[6]

  • Prevent Catalyst Poisoning: For certain substrates, particularly heteroaromatics, it can prevent the catalyst from being poisoned.[6]

  • Buffer the Effect of Excess Base: In some systems, it can mitigate the inhibitory effects of having too much base.[6]

It is unlikely that this compound itself is the primary cause of low yields; more often, its absence in reactions that would benefit from it is the issue. If you are isolating the boronic acid after its formation from this compound, consider adding fresh this compound to the coupling reaction as an additive.

Q5: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of my aryl halide. How can I minimize these side reactions?

A5: Homocoupling (dimerization of the boronic acid) and dehalogenation are common side reactions that consume starting materials and lower the yield of the desired product.[4][7]

  • To Minimize Homocoupling:

    • Rigorous Degassing: Oxygen can promote the homocoupling of boronic acids.[4] Ensure your reaction is thoroughly deoxygenated.

    • Controlled Addition of Reagents: Slow addition of the boronic acid or aryl halide can sometimes help.

  • To Minimize Dehalogenation:

    • Choice of Base and Solvent: The choice of base and solvent can influence the rate of dehalogenation. Protic solvents or certain bases can be sources of hydrogen that lead to this side reaction.

    • Ligand Selection: The ligand on the palladium catalyst can also influence the propensity for dehalogenation.

Quantitative Data Summary

The addition of this compound as an additive can have a significant impact on the yield of Suzuki coupling reactions, particularly for challenging substrates.

EntryAryl HalideBoronic EsterBaseAdditive (3.0 equiv.)Time (h)Yield (%)
12-(4-bromophenyl)-1,3,4-oxadiazoleneopentyl 4-fluorophenylboronic esterTMSOKNone6Trace[6]
22-(4-bromophenyl)-1,3,4-oxadiazoleneopentyl 4-fluorophenylboronic esterTMSOKThis compound621[6]
31-bromo-4-fluorobenzeneneopentyl 3-pyridylboronic esterTMSOKNone10[6]
41-bromo-4-fluorobenzeneneopentyl 3-pyridylboronic esterTMSOKThis compound1>95[6]

Experimental Protocols

Protocol for In Situ Generation of Boronic Acid from this compound and Subsequent Suzuki Coupling

This protocol provides a general guideline for the in situ formation of a boronic acid from a Grignard reagent and this compound, followed by its use in a Suzuki-Miyaura cross-coupling reaction. Note: This protocol should be adapted and optimized for specific substrates.

Materials:

  • Aryl or heteroaryl bromide

  • Magnesium turnings

  • 1,2-Dibromoethane (for activation)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Aryl or heteroaryl halide (coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable pre-catalyst)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Aqueous solution for workup (e.g., 2 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 equivalents) under an inert atmosphere (e.g., argon).

    • Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.

    • Add a solution of the aryl/heteroaryl bromide (1.0 equivalent) in anhydrous THF dropwise to the magnesium at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]

  • Borylation (In Situ Boronic Acid Formation):

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of this compound (1.5 equivalents) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cold this compound solution via cannula, ensuring the temperature remains below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]

  • Hydrolysis to Boronic Acid:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M hydrochloric acid until the solution is acidic.

    • Stir the mixture vigorously for 1-2 hours to hydrolyze the borate ester to the boronic acid.[5]

    • Note: At this stage, the boronic acid can be isolated by extraction and purification, or used directly in the next step.

  • Suzuki-Miyaura Coupling:

    • To the flask containing the crude boronic acid solution, add the aryl/heteroaryl halide (1.0 equivalent relative to the initial bromide), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

    • If necessary, add a co-solvent (e.g., water or another organic solvent) and ensure the mixture is thoroughly degassed by bubbling with an inert gas for 15-30 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_boronic_acid Step 1: Verify Boronic Acid Formation start->check_boronic_acid check_catalyst Step 2: Assess Catalyst & Reaction Conditions check_boronic_acid->check_catalyst If boronic acid formation is confirmed sub_check_grignard Grignard/Organolithium Quality? check_boronic_acid->sub_check_grignard sub_check_temp Correct Borylation Temperature? check_boronic_acid->sub_check_temp sub_check_hydrolysis Proper Hydrolysis? check_boronic_acid->sub_check_hydrolysis check_side_reactions Step 3: Investigate Side Reactions check_catalyst->check_side_reactions If catalyst system is robust sub_check_inert Inert Atmosphere Maintained? check_catalyst->sub_check_inert sub_check_ligand Appropriate Ligand? check_catalyst->sub_check_ligand sub_check_base Optimal Base/Solvent? check_catalyst->sub_check_base optimize Systematically Optimize Conditions check_side_reactions->optimize Address specific side reactions sub_check_homocoupling Homocoupling Observed? check_side_reactions->sub_check_homocoupling sub_check_deboronation Protodeboronation Evident? check_side_reactions->sub_check_deboronation

Caption: A flowchart for troubleshooting low yields in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation Ar-Pd(II)-X reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-Ar' reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ base Base (e.g., K₂CO₃) boronic_acid->base base->transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Trimethyl_Borate_Roles TMB This compound B(OMe)₃ suzuki Suzuki Coupling Reaction TMB->suzuki Beneficial Additive role1 Increases Solubility of Boronate Complexes suzuki->role1 role2 Prevents Catalyst Poisoning suzuki->role2 role3 Enhances Reaction Rate suzuki->role3 role4 Buffers Excess Base suzuki->role4

Caption: The beneficial roles of this compound as an additive in Suzuki coupling.

References

Technical Support Center: Trimethyl Borate & Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered when using trimethyl borate (B1201080) with Grignard reagents for the synthesis of boronic acids and their esters.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields are often traced back to several key factors:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will quench the Grignard reagent and hydrolyze the trimethyl borate, leading to the formation of boric acid and other byproducts.[1][2] It is critical to use flame-dried or oven-dried glassware and anhydrous solvents, and to conduct the entire experiment under a dry, inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Incomplete Grignard Reagent Formation: The quality of the magnesium turnings is crucial. If the magnesium is old or passivated, the Grignard reagent may not form completely.[2] Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) can help initiate the reaction.[2]

  • Side Reactions: Several side reactions can compete with the desired boronic ester formation, directly consuming your starting materials and reducing the yield. These are detailed in the questions below.[1]

Q2: I'm observing significant formation of byproducts. What are the primary side reactions and how can I minimize them?

A2: The most common side reaction is the multiple addition of the Grignard reagent to the boron center.[4][5] Other significant side reactions include homocoupling and protodeboronation.

  • Multiple Additions: The initial product, a boronic ester (R-B(OMe)₂), is still electrophilic and can react with additional equivalents of the Grignard reagent (R-MgX) to form undesired borinic acid derivatives (R₂-B(OMe)) and, subsequently, trialkylboranes (R₃B).[4] The formation of trimethylborane (B1581522) is a particular safety hazard as it is pyrophoric.[2][4]

    • Solution: This is best controlled by maintaining a very low reaction temperature, typically -78 °C, during the addition of the Grignard reagent.[1][4] Adding the Grignard reagent slowly to a solution of this compound ensures that the Grignard reagent is never in localized excess.[1][2] Using bulkier borate esters, such as triisopropyl borate, can also sterically hinder subsequent additions.[4]

  • Homocoupling (Wurtz-type reaction): The Grignard reagent can couple with unreacted alkyl/aryl halide or with itself, leading to byproducts like biphenyl (B1667301) (in the case of phenylmagnesium bromide).[2][3]

    • Solution: Maintain a controlled, gentle reflux during the formation of the Grignard reagent and add the alkyl/aryl halide slowly to the magnesium suspension to avoid high concentrations of the halide.[2][6]

  • Protodeboronation: The carbon-boron bond can be cleaved, particularly during acidic or basic workup, resulting in the loss of the desired boronic acid functionality.[1][7]

    • Solution: Use a careful and controlled hydrolysis step, often with a buffered or dilute acid solution at low temperatures.

Q3: My purification process is difficult, and I suspect I have boroxines. How can I identify and manage them?

A3: Boronic acids have a propensity to dehydrate, especially at elevated temperatures, to form cyclic anhydrides known as boroxines.[2] This can complicate purification and analysis.

  • Identification: Boroxine formation can sometimes be observed by changes in solubility or by spectroscopic methods (NMR, IR).

  • Management: To convert boroxines back to the monomeric boronic acid, you can stir the crude product with water.[4] For purification, consider forming a crystalline adduct with diethanolamine, which can be isolated and then treated with acid to liberate the pure boronic acid before esterification.[1]

Data Presentation: Optimizing Reaction Conditions

The choice of solvent and reaction temperature is critical for minimizing side reactions and maximizing the yield of the desired boronic ester.

Table 1: Influence of Solvents on Grignard Reactions for Boronate Ester Synthesis

SolventTypical Use & CharacteristicsExpected YieldReference
Tetrahydrofuran (B95107) (THF)Excellent for Grignard reagent formation and stability. Anhydrous THF is essential.Good to High[1]
Diethyl EtherA common and effective solvent for Grignard reactions. Must be anhydrous.Good[1][4]
2-Methyl-THFCan be used as an alternative to THF.Good[2][4]
DioxaneSometimes used, but rigorous anhydrous conditions are critical.Variable[1]
TolueneNot a primary choice for Grignard formation; may be used in specific protocols.Variable[1]

Table 2: Effect of Temperature on Side Product Formation

TemperaturePrimary EffectRecommendationReference
Room Temp (~25 °C)Significantly increases the rate of multiple additions and homocoupling.Not recommended for the addition step.[1][8]
0 °C to -20 °CReduces but may not eliminate multiple additions. Can be a compromise for scalability.Suitable for some robust systems or where cryogenic cooling is not feasible.[2][9]
-78 °CDrastically reduces the rate of multiple additions, maximizing selectivity for the desired boronic ester.Highly Recommended for the addition of the Grignard reagent to this compound.[1][4][10]

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Main and side reaction pathways for boronic acid synthesis.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_borylation Borylation cluster_workup Workup & Isolation Prep_Glass 1. Flame-dry all glassware Prep_Solvents 2. Use anhydrous solvents Prep_Glass->Prep_Solvents Prep_Atm 3. Assemble under N₂ or Ar Prep_Solvents->Prep_Atm Add_Mg 4. Add Mg turnings & I₂ crystal Prep_Atm->Add_Mg Add_Halide 5. Add R-X dropwise in ether/THF Add_Mg->Add_Halide Reflux 6. Maintain gentle reflux until Mg is consumed Add_Halide->Reflux Add_Grignard 8. Add Grignard solution slowly via cannula Reflux->Add_Grignard Cool_TMB 7. Cool this compound in THF to -78 °C Cool_TMB->Add_Grignard Stir 9. Stir at -78 °C, then warm slowly Add_Grignard->Stir Quench 10. Quench with aq. acid (e.g., 10% HCl) at 0 °C Stir->Quench Extract 11. Extract with organic solvent Quench->Extract Dry 12. Dry organic layer (e.g., Na₂SO₄) Extract->Dry Purify 13. Purify (Recrystallization, etc.) Dry->Purify

Caption: General experimental workflow for boronic acid synthesis.

Experimental Protocols

Protocol 1: Synthesis of Phenylboronic Acid

This protocol details the synthesis of phenylboronic acid from bromobenzene (B47551) and this compound, adapted from multiple sources.[1][4]

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Bromobenzene (dry)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • 10% Aqueous hydrochloric acid (HCl)

  • Diethyl ether or Hexane for extraction

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a single crystal of iodine to activate the magnesium.

    • Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing.[1]

    • Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.[1][2] Cool the Grignard reagent to room temperature.

  • Borylation Reaction:

    • In a separate, larger flame-dried flask under a nitrogen atmosphere, prepare a solution of this compound in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.[1]

    • Slowly add the prepared Grignard reagent to the cold this compound solution via cannula over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.[2][4]

    • After the addition is complete, allow the mixture to stir at -78 °C for an additional 2 hours, then let it warm slowly to room temperature overnight.[2]

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly pour the mixture into a flask containing cold 10% aqueous HCl, stirring vigorously.[2][4]

    • Continue stirring for 30 minutes. The boronic acid may precipitate as a white solid.

    • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or another suitable organic solvent.[2]

    • Combine all organic layers.

  • Isolation and Purification:

    • Wash the combined organic layers with brine.

    • Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the crude phenylboronic acid.

    • The crude product can be purified by recrystallization, typically from a mixture of an organic solvent and water.[2]

References

Technical Support Center: Synthesis of Trimethyl Borate from Boric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the conversion rate of boric acid to trimethyl borate (B1201080).

Troubleshooting Guide & FAQs

Issue: Low Conversion Rate of Boric Acid

Question: My experiment shows a low conversion rate of boric acid to trimethyl borate, often below 20%. What are the primary causes and how can I improve the yield?

Answer:

A low conversion rate is a common issue in the synthesis of this compound from boric acid and methanol (B129727). The primary reason is that the reaction is a reversible equilibrium.[1] The water produced as a byproduct can hydrolyze the this compound back to boric acid and methanol, thus inhibiting the forward reaction.[1][2][3]

To improve the conversion rate, you need to shift the equilibrium towards the product side. Here are several effective strategies:

  • Increase Methanol Concentration: Using a significant excess of methanol is a common strategy to drive the reaction forward.[1][4] For instance, to achieve a boric acid conversion rate greater than 60%, the molar ratio of methanol to boric acid may need to be higher than 15:1 in traditional methods.[1]

  • Water Removal: Actively removing water from the reaction mixture is crucial. This can be achieved through several methods:

    • Dehydrating Agents: The use of sulfuric acid not only acts as a catalyst but also as a dehydrating agent.[4][5] Other dehydrating salts like calcium chloride (CaCl₂) and lithium chloride (LiCl) can also be employed.[6]

    • Azeotropic Distillation: this compound forms a low-boiling azeotrope with methanol (boiling point ~54°C), which can be distilled off during the reaction.[5][7][8][9] This continuous removal of the product shifts the equilibrium to the right.

Question: I'm observing the formation of a constant boiling mixture. What is it and how does it affect my product isolation?

Answer:

You are observing the formation of a methanol-trimethyl borate azeotrope. This mixture typically contains about 75% this compound and 25% methanol by weight and has a boiling point of approximately 54°C at atmospheric pressure.[3][5][7][9]

The formation of this azeotrope means that simple distillation will not yield pure this compound. The distillate will be this azeotropic mixture. To isolate pure this compound, you need to break the azeotrope. Common methods include:

  • Extractive Distillation: Using a high-boiling polar solvent like dimethylformamide or dimethyl sulfoxide (B87167) can alter the relative volatilities of methanol and this compound, allowing for their separation.[9][10][11]

  • Salting Out: Adding salts such as lithium chloride or calcium chloride can cause the azeotrope to separate into two layers, with the upper layer being rich in this compound.[6][8][12]

  • Chemical Conversion: The excess methanol in the azeotrope can be reacted with a boron trihalide, such as boron tribromide, to convert it into additional this compound.[3][7]

Question: My reaction seems to stall after some time. What could be the reason?

Answer:

Reaction stalling is typically due to the accumulation of water in the reaction mixture, which pushes the equilibrium back towards the reactants.[1] As the concentration of water increases, the rate of the reverse reaction (hydrolysis) becomes significant and can equal the rate of the forward reaction (esterification), leading to a state of equilibrium where no net conversion occurs. To overcome this, continuous removal of water or the this compound-methanol azeotrope is necessary.[1][13]

Question: What is the role of a "conversion agent" mentioned in some patents for this synthesis?

Answer:

While the exact composition of proprietary "conversion agents" is often not fully disclosed, their function is to facilitate the reaction and improve the conversion rate.[1] Based on the principles of this reaction, such an agent likely serves one or more of the following purposes:

  • Acts as a more effective catalyst than traditional acid catalysts.

  • Aids in the removal of water from the reaction system.

  • Helps to break the methanol-trimethyl borate azeotrope.

Data Presentation

Table 1: Effect of Methanol to Boric Acid Ratio on Conversion Rate

Molar Ratio (Methanol:Boric Acid)Boric Acid Conversion RateMethanol Conversion RateReference
3:1< 20%-[1]
> 15:1> 60%~10%[1]
4.5-6:1 (with conversion agent)85%42%[1]
8:1--[8]
16:192.6% (yield of azeotrope)-[12]

Table 2: Reaction Conditions and Purity of this compound

Catalyst/Dehydrating AgentTemperature (°C)Reaction TimeProduct PurityReference
Sulfuric AcidReflux20-30 minAzeotrope (75% TMB)[4][5]
CaCl₂65-95.8%[6][8]
LiCl65-99.5-99.7%[6][12]
Zinc Chloride-20 hours98.6%[8]
Sulfuric Acid Extraction-30 min91.5%[8]

Experimental Protocols

Method 1: Synthesis using Sulfuric Acid as a Catalyst and Dehydrating Agent

  • Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer.

  • Reagents: To the round-bottom flask, add boric acid, a large excess of methanol (e.g., a molar ratio of 8:1 or higher), and a magnetic stir bar.[5][8]

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while stirring. The addition is exothermic.[5]

  • Reflux: Heat the mixture to reflux and maintain for a specified period (e.g., 30 minutes).[4]

  • Distillation: After reflux, reconfigure the apparatus for fractional distillation. Heat the mixture and collect the fraction that distills over at approximately 54-60°C. This will be the this compound-methanol azeotrope.[1][5][8]

Method 2: Synthesis with Azeotropic Removal and Salting Out for Purification

  • Reaction Setup: In a round-bottom flask equipped with a distillation head and condenser, combine boric acid and an excess of methanol.

  • Reaction and Distillation: Heat the mixture to distill off the this compound-methanol azeotrope as it is formed. This continuous removal of the product drives the reaction to completion.[8]

  • Azeotrope Breaking: To the collected azeotrope, add a dehydrating salt such as anhydrous lithium chloride or calcium chloride.[6][8][12]

  • Phase Separation: Agitate the mixture. It will separate into two liquid phases. The upper layer will be rich in this compound.[8][12]

  • Final Purification: Carefully separate the upper layer and distill it to obtain pure this compound (boiling point ~68°C).[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_separation Separation & Purification reactants Boric Acid + Methanol (excess) catalyst Add H₂SO₄ (Catalyst/Dehydrating Agent) reactants->catalyst reflux Reflux catalyst->reflux distillation Fractional Distillation reflux->distillation Transfer to Distillation Setup azeotrope Collect Azeotrope (TMB + Methanol) distillation->azeotrope breaking Break Azeotrope (e.g., Salting Out) azeotrope->breaking purification Final Distillation breaking->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

reaction_pathway BoricAcid B(OH)₃ (Boric Acid) TrimethylBorate B(OCH₃)₃ (this compound) BoricAcid->TrimethylBorate Esterification Methanol 3CH₃OH (Methanol) Methanol->TrimethylBorate TrimethylBorate->BoricAcid Hydrolysis SideReaction Side Reaction: Azeotrope Formation TrimethylBorate->SideReaction Water 3H₂O (Water) Water->BoricAcid Azeotrope B(OCH₃)₃ • CH₃OH SideReaction->Azeotrope

Caption: Reaction pathway for the synthesis of this compound, including the reversible equilibrium and azeotrope formation.

troubleshooting_guide start Low Conversion Rate? check_water Is water being removed effectively? start->check_water Yes check_methanol Is methanol in sufficient excess? check_water->check_methanol Yes solution_water Implement water removal: - Use dehydrating agent (H₂SO₄) - Perform azeotropic distillation check_water->solution_water No solution_methanol Increase Methanol:Boric Acid ratio (e.g., >15:1) check_methanol->solution_methanol No check_azeotrope Isolating pure product? check_methanol->check_azeotrope Yes solution_azeotrope Break the azeotrope: - Extractive Distillation - Salting Out check_azeotrope->solution_azeotrope Yes

Caption: A troubleshooting logic tree for improving the conversion rate of boric acid to this compound.

References

Technical Support Center: Strategies to Break the Trimethyl Borate-Methanol Azeotrope

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the separation of the trimethyl borate-methanol azeotrope. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the this compound-methanol azeotrope?

A1: The this compound-methanol azeotrope is a mixture of approximately 75% trimethyl borate (B1201080) and 25% methanol (B129727) by weight that boils at a constant temperature of about 54°C at atmospheric pressure.[1] This constant boiling composition prevents the separation of the two components by simple distillation.

Q2: Why is it necessary to break this azeotrope?

A2: For many applications in organic synthesis, such as in the preparation of sodium borohydride (B1222165) or as a reagent in Suzuki couplings, pure this compound is required.[2] The presence of methanol can interfere with these reactions, making the separation of the azeotrope a critical step.

Q3: What are the primary methods for breaking the this compound-methanol azeotrope?

A3: The most common laboratory and industrial methods include:

  • Extractive Distillation: Utilizes a high-boiling solvent (entrainer) to alter the relative volatilities of this compound and methanol.

  • Salting Out: Involves adding a salt to the azeotrope to induce phase separation.

  • Azeotropic Distillation with a Third Component: Introduces a substance that forms a new, lower-boiling azeotrope with methanol.

  • Chemical Methods: Such as washing with concentrated sulfuric acid to remove methanol.

  • Pressure-Swing Distillation: Employs distillations at different pressures to shift the azeotropic composition.

Q4: Can I avoid forming the azeotrope in the first place?

A4: Yes, one common strategy is to use boric oxide (B₂O₃) instead of boric acid (H₃BO₃) for the esterification of methanol. This reaction does not produce water as a byproduct, thus circumventing the conditions that lead to azeotrope formation.[3]

Q5: How can I determine the purity of my this compound after separation?

A5: The purity of this compound can be determined using several analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the sample.[4]

  • Titrimetric Analysis: After hydrolysis of this compound to boric acid, the boric acid can be titrated.

  • Density Measurement: The composition of this compound-methanol mixtures can be accurately determined by measuring the density of the solution.

Troubleshooting Guides

Method 1: Extractive Distillation

Issue 1: Poor separation of this compound and methanol.

  • Possible Cause: The entrainer is not effective, or the entrainer-to-feed ratio is not optimal.

  • Troubleshooting Steps:

    • Select an appropriate entrainer: High-boiling polar solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or N,N-dimethylacetamide are effective.[5][6]

    • Optimize the entrainer-to-feed ratio: The efficiency of the separation is highly dependent on this ratio. An insufficient amount of entrainer will not effectively alter the relative volatilities. The optimal ratio should be determined experimentally or through simulation.

    • Ensure proper column operation: Check the number of theoretical plates in your distillation column and the reflux ratio. A higher number of plates and an optimized reflux ratio can improve separation.

Issue 2: Difficulty in regenerating the entrainer.

  • Possible Cause: The boiling point difference between the entrainer and the remaining component (methanol) is not large enough for simple distillation.

  • Troubleshooting Steps:

    • Use a high-boiling entrainer: Select an entrainer with a significantly higher boiling point than methanol (64.7°C) to facilitate its recovery by distillation.

    • Consider vacuum distillation: Reducing the pressure can lower the boiling point of methanol, making the separation from the high-boiling entrainer more efficient and energy-saving.

Method 2: Salting Out

Issue 1: Incomplete phase separation after adding the salt.

  • Possible Cause: Insufficient amount of salt or inadequate mixing.

  • Troubleshooting Steps:

    • Increase the amount of salt: Add more of the salting-out agent until two distinct liquid phases are observed. Anhydrous salts like lithium chloride or calcium chloride are commonly used.[7][8]

    • Ensure thorough mixing: Agitate the mixture vigorously to ensure the salt dissolves in the methanol phase.

    • Allow sufficient settling time: Let the mixture stand for an adequate period (e.g., 30 minutes) to allow for complete phase separation.[8]

Issue 2: The upper this compound layer is still contaminated with methanol.

  • Possible Cause: A single salting-out step may not be sufficient for high purity.

  • Troubleshooting Steps:

    • Perform a second salting-out step: Separate the upper this compound layer and treat it with fresh anhydrous salt to remove residual methanol.

    • Follow with fractional distillation: After salting out, a final fractional distillation of the this compound layer can remove any remaining methanol.

Method 3: Sulfuric Acid Washing

Issue 1: Formation of a stable emulsion during washing.

  • Possible Cause: Vigorous shaking of the mixture can lead to the formation of an emulsion, especially if impurities are present.

  • Troubleshooting Steps:

    • Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.

    • Addition of brine: Adding a saturated sodium chloride solution (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

    • Centrifugation: If a small-scale experiment, centrifuging the mixture can effectively break the emulsion.

Issue 2: Low yield of this compound.

  • Possible Cause: Loss of this compound into the sulfuric acid layer.

  • Troubleshooting Steps:

    • Optimize the amount of sulfuric acid: Use the minimum amount of concentrated sulfuric acid necessary to remove the methanol. Multiple small washes are generally more effective than a single large wash.

    • Back-extraction: The sulfuric acid layer can be back-extracted with a non-polar solvent (like ligroin) to recover some of the dissolved this compound. The solvent layer can then be combined with the main product and purified by distillation.[2]

Experimental Protocols

Protocol 1: Extractive Distillation with DMSO

Objective: To separate this compound from its azeotrope with methanol using dimethyl sulfoxide (DMSO) as an entrainer.

Materials:

  • This compound-methanol azeotrope

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Fractional distillation apparatus with a packed column

  • Heating mantle

  • Condenser

  • Receiving flasks

Procedure:

  • Set up the fractional distillation apparatus.

  • Charge the distillation flask with the this compound-methanol azeotrope.

  • Heat the flask to bring the azeotrope to a boil and establish a total reflux.

  • Introduce a continuous stream of preheated DMSO into the upper section of the distillation column. A typical starting point for the solvent-to-feed ratio is 1.4 by mass.

  • Methanol, being more volatile in the presence of DMSO, will move up the column and be collected as the distillate.

  • The less volatile this compound will move down the column with the DMSO.

  • Collect the this compound and DMSO mixture from the bottom of the column.

  • Separate the this compound from the DMSO by a subsequent distillation, taking advantage of their large boiling point difference (this compound: ~68°C, DMSO: 189°C).

Protocol 2: Salting Out with Anhydrous Calcium Chloride

Objective: To break the azeotrope by inducing phase separation with a salt.

Materials:

  • This compound-methanol azeotrope

  • Anhydrous calcium chloride (CaCl₂)

  • Separatory funnel or a flask for mixing

  • Distillation apparatus

Procedure:

  • In a flask, add anhydrous calcium chloride to the this compound-methanol azeotrope. A common starting ratio is approximately 1 part CaCl₂ to 6 parts azeotrope by weight.

  • Seal the flask and shake or stir the mixture vigorously for 10-50 minutes at a temperature of 20-50°C.[8]

  • Allow the mixture to stand until two distinct liquid layers form.

  • Carefully separate the upper layer, which is enriched in this compound.

  • For higher purity, the upper layer can be treated again with fresh anhydrous CaCl₂.

  • The final this compound-rich layer can be purified further by fractional distillation to remove any remaining traces of methanol.

Protocol 3: Sulfuric Acid Washing

Objective: To chemically remove methanol from the azeotrope.

Materials:

  • This compound-methanol azeotrope

  • Concentrated sulfuric acid (98%)

  • Separatory funnel

  • Ice bath

  • Distillation apparatus

Procedure:

  • Place the this compound-methanol azeotrope in a separatory funnel and cool it in an ice bath.

  • Slowly add a small portion of cold, concentrated sulfuric acid to the separatory funnel. A starting point is approximately 1 part sulfuric acid to 10 parts azeotrope by volume.

  • Gently invert the funnel several times to ensure mixing. Vent the funnel frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The lower layer will be the sulfuric acid containing the extracted methanol.

  • Drain the lower sulfuric acid layer.

  • Repeat the washing with smaller portions of concentrated sulfuric acid until the desired purity is achieved.

  • The final this compound layer (upper layer) should be washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with water, and then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Purify the this compound by fractional distillation.

Quantitative Data

Table 1: Purity of this compound after Separation by Salting Out

Salt UsedPurity of this compoundReference
Lithium Chloride99.5 - 99.7%[2]
Calcium Chloride~95.8%[7]
Zinc Chloride~95.8%[7]
Sodium ChlorideNo significant separation observed[7]

Table 2: Comparison of Separation Methods

MethodAdvantagesDisadvantagesTypical Purity
Extractive Distillation Continuous process, suitable for large scale.Requires an additional separation step for the entrainer.>99%
Salting Out Simple procedure, can be done at room temperature.Batch process, may require large amounts of salt.95-99.7%
Sulfuric Acid Washing Rapid and effective for removing methanol.Corrosive reagent, potential for product loss and emulsion formation.~91.5% after a single extraction and distillation

Visualizations

Extractive_Distillation_Workflow azeotrope This compound-Methanol Azeotrope Feed ext_column Extractive Distillation Column azeotrope->ext_column condenser Condenser ext_column->condenser reboiler Reboiler ext_column->reboiler entrainer_feed Entrainer Feed (e.g., DMSO) entrainer_feed->ext_column condenser->ext_column Reflux distillate Methanol (Distillate) condenser->distillate reboiler->ext_column bottoms This compound + Entrainer (Bottoms) reboiler->bottoms recovery_column Entrainer Recovery Column bottoms->recovery_column tmb_product Pure this compound (Product) recovery_column->tmb_product recycled_entrainer Recycled Entrainer recovery_column->recycled_entrainer recycled_entrainer->entrainer_feed

Caption: Workflow for Extractive Distillation.

Salting_Out_Workflow start Start with this compound- Methanol Azeotrope add_salt Add Anhydrous Salt (e.g., CaCl₂ or LiCl) start->add_salt mix Mix Vigorously add_salt->mix phase_separation Allow for Phase Separation mix->phase_separation upper_layer Upper Layer (this compound Rich) phase_separation->upper_layer lower_layer Lower Layer (Methanol + Salt) phase_separation->lower_layer distillation Fractional Distillation (Optional final purification) upper_layer->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for Salting Out Method.

Sulfuric_Acid_Washing_Workflow start Start with this compound- Methanol Azeotrope add_acid Add Concentrated H₂SO₄ start->add_acid mix Gentle Mixing add_acid->mix phase_separation Phase Separation mix->phase_separation upper_layer Upper Layer (this compound) phase_separation->upper_layer lower_layer Lower Layer (Methanol + H₂SO₄) phase_separation->lower_layer neutralize Neutralize & Dry upper_layer->neutralize distillation Fractional Distillation neutralize->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for Sulfuric Acid Washing.

References

Minimizing impurities in the synthesis of sodium borohydride from trimethyl borate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Sodium Borohydride (B1222165) from Trimethyl Borate (B1201080)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium borohydride (NaBH₄) from trimethyl borate (B(OCH₃)₃) and sodium hydride (NaH).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing sodium borohydride from this compound?

A1: The most common industrial method is the Brown-Schlesinger process. It involves the reaction of this compound with sodium hydride at elevated temperatures (250–270 °C)[1][2]. The balanced chemical equation is:

B(OCH₃)₃ + 4 NaH → NaBH₄ + 3 NaOCH₃[1]

Q2: What are the main impurities I should expect in the crude product?

A2: The primary impurity is sodium methoxide (B1231860) (NaOCH₃), a direct byproduct of the synthesis[1]. Other potential impurities include unreacted sodium hydride (NaH), and side products such as sodium tetramethoxyborate (NaB(OCH₃)₄)[3]. If the product is exposed to moisture, hydrolysis can lead to the formation of sodium borates and hydrogen gas[1][4][5].

Q3: How can I purify the crude sodium borohydride?

A3: Several methods are available for purification:

  • Recrystallization: The crude product can be purified by recrystallization from warm (50 °C) diglyme[1]. Isopropylamine can also be used as a solvent for recrystallization[6].

  • Solvent Extraction: Sodium borohydride can be separated from sodium methoxide and other impurities by extraction with polyethylene (B3416737) glycol dimethyl ether[7]. Liquid ammonia (B1221849) is another solvent that can be used to dissolve the sodium borohydride, leaving the insoluble sodium methoxide behind[8].

  • Thermal Decomposition of Impurities: Heating the crude sodium borohydride under reduced pressure at temperatures between 270 °C and 350 °C can decompose impurities into volatile compounds or substances insoluble in liquid ammonia[8].

Q4: What are the optimal reaction conditions to maximize yield and purity?

A4: To enhance the yield of sodium borohydride, it is advantageous to use a stoichiometric excess of this compound[3]. The reaction time should be carefully controlled, with studies suggesting that a duration of approximately 0.75 to 1.5 hours can maximize the yield while minimizing the formation of byproducts from side reactions[3].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of NaBH₄ - Incomplete reaction. - Suboptimal stoichiometry. - Side reactions consuming reactants. - Reaction time is too short or too long.- Ensure the reaction temperature is maintained at 250-270 °C. - Use a stoichiometric excess of this compound. - Optimize the reaction time; aim for approximately 0.75 to 1.5 hours[3].
High Sodium Methoxide (NaOCH₃) Impurity - This is an inherent byproduct of the main reaction.- Purify the crude product using solvent extraction with diglyme (B29089) or liquid ammonia to separate the insoluble sodium methoxide[1][7][8].
Presence of Unreacted Sodium Hydride (NaH) - Incomplete reaction due to insufficient mixing or reaction time.- Ensure thorough mixing of the reactants. - Increase the reaction time within the optimal range.
Product is Clumpy and Shows Low Purity - Exposure to atmospheric moisture, leading to hydrolysis.- Handle the product under an inert, dry atmosphere (e.g., nitrogen or argon). - Ensure all solvents and equipment are anhydrous[3].
Formation of Methoxy Borohydride Side Products - These can form as intermediates or byproducts during the reaction[9][10].- Adhering to the optimal reaction temperature and time can help minimize the formation of these side products.

Experimental Protocols

Protocol 1: Synthesis of Sodium Borohydride (Brown-Schlesinger Process)

Objective: To synthesize sodium borohydride from this compound and sodium hydride.

Materials:

  • Sodium hydride (NaH)

  • This compound (B(OCH₃)₃)

  • Anhydrous reaction vessel (e.g., autoclave)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry, inert atmosphere, charge the reaction vessel with sodium hydride and this compound in a 4:1 molar ratio[1].

  • Seal the reactor and heat the mixture to 250–270 °C[1].

  • Maintain the reaction at this temperature for 1 to 1.5 hours with constant agitation to ensure a homogenous reaction.

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting solid mixture contains sodium borohydride and sodium methoxide.

Protocol 2: Purification of Sodium Borohydride by Recrystallization

Objective: To purify crude sodium borohydride by removing sodium methoxide and other impurities.

Materials:

  • Crude sodium borohydride

  • Anhydrous diglyme

  • Heating and stirring apparatus

  • Filtration setup (e.g., sintered glass filter)

  • Inert atmosphere

Procedure:

  • In a dry, three-necked flask under a nitrogen atmosphere, add the crude sodium borohydride to anhydrous diglyme[6].

  • Heat the mixture to 50 °C and stir until the majority of the sodium borohydride has dissolved[1][6].

  • Allow any undissolved solids to settle, then filter the hot supernatant liquid through a sintered glass filter into a clean, dry flask under nitrogen pressure[6].

  • Cool the filtrate slowly to 0 °C to allow for the crystallization of pure sodium borohydride[6].

  • Separate the crystals from the mother liquor by filtration.

  • Dry the crystals under vacuum to obtain pure, anhydrous sodium borohydride[6].

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Reactants (NaH, B(OCH3)3) react Reaction at 250-270°C start->react cool Cooling react->cool crude Crude Product (NaBH4, NaOCH3) cool->crude dissolve Dissolve in Diglyme at 50°C crude->dissolve Transfer filter_hot Hot Filtration dissolve->filter_hot crystallize Crystallization at 0°C filter_hot->crystallize filter_cold Cold Filtration crystallize->filter_cold dry Vacuum Drying filter_cold->dry pure_product Pure NaBH4 dry->pure_product

Caption: Experimental workflow for the synthesis and purification of sodium borohydride.

troubleshooting_guide start Low NaBH4 Yield? check_temp Is Temperature 250-270°C? start->check_temp Yes solution_adjust Adjust Conditions & Retry start->solution_adjust No check_ratio Excess B(OCH3)3 Used? check_temp->check_ratio Yes check_temp->solution_adjust No check_time Reaction Time 1-1.5h? check_ratio->check_time Yes check_ratio->solution_adjust No check_time->solution_adjust No solution_purify Proceed to Purification check_time->solution_purify Yes

Caption: Troubleshooting decision tree for low yield of sodium borohydride.

References

Technical Support Center: Optimizing Boronic Acid Synthesis from Grignard Reagents and Trimethyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers utilizing trimethyl borate (B1201080) in conjunction with Grignard reagents for the synthesis of boronic acids. While Grignard reactions can sometimes be sluggish due to factors like impurity or steric hindrance, the reaction with trimethyl borate is typically fast. The primary challenge in this specific synthesis is controlling the reaction's high reactivity to maximize yield and minimize byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction of a Grignard reagent with this compound is resulting in a low yield of the desired boronic acid. What are the common causes?

A: Low yields in this synthesis are often traced back to several key areas:

  • Grignard Reagent Quality: The initial formation of the Grignard reagent may be incomplete or have failed. This can be due to wet or impure glassware, solvents, or reactants. The magnesium turnings may also have a passivating oxide layer that inhibits the reaction.[1][2]

  • Side Reactions: The primary competing reaction is often homocoupling, where two molecules of the Grignard reagent couple together. This is especially prevalent at higher temperatures.[3]

  • Reaction Conditions: The high reactivity of Grignard reagents with this compound means that conditions must be carefully controlled. Adding the Grignard reagent too quickly or at too high a temperature can lead to the formation of undesired diarylborinates or triarylboranes from multiple additions to the boron center.[4]

  • Workup and Isolation: The boronic acid product can be lost during the hydrolysis and extraction phases if not performed correctly.

Q2: I am observing a significant amount of a homocoupled byproduct (R-R from an R-MgX reagent). How can this be minimized?

A: Homocoupling is a common side reaction that can be suppressed through careful control of the reaction conditions.[3]

  • Maintain Low Temperatures: The reaction should be conducted at very low temperatures, typically between -78 °C and -10 °C.[3][5][6] This reduces the rate of Grignard self-coupling.

  • Slow Addition: The Grignard reagent must be added slowly (dropwise) to the solution of this compound.[3] This maintains a low concentration of the Grignard reagent in the flask, favoring the reaction with the borate ester over self-coupling.

  • Proper Solvents: Ethereal solvents such as Tetrahydrofuran (THF) or diethyl ether are preferred as they stabilize the Grignard reagent.[3]

Q3: What is the role of this compound in this reaction? Is it an additive to speed up a reaction?

A: this compound is not an additive to accelerate sluggish reactions but is the electrophilic substrate that reacts with the nucleophilic Grignard reagent.[7][8][9] The boron atom in this compound is electrophilic and is attacked by the carbanionic carbon of the Grignard reagent. The product is a boronate ester, which is then hydrolyzed with acid to yield the final boronic acid.[7][8][9] The challenge is not speed, but control.

Q4: My commercial this compound contains methanol (B129727). Is this a problem?

A: Yes, this is a significant problem. Commercial this compound often exists as an azeotropic mixture with methanol.[5][8] Methanol is a protic solvent that will quench the Grignard reagent, drastically reducing the yield. It is recommended to purify commercial this compound, for example, by treatment with anhydrous lithium chloride followed by fractionation, to remove residual methanol before use.[5]

Q5: How can I confirm my Grignard reagent has formed successfully before I use it?

A: Visual inspection is the first step; the disappearance of magnesium metal and the formation of a cloudy, colored solution are good indicators.[10] However, for quantitative assessment, titration is the most reliable method. A common method involves titrating a sample of the Grignard solution against a solution of iodine in THF until the brown color of the iodine disappears.[11]

Quantitative Data

The success of a Grignard-trimethyl borate reaction is highly dependent on reaction parameters. The following tables summarize key variables.

Table 1: Influence of Temperature on Reaction Outcome

Temperature RangePrimary Expected OutcomePotential Issues
-78 °C to -60 °CHigh yield of mono-alkylation/arylation product (boronate ester)[3][12]Reaction may be slow for very hindered Grignard reagents.
-10 °C to 0 °CGood yield of mono-alkylation/arylation product[5][6]Increased risk of side reactions compared to lower temperatures.
> 0 °CLower yield of desired productSignificant increase in multiple additions and homocoupling byproducts.[3]

Table 2: Common Solvents for Boronic Acid Synthesis

SolventBoiling Point (°C)Key Characteristics
Tetrahydrofuran (THF)66Excellent for Grignard reagent formation and stability. Generally provides good to high yields.[3]
Diethyl Ether34.6Also a good solvent for Grignard reactions. Can result in high yields, but its low boiling point may require careful temperature management.[3]
2-Methyl-THF80A higher-boiling alternative to THF, can be useful in some cases.[13]

Experimental Protocols

This section provides a generalized methodology for the synthesis of an arylboronic acid from an aryl halide.

Protocol 1: Synthesis of Phenylboronic Acid

Materials:

  • Bromobenzene (B47551)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (purified)

  • 10% Aqueous Sulfuric Acid

  • Iodine crystal (for initiation)

  • Hexane

  • Anhydrous Sodium Sulfate

Procedure:

  • Grignard Reagent Formation:

    • All glassware must be oven-dried overnight and assembled hot under an inert atmosphere (Nitrogen or Argon).[1][10]

    • To a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine to activate the magnesium surface.[3]

    • Add a solution of bromobenzene (1.0 eq) in anhydrous THF dropwise to the magnesium turnings.

    • The reaction should initiate, indicated by a color change and gentle refluxing. If it does not start, gentle heating may be required.

    • Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.[3]

  • Borylation:

    • In a separate, flame-dried flask under an inert atmosphere, prepare a solution of this compound (1.5 eq) in anhydrous THF.[6]

    • Cool this solution to -78 °C using a dry ice/acetone bath.[3]

    • Slowly add the prepared Grignard reagent to the cold this compound solution via cannula while stirring vigorously and maintaining the temperature at -78 °C.[3]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.[6]

  • Hydrolysis and Workup:

    • Pour the reaction mixture into a flask containing cold 10% aqueous sulfuric acid, stirring vigorously for 30 minutes.[3][6]

    • Separate the organic layer and extract the aqueous layer multiple times with THF or diethyl ether.

    • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylboronic acid.[3]

  • Purification:

    • The crude product can be purified by recrystallization, typically from a water/acetone or hexane/ethyl acetate (B1210297) mixture, to yield pure phenylboronic acid.[3]

Visualizations

G cluster_prep Phase 1: Grignard Formation cluster_borylation Phase 2: Borylation cluster_workup Phase 3: Workup & Isolation prep_glass Dry Glassware & Assemble Under N2 add_mg Add Mg Turnings & Iodine Crystal prep_glass->add_mg add_arbr Add Aryl Halide in Anhydrous THF add_mg->add_arbr reflux Reflux to Complete Formation add_arbr->reflux add_grignard Slowly Add Grignard Reagent reflux->add_grignard Transfer via Cannula prep_borate Prepare this compound in THF cool Cool Borate Solution to -78 C prep_borate->cool cool->add_grignard warm Warm to Room Temperature add_grignard->warm hydrolysis Quench with Cold aq. H2SO4 warm->hydrolysis extract Extract with Ether hydrolysis->extract dry Dry Organic Layers (Na2SO4) extract->dry concentrate Concentrate in Vacuo dry->concentrate purify Recrystallize Product concentrate->purify

Caption: Experimental workflow for boronic acid synthesis.

G start Low Yield of Boronic Acid check_grignard Was Grignard Formation Successful? start->check_grignard check_conditions Were Borylation Conditions Correct? check_grignard->check_conditions Yes solution_grignard Troubleshoot Grignard Formation: - Activate Mg (I2, DIBAL) - Ensure dry reagents/glassware - Titrate reagent before use check_grignard->solution_grignard No check_reagents Were Reagents/Solvents Pure & Anhydrous? check_conditions->check_reagents Yes solution_conditions Optimize Borylation: - Maintain temp at -78 C - Add Grignard dropwise - Use excess this compound check_conditions->solution_conditions No solution_reagents Purify Starting Materials: - Dry solvents (Na/benzophenone) - Purify this compound - Use fresh aryl halide check_reagents->solution_reagents No check_workup Was Workup Procedure Optimized? check_reagents->check_workup Yes solution_workup Optimize Workup: - Ensure complete hydrolysis - Perform multiple extractions - Check pH during workup check_workup->solution_workup No

Caption: Troubleshooting flowchart for low yield.

G RMgX R-MgX arrow1 BOMe3 B(OCH3)3 plus1 + intermediate [R-B(OCH3)3]⁻ MgX⁺ ester R-B(OCH3)2 intermediate->ester arrow1->intermediate hydrolysis_reagents H₃O⁺ arrow2 plus2 + side1 Mg(OCH3)X product R-B(OH)2 hydrolysis_reagents->product arrow2->product plus3 + side2 2 CH₃OH

Caption: Reaction pathway for boronic acid synthesis.

References

Catalyst poisoning issues in Suzuki couplings and the role of trimethyl borate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered in Suzuki-Miyaura cross-coupling reactions, with a special focus on catalyst poisoning and the beneficial role of trimethyl borate (B1201080).

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is giving a low or no yield. What are the most common initial checks?

A1: Low yields in Suzuki couplings are a frequent issue. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:

  • Reagent Quality: Ensure the purity and stability of your aryl halide, boronic acid/ester, and base. Boronic acids are particularly susceptible to degradation over time.[1]

  • Catalyst Activity: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation.[1] Using a fresh catalyst or a more stable pre-catalyst is advisable.

  • Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1] Ensure your reaction setup is properly purged with an inert gas (e.g., Argon or Nitrogen) and that solvents are thoroughly degassed.[1]

  • Reaction Conditions: Sub-optimal temperature, reaction time, solvent, or base can all contribute to low yields.[2]

Q2: What is catalyst poisoning in the context of Suzuki couplings?

A2: Catalyst poisoning refers to the deactivation of the palladium catalyst by certain chemical species that bind to the metal center, preventing it from participating in the catalytic cycle. This leads to a significant drop in reaction rate and overall yield. Common poisons include sulfur-containing compounds (like thiophenes), Lewis basic heteroaromatic compounds (such as pyridines), and other impurities present in the starting materials.[3][4][5][6]

Q3: How does trimethyl borate improve my Suzuki coupling reaction?

A3: this compound can enhance Suzuki couplings, particularly for challenging substrates like heteroaromatics, through several mechanisms:

  • Mitigating Catalyst Poisoning: It can interact with Lewis-basic heteroatoms (e.g., nitrogen in pyridines), preventing them from binding to and poisoning the palladium catalyst.[3][7][8]

  • Improving Solubility: this compound aids in solubilizing boronate complexes that are formed in situ, which is crucial for maintaining a homogeneous reaction mixture and ensuring efficient stirring.[7][8]

  • Buffering Excess Base: It can buffer the inhibitory effects that can be caused by an excess of a strong base.[7][8]

  • Enhancing Reaction Rates: By addressing the issues above, this compound can lead to a significant increase in the reaction rate.[8]

Q4: I am observing significant amounts of side products. What are the likely culprits?

A4: The most common side reactions in Suzuki couplings are:

  • Protodeboronation: This is the cleavage of the C-B bond on your boronic acid reagent, where the boron group is replaced by a hydrogen atom. This can be minimized by using milder bases, anhydrous conditions, or more stable boronic esters (e.g., pinacol (B44631) or MIDA esters).[2][9]

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Aryl halide homocoupling can be promoted by the presence of oxygen, so maintaining a strictly inert atmosphere is crucial.[3]

Troubleshooting Guide: Low Conversion in Heteroaryl Suzuki Couplings

Problem: A Suzuki coupling between a bromopyridine and a phenylboronic acid is showing less than 10% conversion after several hours.

This troubleshooting workflow can help diagnose the potential cause of the low yield.

G start Low Yield in Heteroaryl Suzuki Coupling q1 Are you using an additive like this compound? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Action: Add 3.0 equiv. of this compound. Rationale: Mitigates catalyst poisoning by the pyridine (B92270) nitrogen. a1_no->sol1 q2 Is the reaction mixture homogeneous? a1_yes->q2 sol1->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes sol2 Action: Add this compound. Rationale: Improves solubility of in situ generated boronate complexes. a2_no->sol2 q3 Have you checked for protodeboronation? a2_yes->q3 sol2->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes sol3a Action: Analyze a reaction aliquot by GC-MS or NMR for the presence of the deboronated starting material. a3_no->sol3a sol3b Action: Switch to a more stable boronic ester (e.g., pinacol ester) and consider milder basic conditions. a3_yes->sol3b q4 Is your catalyst and ligand system appropriate for this coupling? sol3a->q4 sol3b->q4 a4_no No q4->a4_no No a4_yes Yes q4->a4_yes Yes sol4 Action: Consider using bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands) which are often more effective for challenging couplings. a4_no->sol4 end Further optimization of other parameters (temperature, solvent, base) may be required. a4_yes->end Suzuki_Cycle Pd(0)L_n Pd(0)L_n trans-R-Pd(II)(X)L_2 trans-R-Pd(II)(X)L_2 Pd(0)L_n->trans-R-Pd(II)(X)L_2 Oxidative Addition R-X R-X R-X->trans-R-Pd(II)(X)L_2 Oxidative\nAddition Oxidative Addition trans-R-Pd(II)(R')L_2 trans-R-Pd(II)(R')L_2 trans-R-Pd(II)(X)L_2->trans-R-Pd(II)(R')L_2 Transmetalation R'-B(OR)_2 R'-B(OR)_2 R'-B(OR)_2->trans-R-Pd(II)(R')L_2 Base Base Base->trans-R-Pd(II)(R')L_2 Transmetalation Transmetalation cis-R-Pd(II)(R')L_2 cis-R-Pd(II)(R')L_2 trans-R-Pd(II)(R')L_2->cis-R-Pd(II)(R')L_2 Isomerization Isomerization Isomerization cis-R-Pd(II)(R')L_2->Pd(0)L_n Reductive Elimination R-R' R-R' cis-R-Pd(II)(R')L_2->R-R' Reductive\nElimination Reductive Elimination

References

How to purify crude trimethyl borate for high-purity applications?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude trimethyl borate (B1201080). This guide is designed for researchers, scientists, and drug development professionals who require high-purity trimethyl borate for their applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized from boric acid and methanol (B129727), contains several common impurities that can affect downstream applications. The primary impurity is methanol, which forms a low-boiling azeotrope with this compound.[1][2][3] Other significant impurities include water, which can hydrolyze the product back to boric acid and methanol, and unreacted starting materials.[1][4]

Q2: Why is it difficult to remove methanol from this compound by simple distillation?

A2: Methanol and this compound form a positive azeotrope, which is a mixture that boils at a constant temperature lower than the boiling points of the individual components.[2][5] This azeotropic mixture consists of approximately 75% this compound and 25% methanol.[1][3] Consequently, simple fractional distillation cannot separate these two components beyond the azeotropic composition.

Q3: What are the main methods for breaking the this compound-methanol azeotrope?

A3: Several methods can be employed to break the azeotrope and achieve high-purity this compound:

  • Azeotropic Distillation: This involves adding a third component that forms a new, lower-boiling azeotrope with methanol, allowing for its removal.

  • Extractive Distillation: A high-boiling solvent is introduced to alter the relative volatilities of methanol and this compound.[6][7]

  • Chemical Extraction: Using agents like sulfuric acid to selectively react with or absorb methanol.[5][8]

  • Salt Effect Distillation: Adding inorganic salts to the mixture to alter the vapor-liquid equilibrium.[8][9]

  • Chemical Conversion: Reacting the residual methanol with a reagent like a boron trihalide to convert it into this compound.[1][3][4]

  • Supercritical Fluid Extraction: Utilizing supercritical methane (B114726) to selectively extract this compound from methanol.[2][10]

Q4: How can I determine the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the most common and accurate methods for quantifying this compound and identifying volatile impurities.[2][11]

  • Density Measurement: The composition of pure methanol and this compound mixtures can be accurately determined by measuring the density.[12][13]

  • Potentiometric Titration: After hydrolysis of this compound to boric acid, the resulting boric acid can be titrated to determine the original concentration of the ester.[12][13]

  • Fourier Transform Infrared Spectroscopy (FT-IR): Can be used to identify the presence of this compound and functional group impurities.[2]

Troubleshooting Guide

Problem 1: My final product has a lower than expected boiling point and a sweet odor.

  • Possible Cause: This is a strong indication of significant methanol contamination due to the presence of the this compound-methanol azeotrope.

  • Solution: You need to employ a method to break the azeotrope. For laboratory scale, chemical extraction with concentrated sulfuric acid followed by fractional distillation is a rapid and effective method.[5][8] Alternatively, treatment with anhydrous salts like zinc chloride or calcium chloride can be used to bind the methanol, allowing for the subsequent distillation of purer this compound.[8]

Problem 2: A white solid precipitates from my purified this compound upon standing.

  • Possible Cause: The presence of moisture is causing the hydrolysis of this compound back into boric acid and methanol.[1][4] this compound is extremely sensitive to water.

  • Solution: Ensure all your glassware is rigorously dried before use. The purification process should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Store the purified product over a desiccant and in a tightly sealed container.[4]

Problem 3: The yield of pure this compound after purification is very low.

  • Possible Cause: This could be due to several factors:

    • Incomplete initial reaction.

    • Losses during the extraction or distillation steps.

    • Significant hydrolysis of the product back to starting materials.

  • Solution:

    • To drive the initial esterification reaction to completion, use a large excess of methanol and a dehydrating agent or a method to remove water as it is formed.[14]

    • During purification, especially with methods like sulfuric acid extraction, be cautious to avoid vigorous reactions and ensure efficient phase separation to minimize physical loss of the product.[8]

    • As mentioned previously, scrupulously exclude water from all stages of the synthesis and purification.

Data Presentation

Table 1: Physical Properties of this compound and Methanol

CompoundBoiling Point (°C)Molar Mass ( g/mol )Density (g/mL)
This compound68103.910.932
Methanol64.732.040.792

Table 2: Composition and Boiling Point of the this compound-Methanol Azeotrope

ComponentWeight %Boiling Point of Azeotrope (°C)
This compound~75%54.5
Methanol~25%54.5

Data compiled from multiple sources.[1][5]

Table 3: Purity of this compound After Different Azeotrope Breaking Methods

MethodReported PurityReference
Zinc Chloride Treatment98.6% - 99.6%[8]
Sulfuric Acid Extraction~96%[8]
Calcium Chloride Treatment~96%[8]
Lithium Chloride Separation99.5% - 99.7%[9]
Fractional Distillation after Sulfuric Acid Extraction>99%[5]

Experimental Protocols

Protocol 1: Purification of Crude this compound via Sulfuric Acid Extraction and Fractional Distillation

  • Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated sulfuric acid is highly corrosive.

  • Extraction: a. Place the crude this compound-methanol azeotrope in a separatory funnel. b. Cool the funnel in an ice-water bath. c. Slowly add concentrated sulfuric acid (approximately 5-10% of the azeotrope volume) dropwise with gentle swirling. Two layers will form.[8] d. Stopper the funnel and shake gently, periodically venting to release any pressure. e. Allow the layers to separate completely. The lower layer contains the methanol-sulfuric acid mixture. f. Carefully drain and discard the lower layer. g. Repeat the extraction with a fresh portion of sulfuric acid if significant methanol is still present.

  • Neutralization and Drying: a. Wash the upper this compound layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. b. Dry the organic layer over anhydrous magnesium sulfate (B86663) or calcium chloride.

  • Fractional Distillation: a. Decant the dried this compound into a distillation flask equipped with a fractional distillation column (e.g., a Vigreux or packed column). b. Add a few boiling chips. c. Slowly heat the flask. Collect the fraction that distills at the boiling point of pure this compound (68 °C).[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Purification crude_tmb Crude this compound (Azeotrope with Methanol) extraction Azeotrope Breaking (e.g., H2SO4 Extraction) crude_tmb->extraction phase_sep Phase Separation extraction->phase_sep drying Drying of Organic Layer (e.g., with Anhydrous MgSO4) phase_sep->drying Organic Layer waste Aqueous/Methanol Waste phase_sep->waste Aqueous Layer distillation Fractional Distillation drying->distillation pure_tmb High-Purity This compound (>99%) distillation->pure_tmb troubleshooting_guide Troubleshooting Guide for this compound Purification start Start: Assess Final Product issue1 Issue: Low Boiling Point & Sweet Odor start->issue1 issue2 Issue: White Precipitate Forms Over Time start->issue2 issue3 Issue: Low Overall Yield start->issue3 cause1 Cause: Methanol Contamination (Azeotrope Present) issue1->cause1 Yes solution1 Solution: Break Azeotrope (e.g., H2SO4 Extraction, Salt Treatment) cause1->solution1 cause2 Cause: Hydrolysis due to Moisture Contamination issue2->cause2 Yes solution2 Solution: Use Dry Glassware, Inert Atmosphere, Proper Storage cause2->solution2 cause3 Cause: Incomplete Reaction, Losses, or Hydrolysis issue3->cause3 Yes solution3 Solution: Optimize Reaction, Careful Handling, Exclude Water cause3->solution3

References

Effect of temperature on the stability of trimethyl borate in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of trimethyl borate (B1201080) in solution. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of trimethyl borate degradation in solution?

A1: The primary cause of this compound degradation is hydrolysis. This compound is extremely sensitive to moisture and reacts rapidly with water to decompose into boric acid and methanol (B129727).[1][2][3] This reaction can be catalyzed by both acids and bases.

Q2: How does temperature affect the stability of this compound?

A2: In the presence of moisture, an increase in temperature will accelerate the rate of hydrolysis. In anhydrous (water-free) conditions, this compound is relatively stable at room temperature. However, at elevated temperatures, particularly near its boiling point (68-69°C), thermal decomposition can occur, which may produce toxic fumes, including boron oxides.

Q3: What are the visible signs of this compound degradation?

A3: The most common visible sign of degradation, particularly due to hydrolysis, is the formation of a white precipitate, which is boric acid.[3] If this compound is stored in a container that is not perfectly sealed, a white solid may appear around the cap or edges of the bottle due to reaction with atmospheric moisture.[3]

Q4: Which solvents are recommended for use with this compound?

A4: Anhydrous aprotic organic solvents are recommended. Commonly used solvents include tetrahydrofuran (B95107) (THF), diethyl ether, and other ethers.[2] It is crucial that these solvents are thoroughly dried before use. This compound is also miscible with methanol, but it can form an azeotrope with it, which can complicate its removal.[2]

Q5: How should I store my this compound solutions?

A5: this compound and its solutions should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[1] Storage should be in a cool, dry, and well-ventilated area away from heat sources and ignition points.[1]

Troubleshooting Guides

Issue 1: Low Yield in Reactions Using this compound

Symptoms:

  • The yield of the desired product is significantly lower than expected.

  • Presence of a white precipitate (boric acid) in the reaction mixture.

  • Inconsistent reaction outcomes.

Possible Causes and Solutions:

Cause Solution
Moisture Contamination Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon).
Improper Reagent Addition For reactions with organometallic reagents (e.g., Grignard reagents), add the reagent slowly to the this compound solution at low temperatures (e.g., -78°C) to control the reaction rate and minimize side reactions.
Sub-optimal Reaction Temperature Maintain the recommended temperature for your specific reaction. For many reactions involving this compound, low temperatures are critical to prevent side reactions.
Incomplete Reaction Ensure sufficient reaction time and efficient stirring to allow the reaction to go to completion.
Issue 2: Formation of White Precipitate in this compound Solution

Symptoms:

  • A white solid forms in the this compound solution upon storage or during a reaction.

Possible Causes and Solutions:

Cause Solution
Hydrolysis due to Moisture This is the most likely cause, with the precipitate being boric acid. Filter the solution under an inert atmosphere to remove the boric acid, if feasible for your application. For future prevention, ensure rigorous exclusion of moisture during storage and handling.
Reaction with Protic Solvents Avoid using protic solvents (e.g., water, alcohols other than methanol if not intended) as they can react with this compound.

Quantitative Data on this compound Stability

Due to its high reactivity with water, quantitative data on the thermal decomposition of this compound in anhydrous organic solvents is limited. The primary stability concern is hydrolysis.

Table 1: Rate of Hydrolysis of this compound

Conditions Rate Reference
21°C in 91% aqueous dioxaneToo fast to measure
Room temperature in the presence of atmospheric moistureRapid[1][3]

Table 2: Qualitative Thermal Stability of this compound in Anhydrous Solvents

Solvent Temperature Stability Notes
Tetrahydrofuran (THF)Reflux (approx. 66°C)Generally stableMust be anhydrous.
Diethyl EtherReflux (approx. 35°C)StableMust be anhydrous.
Neat (no solvent)Boiling point (68-69°C)Begins to decomposeDecomposition can produce toxic fumes.

Experimental Protocols

Protocol 1: Monitoring this compound Stability by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound in an organic solvent over time at a specific temperature.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired anhydrous organic solvent (e.g., THF) of a known concentration under an inert atmosphere.

    • Dispense aliquots of the stock solution into several sealed vials.

    • Place the vials in a temperature-controlled environment (e.g., a heating block or oven) at the desired experimental temperature.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the temperature-controlled environment and cool it to room temperature.

    • Dilute a small, accurately measured volume of the sample with the anhydrous solvent to a concentration suitable for GC-MS analysis.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

    • Column: A suitable non-polar or medium-polarity column (e.g., DB-5ms).

    • Injection: Use a split injection mode.

    • Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 10°C/minute.

      • Hold at 150°C for 2 minutes.

    • Mass Spectrometry: Use electron ionization (EI) and scan a mass range that includes the molecular ion and characteristic fragments of this compound (e.g., m/z 104, 73).

    • Quantification: Create a calibration curve using standards of known this compound concentrations. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy

Objective: To qualitatively or semi-quantitatively observe the hydrolysis of this compound.

Methodology:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of this compound in a deuterated anhydrous aprotic solvent (e.g., THF-d8).

    • Acquire an initial ¹H NMR spectrum. The this compound methoxy (B1213986) protons will appear as a sharp singlet.

  • Initiating Hydrolysis:

    • Add a controlled amount of D₂O to the NMR tube.

  • Time-Point Analysis:

    • Acquire ¹H NMR spectra at regular intervals.

    • Monitor the decrease in the integral of the this compound singlet and the appearance of a new singlet corresponding to the methyl protons of methanol-d1 (CH₃OD).

  • Data Analysis:

    • By comparing the integrals of the this compound and methanol peaks, the extent of hydrolysis over time can be determined.

Visualizations

Hydrolysis_Pathway TMB This compound B(OCH₃)₃ Intermediate Intermediate TMB->Intermediate + H₂O H2O Water (H₂O) H2O->Intermediate BoricAcid Boric Acid B(OH)₃ Intermediate->BoricAcid - 3 CH₃OH Methanol Methanol (CH₃OH) Intermediate->Methanol Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prepare stock solution in\nanhydrous solvent Prepare stock solution in anhydrous solvent Aliquot into sealed vials Aliquot into sealed vials Prepare stock solution in\nanhydrous solvent->Aliquot into sealed vials Incubate at\ndesired temperature Incubate at desired temperature Aliquot into sealed vials->Incubate at\ndesired temperature Withdraw samples\nat time points Withdraw samples at time points Incubate at\ndesired temperature->Withdraw samples\nat time points Dilute for analysis Dilute for analysis Withdraw samples\nat time points->Dilute for analysis Analyze by GC-MS or NMR Analyze by GC-MS or NMR Dilute for analysis->Analyze by GC-MS or NMR Quantify concentration Quantify concentration Analyze by GC-MS or NMR->Quantify concentration Plot concentration vs. time Plot concentration vs. time Quantify concentration->Plot concentration vs. time

References

Technical Support Center: Managing Exothermic Reactions in Sodium Borohydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of sodium borohydride (B1222165) (NaBH₄). The information provided is intended to help manage the exothermic nature of the synthesis and ensure safe and efficient experimental outcomes.

Troubleshooting Guide

Issue: Rapid, Uncontrolled Temperature Increase During Synthesis

A sudden and uncontrolled rise in temperature is a critical issue that can lead to a runaway reaction, excessive pressure buildup from hydrogen gas evolution, and potential equipment failure.

Possible Cause Recommended Action
Excessive Reactant Addition Rate: Adding reactants, such as trimethyl borate (B1201080) to sodium hydride, too quickly can generate heat faster than the cooling system can remove it.[1]1. Stop Reactant Addition Immediately: This will halt the primary source of heat generation. 2. Ensure Maximum Cooling: Verify that the cooling system (e.g., ice bath, cooling jacket) is operating at full capacity. 3. Monitor Temperature and Pressure: Keep a close watch on the reactor's temperature and pressure. 4. Inert Gas Purge: If pressure is rising due to hydrogen evolution, ensure a safe vent path and consider a gentle inert gas purge.
Inadequate Cooling: The cooling capacity of the experimental setup may be insufficient for the scale of the reaction.1. Reduce the Reaction Scale: If possible, perform the synthesis on a smaller scale. 2. Upgrade Cooling System: Use a more efficient cooling bath (e.g., dry ice/acetone) or a larger cooling jacket. 3. Pre-cool Reactants: Cooling the reactants before addition can help manage the initial exotherm.
Localized Hotspots: Poor mixing can lead to localized concentrations of reactants, causing hotspots where the reaction accelerates.1. Improve Agitation: Ensure the stirrer is functioning correctly and providing vigorous mixing throughout the reaction vessel. 2. Check for Solid Accumulation: Visually inspect for any solids that may have settled and are not being properly mixed.
Contamination with Water/Moisture: Sodium borohydride and its precursors (like sodium hydride) react exothermically with water, which can trigger or exacerbate a thermal event.[2]1. Use Anhydrous Solvents and Reagents: Ensure all solvents and reactants are thoroughly dried before use. 2. Work Under Inert Atmosphere: Perform the synthesis under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.[2]

Issue: Excessive Gas Evolution and Pressure Buildup

The synthesis of sodium borohydride, as well as its decomposition by water, produces flammable hydrogen gas.[1][3]

Possible Cause Recommended Action
Reaction with Protic Solvents/Contaminants: Unintended reaction with water, alcohols, or other protic species.1. Ensure Anhydrous Conditions: As mentioned above, rigorously exclude moisture from the reaction. 2. Choose Appropriate Solvents: If using a solvent, select one that is non-reactive under the synthesis conditions.
High Reaction Temperature: Higher temperatures accelerate both the synthesis and decomposition reactions, leading to faster gas evolution.1. Maintain Recommended Temperature: Strictly adhere to the temperature parameters of the chosen synthesis protocol. 2. Improve Temperature Control: Use a reliable temperature controller and cooling system.
Inadequate Venting: The reactor may not be equipped to handle the rate of gas evolution.1. Use a Pressure-Equalizing Funnel or Bubbler: This allows for the safe release of evolving gases.[2] 2. Ensure a Clear Vent Path: Make sure the vent line is not blocked or restricted.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic events I need to manage during sodium borohydride synthesis?

A1: There are two main exothermic events to consider:

  • The Synthesis Reaction Itself: The reaction of sodium hydride with trimethyl borate (Brown-Schlesinger process) is highly exothermic.[4] Similarly, other synthesis routes also release significant heat.

  • Hydrolysis: Sodium borohydride reacts with water in a highly exothermic hydrolysis reaction, which also produces four moles of hydrogen gas for every mole of NaBH₄.[1] This can be a significant hazard if moisture is present or if aqueous solutions are used without proper control.

Q2: How can I safely quench a sodium borohydride synthesis reaction?

A2: To safely quench the reaction, slowly add a less reactive alcohol, such as isopropanol (B130326), to the cooled reaction mixture. This will react with any remaining unreacted hydrides at a more controllable rate than water. Always perform this procedure in a well-ventilated fume hood and with appropriate personal protective equipment (PPE).[2]

Q3: What is the role of sodium hydroxide (B78521) (NaOH) when preparing aqueous solutions of sodium borohydride?

A3: Aqueous solutions of sodium borohydride are unstable and will decompose (hydrolyze) over time. Adding a base like sodium hydroxide (to a pH of around 12) significantly slows down the rate of hydrolysis, creating a more stable solution and reducing the rate of exothermic decomposition and hydrogen evolution.[1]

Q4: At what temperatures do the common industrial synthesis processes for sodium borohydride operate?

A4: The operating temperatures vary significantly depending on the process:

  • Brown-Schlesinger Process: This process typically operates at elevated temperatures, around 250-270°C.[5]

  • Bayer Process: This process requires even higher temperatures, in the range of 450-700°C.[4][6]

  • Mechanochemical/Ball Milling: Some newer methods, like ball milling, can be performed at or near room temperature, offering a potential advantage in managing exotherms.[7]

Q5: What are the typical byproducts of the Brown-Schlesinger and Bayer synthesis processes?

A5: The primary byproducts are:

Quantitative Data on Synthesis Parameters

The following table summarizes key quantitative data related to the exothermic nature of reactions involving sodium borohydride.

ParameterValueSynthesis/Reaction ConditionReference
Heat of Reaction (Synthesis) ~ -140 to -150 kcal/molReduction of a ketone using NaBH₄[1]
Heat of Reaction (Hydrolysis) ~ -58 kcal/molComplete hydrolysis of NaBH₄ in water[1]
Adiabatic Temperature Rise (Hydrolysis) Up to ~337 KFor a 20 w/w% aqueous solution[1]
Gas Evolution (Hydrolysis) ~635 liters H₂ / liter of solutionFor a 20 w/w% aqueous solution[1]
Brown-Schlesinger Process Temperature 250 - 270 °CIndustrial synthesis[5]
Bayer Process Temperature 450 - 700 °CIndustrial synthesis[4][6]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Sodium Borohydride (Illustrative Brown-Schlesinger Method)

Disclaimer: This protocol is for informational purposes only and should be adapted and risk-assessed by qualified personnel for their specific laboratory conditions.

Materials:

  • Sodium hydride (NaH), mineral oil dispersion

  • This compound (B(OCH₃)₃), anhydrous

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)

  • Isopropanol (for quenching)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a bubbler

  • Addition funnel

  • Heating mantle with temperature controller

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the dry glassware as shown in the workflow diagram below. Ensure all parts are free of moisture. Purge the entire system with an inert gas.

  • Reactant Preparation: In the flask, place a known quantity of sodium hydride dispersion. Add anhydrous THF to create a slurry.

  • Initial Heating: Gently heat the slurry to the desired reaction temperature (e.g., 65°C for THF reflux) with vigorous stirring.[9]

  • Controlled Addition: Slowly add the this compound dropwise from the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain a stable temperature and prevent a rapid exotherm.

  • Reaction: After the addition is complete, maintain the reaction at temperature for an additional 1-2 hours to ensure completion.

  • Cooling: Turn off the heating and allow the mixture to cool to room temperature. Further cool the flask in an ice bath.

  • Quenching: Slowly and carefully add isopropanol to the cooled mixture to quench any unreacted sodium hydride. Monitor for gas evolution.

  • Isolation: The sodium borohydride product can be isolated from the reaction mixture through filtration and extraction with a suitable solvent like liquid ammonia (B1221849) or isopropylamine.[10]

Visualizations

Exothermic_Reaction_Troubleshooting start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reactant Addition start->stop_addition max_cooling Ensure Maximum Cooling is Active stop_addition->max_cooling monitor Monitor Temperature and Pressure max_cooling->monitor check_agitation Verify Vigorous Agitation monitor->check_agitation assess_conditions Assess Reaction Conditions check_agitation->assess_conditions stable System Stabilized assess_conditions->stable Temp Decreasing runaway Runaway Condition (Initiate Emergency Protocol) assess_conditions->runaway Temp Still Rising

Caption: Troubleshooting workflow for an uncontrolled exothermic event.

Brown_Schlesinger_Process_Workflow cluster_reactants Reactants cluster_reaction Synthesis Reaction cluster_products Products & Byproducts cluster_separation Separation NaH Sodium Hydride (NaH) in Anhydrous Solvent reactor Heated Reactor (e.g., 250-270°C) Under Inert Gas NaH->reactor TMB This compound B(OCH₃)₃ TMB->reactor Slow, Controlled Addition separation Filtration & Extraction reactor->separation Reaction Mixture NaBH4 Sodium Borohydride (NaBH₄) NaOCH3 Sodium Methoxide (NaOCH₃) separation->NaBH4 Purified Product separation->NaOCH3 Byproduct

Caption: High-level workflow for the Brown-Schlesinger synthesis process.

References

Preventing the formation of byproducts in reactions involving trimethyl borate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of byproducts in reactions involving trimethyl borate (B1201080).

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should be aware of when working with trimethyl borate?

A1: The most common byproducts arise from the inherent reactivity and manufacturing process of this compound. Key byproducts include:

  • Boric Acid and Methanol (B129727) : These are the products of hydrolysis, which occurs when this compound is exposed to water or moisture.[1][2][3] This is the most common side reaction and can significantly impact reaction yield and purity.

  • Methanol (from Azeotrope) : Commercial this compound is often supplied as an azeotropic mixture with methanol (typically 75% this compound and 25% methanol) because it is synthesized from boric acid and an excess of methanol.[1][4] This residual methanol can interfere with subsequent reactions.

  • Boronic Acid Anhydrides (Boroxines) : When using this compound to synthesize boronic acids (e.g., for Suzuki couplings), the target boronic acid can dehydrate, especially upon heating or under vacuum, to form a cyclic trimer known as a boroxine (B1236090).[5][6]

  • Sodium Methoxide (B1231860) : In the Brown-Schlesinger process for producing sodium borohydride, sodium methoxide is a major byproduct of the reaction between this compound and sodium hydride.[7]

Table 1: Common Byproducts in this compound Reactions
Byproduct Name(s)Formation PathwayCommon CausePrevention Strategy
Boric Acid & MethanolHydrolysisExposure to atmospheric moisture, wet solvents, or glassware.[1][8]Strict anhydrous conditions (inert atmosphere, dry solvents/glassware).
MethanolAzeotrope FormationCo-distillation during the synthesis of this compound.[4][9]Purification by distillation with a dehydrating agent or extractive distillation.[10][11]
Boroxines (Boronic Acid Anhydrides)Dehydration of Boronic AcidsWater removal during workup or storage of the boronic acid product.[5]Store boronic acids in a slightly moist state; avoid excessive drying.[12]
Borinic Acids / BoranesMultiple AdditionsReaction of this compound with excess organometallic reagents (e.g., Grignard).[6]Careful control of stoichiometry; slow addition of the organometallic reagent at low temperatures.

Q2: My reaction requires strictly anhydrous conditions. How can I prevent the hydrolysis of this compound?

A2: Preventing hydrolysis is critical for success. This compound reacts rapidly with water, including atmospheric moisture, to decompose into boric acid and methanol.[2][13] Implementing rigorous anhydrous techniques is essential.

Workflow for Ensuring Anhydrous Conditions

start Start: Anhydrous Reaction Setup glassware 1. Prepare Glassware - Oven-dry at >120°C overnight - or Flame-dry under vacuum start->glassware assembly 2. Assemble Apparatus - Assemble hot glassware under inert gas flow - Use high-vacuum grease for joints glassware->assembly atmosphere 3. Establish Inert Atmosphere - Purge with dry N2 or Ar - Use a gas bubbler or balloon assembly->atmosphere reagents 4. Prepare Reagents - Use freshly distilled/dried solvents - Ensure other reagents are anhydrous atmosphere->reagents tmb 5. Add this compound - Add via syringe through a septum - Maintain positive inert gas pressure reagents->tmb reaction 6. Run Reaction - Maintain inert atmosphere throughout tmb->reaction

Caption: Workflow for setting up a reaction under strict anhydrous conditions.

Refer to the detailed methodology in Experimental Protocol 1 for a comprehensive guide to setting up an anhydrous reaction.

Q3: My this compound reagent contains a significant amount of methanol. How can I purify it?

A3: The presence of methanol is due to the formation of a stable azeotrope, which boils at a lower temperature (54°C) than pure this compound (68°C).[1][4][14] This methanol can act as a competing nucleophile or proton source in sensitive reactions. Several methods can be used to break this azeotrope and remove methanol.

Table 2: Comparison of this compound Purification Methods
MethodProcedurePurity AchievedAdvantagesDisadvantagesReference(s)
Zinc Chloride Treatment Stirring the azeotrope with anhydrous ZnCl₂ followed by decanting and distillation of the upper phase.98.6 - 99.6% High purity, effective at breaking the azeotrope.Requires handling of hygroscopic ZnCl₂ and an additional separation step.[11]
Calcium Chloride Treatment Stirring the azeotrope with anhydrous CaCl₂ followed by separation and distillation.92.5 - 95.8% Common and inexpensive dehydrating agent.Less effective than ZnCl₂; requires careful separation from the salt.[11][15]
Sulfuric Acid Extraction Extraction with concentrated H₂SO₄ to remove methanol, followed by separation and distillation.~96% Rapid and convenient method of separation.Involves handling concentrated acid; potential for side reactions if not controlled.[11]
Extractive Distillation Distillation with an agent that alters the relative volatility of the components.>99% Can be implemented in a continuous process for high purity.Requires specialized distillation setup and selection of an appropriate entrainer.[10]

For a detailed lab-scale procedure, see Experimental Protocol 2 .

Troubleshooting Guide

Problem: My boronic acid synthesis using this compound and a Grignard reagent results in a low yield of an impure product.

Cause: This issue often points to two potential problems: hydrolysis during the reaction or workup, and the formation of boronic acid anhydrides (boroxines) during product isolation.

Troubleshooting Logic Path

start Low Yield / Impure Boronic Acid check_hydrolysis Check for Hydrolysis (Boric acid byproduct) start->check_hydrolysis Initial Assessment check_anhydride Check for Boroxine (Anhydride formation) check_hydrolysis->check_anhydride No sol_hydrolysis Solution: Improve Anhydrous Technique - Rigorously dry all solvents/glassware - Use a fresh, pure supply of this compound - Perform reaction under inert gas (N2/Ar) check_hydrolysis->sol_hydrolysis Yes sol_anhydride Solution: Modify Workup/Storage - Avoid prolonged heating or high vacuum - Do not over-dry the final product - Store boronic acid slightly moist or as a boronic ester check_anhydride->sol_anhydride Yes

Caption: Troubleshooting guide for poor outcomes in boronic acid synthesis.

Detailed Analysis of Byproduct Formation

The reaction of an organometallic reagent (like a Grignard) with this compound produces a boronic ester, which is then hydrolyzed to the boronic acid.[7][16]

cluster_0 Desired Pathway cluster_1 Byproduct Pathway TMB B(OMe)3 (this compound) Boronate R-B(OMe)2 (Boronic Ester) TMB->Boronate + R-MgX Grignard R-MgX Acid R-B(OH)2 (Boronic Acid) Boronate->Acid + H3O+ Boroxine (RBO)3 (Boroxine) Acid->Boroxine - 3 H2O (Dehydration)

Caption: Reaction pathway for boronic acid synthesis and boroxine byproduct formation.

Recommendation: If boroxine formation is suspected, the crude boronic acid can often be used directly in subsequent steps like Suzuki couplings, as the boroxine is typically reactive under coupling conditions. Alternatively, storing the product as a more stable boronic ester (e.g., a pinacol (B44631) ester) can prevent dehydration.

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Reaction Conditions
  • Glassware Preparation : All glassware (flasks, condensers, dropping funnels) should be placed in an oven at 125°C for at least 12 hours or flame-dried under high vacuum immediately before use.

  • Apparatus Assembly : Assemble the apparatus while still hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen). Use a dual manifold for vacuum and inert gas flow.

  • Solvent and Reagent Preparation : Use anhydrous solvents, typically dispensed from a solvent purification system or freshly distilled from an appropriate drying agent (e.g., Na/benzophenone for THF, CaH₂ for dichloromethane). Other solid reagents should be dried in a vacuum oven.

  • Reagent Transfer : Transfer liquid reagents like this compound using a dry, gas-tight syringe through a rubber septum. Maintain a positive flow of inert gas during all transfers to prevent the ingress of air. Solid reagents can be added via a side-arm flask under a strong counter-flow of inert gas.

  • Reaction Monitoring : Throughout the reaction, maintain the inert atmosphere using a gas bubbler or a balloon attached to the apparatus.

Protocol 2: Purification of this compound via Zinc Chloride Treatment (Adapted from[11])
  • Setup : In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous zinc chloride (0.4 g per 10 g of azeotrope).

  • Mixing : Add the this compound-methanol azeotrope (e.g., 50 g) to the flask via cannula or syringe.

  • Stirring : Vigorously stir the mixture in an ice bath for 4-6 hours. During this time, two liquid phases will develop.

  • Separation : Stop stirring and allow the layers to fully separate. The upper layer is the purified this compound. Carefully transfer this upper layer to a new, dry distillation apparatus via cannula.

  • Distillation : Distill the liquid under a nitrogen atmosphere. Collect the fraction boiling at 68-69°C. The resulting this compound should have a purity of >98.5%.[11]

References

Technical Support Center: Optimizing Grignard-Based Boronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the molar ratio of Grignard reagents to trimethyl borate (B1201080) for the synthesis of boronic acids. This critical reaction is a cornerstone for creating intermediates used in Suzuki-Miyaura cross-coupling reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the molar ratio of Grignard reagent to trimethyl borate?

A1: The primary goal is to maximize the yield of the desired monosubstituted boronic acid (ArB(OH)₂) while minimizing the formation of undesired byproducts.[3] The reaction's stoichiometry is critical because the Grignard reagent can react with the this compound multiple times.[3] Controlling the ratio helps ensure that, on average, only one aryl or alkyl group from the Grignard reagent adds to the boron atom.

Q2: What are the common byproducts if the molar ratio is not optimized?

A2: The most common byproducts are borinic acids (R₂BOH) and boranes (R₃B), which result from the addition of two or three equivalents of the Grignard reagent to the this compound, respectively.[3] Another significant side reaction is the homocoupling (Wurtz-type coupling) of the Grignard reagent with any unreacted starting halide, leading to biphenyl (B1667301) or other coupled impurities.[4][5]

Q3: What is a good starting point for the molar ratio of Grignard reagent to this compound?

A3: A common and effective starting point is to use a stoichiometric excess of this compound. Molar ratios of Grignard reagent to this compound ranging from 1:1.1 to 1:2.0 are frequently reported.[6][7] A ratio of approximately 1:1.5 is often cited as a preferred condition to suppress the formation of over-addition byproducts.[6][7]

Q4: How does reaction temperature influence the outcome?

A4: Temperature is a critical parameter. The addition of the Grignard reagent to the this compound should be performed at very low temperatures, typically between -78 °C and -20 °C, to control the high reactivity of the Grignard reagent and prevent multiple additions.[3][4][5] Maintaining a low temperature throughout the addition is crucial for selectivity.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Boronic Acid Incomplete Grignard Reagent Formation: Presence of moisture or poor quality magnesium.Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[4] Use anhydrous solvents and activate magnesium turnings with iodine or 1,2-dibromoethane.[4]
Suboptimal Molar Ratio: An incorrect ratio can lead to significant byproduct formation.Start with a Grignard to this compound molar ratio of 1:1.5.[6][7] Systematically vary the ratio to find the optimum for your specific substrate.
Poor Temperature Control: Temperatures that are too high can favor byproduct formation.Perform the addition of the Grignard reagent to the this compound at -78 °C to -20 °C.[4][5] Add the Grignard reagent slowly to maintain a consistent low temperature.[4][5]
Significant Borinic Acid or Borane Byproduct Formation Over-addition of Grignard Reagent: The Grignard reagent has reacted multiple times with the borate ester.Use a stoichiometric excess of this compound (e.g., 1.5 equivalents).[6][7] Ensure very low reaction temperatures (-78 °C) and slow, controlled addition of the Grignard reagent.[5]
Presence of Homocoupling Byproducts (e.g., Biphenyl) Wurtz-type Coupling: The Grignard reagent is coupling with unreacted aryl halide.Ensure the Grignard reagent formation is complete before starting the addition to the this compound. Maintain a controlled, low temperature during Grignard formation and subsequent reaction.[4][5]
Product is Difficult to Isolate or Purify Formation of Boroxines: Boronic acids can dehydrate to form cyclic anhydrides (boroxines), especially at high temperatures or under acidic conditions.Avoid high temperatures during workup and purification. Purification can sometimes be achieved by converting the boronic acid to a crystalline diethanolamine (B148213) adduct, which can be isolated and then hydrolyzed back to the pure boronic acid.[5]
High Water Solubility: Some boronic acids, particularly those with low molecular weight, are highly soluble in water, making extraction difficult.[4]Perform multiple extractions with an appropriate organic solvent. In some cases, acid-base extraction techniques can be effective.[4]

Data on Molar Ratios and Reaction Conditions

The following table summarizes various reported molar ratios and conditions for the synthesis of arylboronic acids.

Grignard ReagentMolar Ratio (Grignard:this compound)TemperatureSolventReported YieldReference
Phenylmagnesium bromide1:1.5-5 °C to 0 °CTetrahydrofuran (THF)50-70%[6][7]
Methylmagnesium halide1:1.17 (0.3 mol : 0.35 mol)-20 °C2-Methyltetrahydrofuran62-73%[3][4]
1-Naphthylmagnesium bromide1:1.5-10 °CTetrahydrofuran (THF)Not specified[6]
p-Alkylphenylmagnesium bromide1:1.4-10 °CNot specifiedNot specified[8]

Experimental Protocols

Protocol 1: General Synthesis of Phenylboronic Acid

This protocol details a common laboratory procedure for synthesizing phenylboronic acid from phenylmagnesium bromide and this compound.[5][6]

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Bromobenzene (B47551)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • 10% Aqueous Sulfuric Acid

  • Hexanes

  • Anhydrous Sodium Sulfate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.[5]

    • Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium. The reaction should initiate, indicated by a color change and gentle reflux.[5]

    • Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[5]

  • Borylation Reaction:

    • In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of this compound (1.5 molar equivalents relative to bromobenzene) in anhydrous THF.[6]

    • Cool this solution to between -78 °C and -20 °C using a dry ice/acetone or other suitable cooling bath.[4][5]

    • Slowly add the prepared Grignard reagent to the cold this compound solution via a cannula over 2-3 hours, ensuring the temperature remains constant.[4][5]

    • After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 30 minutes to 2.5 hours.[4][6]

  • Hydrolysis and Work-up:

    • Allow the reaction mixture to warm to room temperature or 0 °C.[4][6]

    • Slowly pour the reaction mixture into a flask containing cold 10% aqueous sulfuric acid with vigorous stirring.[5][6]

    • Stir the resulting mixture for 30 minutes.[5][6]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with THF or another suitable solvent.[5]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[5]

  • Isolation:

    • Remove the solvent under reduced pressure until the product begins to precipitate.[6]

    • Add hexanes to fully precipitate the solid product.[6]

    • Collect the phenylboronic acid by filtration and dry under vacuum.

Visualized Workflows and Logic

G Experimental Workflow for Boronic Acid Synthesis start Start: Prepare Anhydrous Glassware & Reagents grignard_prep 1. Grignard Reagent Formation (Ar-X + Mg in Anhydrous Ether) start->grignard_prep borate_prep 2. Prepare this compound Solution (1.5 eq. in Anhydrous Ether) start->borate_prep addition 4. Slow Addition of Grignard Reagent to this compound Solution grignard_prep->addition cool_borate 3. Cool Borate Solution (-78°C to -20°C) borate_prep->cool_borate cool_borate->addition stir 5. Stir at Low Temperature (30 min - 2.5 hr) addition->stir hydrolysis 6. Aqueous Acidic Workup (e.g., 10% H₂SO₄) stir->hydrolysis extraction 7. Extraction & Drying hydrolysis->extraction isolation 8. Isolation of Boronic Acid (Evaporation & Precipitation) extraction->isolation end End: Pure Boronic Acid isolation->end

Caption: A typical experimental workflow for the synthesis of boronic acids.

G Troubleshooting Logic for Low Yield start Problem: Low Yield check_grignard Was Grignard formation successful? (e.g., titration) start->check_grignard check_moisture Were anhydrous conditions maintained? check_grignard->check_moisture Yes solution_grignard Solution: Activate Mg, ensure dry reagents/solvents. check_grignard->solution_grignard No check_temp Was temperature strictly controlled during addition? check_moisture->check_temp Yes solution_moisture Solution: Flame-dry glassware, use fresh anhydrous solvents. check_moisture->solution_moisture No check_ratio Was an excess of This compound used? check_temp->check_ratio Yes solution_temp Solution: Use a reliable cooling bath, add Grignard slowly. check_temp->solution_temp No solution_ratio Solution: Use a 1:1.5 ratio of Grignard to borate. check_ratio->solution_ratio No

Caption: A troubleshooting flowchart for diagnosing low yields in boronic acid synthesis.

References

Addressing incomplete conversion in the esterification of boric acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete conversion in the esterification of boric acid.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the esterification of boric acid.

Q1: My boric acid esterification is not going to completion, resulting in a low yield. What are the common causes?

A1: Incomplete conversion in boric acid esterification is a frequent challenge, primarily due to the reversible nature of the reaction. The accumulation of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus limiting the yield of the desired ester.[1][2] Other contributing factors can include suboptimal reaction temperature, insufficient reaction time, catalyst deactivation, or inherent substrate limitations.

Q2: How can I drive the equilibrium towards the product and improve my ester yield?

A2: To enhance the conversion, it is crucial to remove water from the reaction mixture as it forms.[2] Several techniques can be employed:

  • Azeotropic Distillation: This is a highly effective method that involves refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene).[1][3] A Dean-Stark apparatus is typically used to continuously remove the water from the reaction system, thereby driving the equilibrium towards the formation of the ester.[3][4]

  • Use of Dehydrating Agents: Adding a dehydrating agent, such as anhydrous magnesium sulfate (B86663) or molecular sieves, to the reaction mixture can effectively sequester the water produced.[4]

  • Reactive Distillation: In some setups, the water can be distilled off as it is formed, particularly if the reaction is conducted at a temperature above the boiling point of water.[2]

Q3: What role does temperature play in the esterification of boric acid?

A3: Temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they must be carefully controlled. For instance, the esterification of tertiary alcohols with boric acid is significantly slower than that of primary or secondary alcohols and should be conducted below approximately 110°C to prevent decomposition of the product.[5] For the esterification of some sugar acids with methanol (B129727), gentle heating to 50°C has been shown to result in a smooth conversion to the methyl ester with approximately 90% yield. In other cases, reactions are carried out at temperatures as high as 170°C.[6]

Q4: Can the choice of alcohol impact the reaction's success?

A4: Yes, the structure of the alcohol can significantly influence the reaction rate and equilibrium. The esterification of tertiary alcohols is notably slower than that of primary or secondary alcohols.[5] Additionally, the solubility of boric acid in the alcohol is a factor; for instance, boric acid is more soluble in methanol at room temperature compared to isopropyl or butyl alcohol, where heating may be required to achieve a homogeneous solution.[1]

Q5: Are there specific catalysts that can improve the conversion rate?

A5: While boric acid itself can act as a catalyst, other catalysts can be employed to enhance the reaction rate.[7][8] Acidic ionic liquids have been used as both solvents and catalysts, demonstrating high yields under relatively mild conditions.[9] For certain substrates like α-hydroxycarboxylic acids, boric acid itself is a highly effective and chemoselective catalyst.[8][10]

Q6: My substrate is a complex molecule (e.g., a sugar acid). Are there any specific challenges I should be aware of?

A6: Yes, the esterification of complex molecules like sugar acids can be highly substrate-dependent. The presence of other functional groups, such as multiple hydroxyl groups, can lead to side reactions or sequestration of the boric acid catalyst, thereby slowing down the desired esterification. In some cases, specific sugar acids may fail to esterify under conditions that are effective for others.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reaction conditions and corresponding yields for the esterification of boric acid with different alcohols.

AlcoholCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Ethanol[Hmim]⁺HSO₄⁻80274[9]
Isopropanol[Hmim]⁺HSO₄⁻80289.7[9]
n-Butanol[Hmim]⁺HSO₄⁻80298.9[9]
Methanol (for Sialic Acid)Boric Acid (catalytic)50Not Specified~90
Butanol (for Citric Acid)Boric Acid (0.5‰) / Toluene100-110887.8[6]
Octanol (for Citric Acid)Boric Acid (0.5%) / Toluene110-170893.8[6]

Experimental Protocols

Protocol 1: General Procedure for Boric Acid Esterification with Azeotropic Water Removal

This protocol describes a general method for the esterification of boric acid with an alcohol using a Dean-Stark apparatus to remove water.

Materials:

  • Boric Acid

  • Alcohol (e.g., n-butanol)

  • Azeotropic solvent (e.g., toluene)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Apparatus Setup: Assemble the round-bottom flask, Dean-Stark apparatus, and reflux condenser. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: To the round-bottom flask, add boric acid, the alcohol (in a stoichiometric excess), and the azeotropic solvent (e.g., toluene). A common molar ratio is 1:3 for boric acid to a monohydric alcohol.

  • Initiating the Reaction: Begin stirring and heating the mixture to reflux.

  • Azeotropic Distillation: As the mixture refluxes, the toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling in the condenser, the azeotrope will separate into two layers in the trap, with the denser water collecting at the bottom and the less dense toluene overflowing back into the reaction flask.[3][11]

  • Monitoring the Reaction: The reaction can be monitored by observing the amount of water collected in the trap. The reaction is considered complete when no more water is collected.

  • Workup: Once the reaction is complete, cool the flask to room temperature. The product, a trialkyl borate, can be isolated by fractional distillation under a nitrogen atmosphere.[9]

Visualizations

Esterification_Equilibrium BoricAcid B(OH)₃ Boric Acid Alcohol 3 R-OH Alcohol BorateEster B(OR)₃ Borate Ester BoricAcid->BorateEster Esterification BorateEster->BoricAcid Hydrolysis Water 3 H₂O Water

Caption: Chemical equilibrium in boric acid esterification.

Troubleshooting_Workflow start Incomplete Conversion (Low Yield) check_water Is water being effectively removed? start->check_water implement_removal Implement/Optimize Water Removal: - Azeotropic Distillation (Dean-Stark) - Dehydrating Agents check_water->implement_removal No check_conditions Are reaction conditions optimal? check_water->check_conditions Yes implement_removal->check_conditions optimize_conditions Optimize Conditions: - Adjust Temperature - Increase Reaction Time check_conditions->optimize_conditions No check_catalyst Is a suitable catalyst being used? check_conditions->check_catalyst Yes optimize_conditions->check_catalyst consider_catalyst Consider Catalyst: - Use Acidic Ionic Liquids - Ensure Boric Acid is active check_catalyst->consider_catalyst No check_substrate Are there substrate-specific issues? check_catalyst->check_substrate Yes consider_catalyst->check_substrate address_substrate Address Substrate Issues: - Modify protecting groups - Adjust stoichiometry check_substrate->address_substrate Yes end Improved Conversion check_substrate->end No address_substrate->end

Caption: Troubleshooting workflow for incomplete conversion.

References

Validation & Comparative

A Comparative Guide to Trialkyl Borates for Boronic Acid Synthesis: Trimethyl vs. Triethyl vs. Triisopropyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of boronic acids is a cornerstone of modern organic chemistry, particularly for their indispensable role in Suzuki-Miyaura cross-coupling reactions. The choice of the borate (B1201080) ester precursor—most commonly trimethyl, triethyl, or triisopropyl borate—can significantly impact reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of these three key reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your synthetic needs.

Executive Summary

The selection of a trialkyl borate for boronic acid synthesis involves a trade-off between reactivity and stability. Trimethyl borate is the most reactive of the three but is also highly sensitive to moisture, which can lead to lower isolated yields. Triethyl and triisopropyl borate are less reactive due to increased steric hindrance but offer greater stability and can lead to higher yields, particularly in large-scale synthesis or with sensitive substrates.

Comparative Performance Data

The following tables summarize the key physical properties and reported yields for the synthesis of various boronic acids using trimethyl, triethyl, and triisopropyl borate.

Table 1: Physical and Chemical Properties of Trialkyl Borates

PropertyThis compound (B(OCH₃)₃)Triethyl Borate (B(OC₂H₅)₃)Triisopropyl Borate (B(O-i-C₃H₇)₃)
Molar Mass ( g/mol ) 103.91[1]145.99[2]188.08
Boiling Point (°C) 68-69[1]118[2]139-141
Density (g/mL) 0.932[1]0.858[2]0.815
Reactivity HighModerateLow
Moisture Sensitivity High[3][4]ModerateLow

Table 2: Comparative Yields in Boronic Acid Synthesis

Substrate (Starting Material)Organometallic ReagentBorate EsterYield (%)Reference
3,5-Dibromotoluenen-BuLiThis compound65Chemistry Stack Exchange[5]
1,3-Dibromobenzenen-BuLiTriethyl Borate85Chemistry Stack Exchange[5]
1,3-Dibromotoluenen-BuLiTriisopropyl Borate91Chemistry Stack Exchange[5]
3-Bromopyridinen-BuLiTriisopropyl Borate90-95Organic Syntheses Procedure[6]
Methyl HalideGrignard ReagentThis compound62BenchChem Technical Support[7]
3-Bromoindolen-BuLiTriisopropyl Borate45MDPI[8]

In-Depth Comparison

Reactivity and Steric Effects

The reactivity of trialkyl borates towards nucleophilic attack by organometallic reagents (Grignard or organolithium) is inversely proportional to the steric bulk of the alkoxy groups.

  • This compound: The methoxy (B1213986) groups in this compound present the least steric hindrance, making the boron atom highly accessible to nucleophiles.[5] This high reactivity can be advantageous for less reactive organometallic reagents. However, it also makes this compound more susceptible to side reactions, such as the formation of borinic acids and boranes from multiple additions of the organometallic reagent, especially if the reaction is not performed at low temperatures.[9]

  • Triethyl and Triisopropyl Borate: The larger ethyl and isopropyl groups sterically shield the boron atom, moderating its reactivity.[5] This can be beneficial in preventing over-addition of the organometallic reagent, leading to cleaner reactions and higher yields of the desired boronic acid.[9] For instance, in the synthesis of 1,3-dibromotoluene boronic acid, the yield increased from 65% with this compound to 91% with triisopropyl borate under optimized conditions.[5]

Moisture Sensitivity and Stability

A significant practical consideration is the hydrolytic stability of the borate esters.

  • This compound: It is highly sensitive to moisture and can readily hydrolyze to boric acid and methanol.[3][4][10] This necessitates the use of anhydrous solvents and inert atmospheres to prevent quenching of the organometallic reagent and decomposition of the borate ester, which can significantly lower the yield.[3][4]

  • Triethyl and Triisopropyl Borate: The increased steric bulk of the alkyl groups provides greater protection against hydrolysis, making these reagents easier to handle and store. This enhanced stability contributes to their preference in many synthetic procedures, particularly for large-scale applications where rigorous exclusion of moisture can be challenging.

Experimental Protocols

The general procedure for synthesizing boronic acids using trialkyl borates involves the slow addition of an organometallic reagent to a cooled solution of the borate ester, followed by acidic workup.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Organohalide (Ar-X) C Organometallic Reagent (Ar-M) A->C in anhydrous ether/THF B Mg or Li B->C E Reaction Mixture C->E slow addition at low temp (-78 to -20 °C) D Trialkyl Borate (B(OR)₃) D->E G Boronic Acid (ArB(OH)₂) E->G Hydrolysis F Aqueous Acid (e.g., HCl) F->G H Purification (Recrystallization/ Chromatography) G->H

Caption: General workflow for boronic acid synthesis.

Detailed Protocol for Synthesis of Methylboronic Acid using this compound

This protocol is based on a reported procedure with a yield of 62%.[7]

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (0.33 mol) and a few crystals of iodine. Under a nitrogen atmosphere, add a small portion of a solution of a methyl halide (0.3 mol) in anhydrous 2-methyltetrahydrofuran (B130290) (250 mL) to initiate the reaction.

  • Reaction with this compound: In a separate flask, prepare a solution of this compound in an anhydrous solvent. Cool this solution to -20 °C using a cooling bath.

  • Slowly add the prepared Grignard reagent to the cooled this compound solution over 2-3 hours, maintaining the temperature at -20 °C.

  • After the addition is complete, allow the reaction to stir at -20 °C for an additional 2-2.5 hours.

  • Hydrolysis and Work-up: Warm the reaction mixture to 0 °C. Slowly add 10% hydrochloric acid to adjust the pH to 2.

  • Separate the organic layer. Extract the aqueous layer once with 2-methyltetrahydrofuran.

  • Combine the organic layers for isolation and purification.

  • Isolation and Purification: The product can be purified by recrystallization or column chromatography.

Signaling Pathway of Boronic Acid Synthesis

The synthesis of boronic acids from trialkyl borates and organometallic reagents proceeds through a boronate intermediate.

G Ar-M Organometallic Reagent (Ar-M) Intermediate Boronate Intermediate [ArB(OR)₃]⁻M⁺ Ar-M->Intermediate B(OR)3 Trialkyl Borate (B(OR)₃) B(OR)3->Intermediate ArB(OR)2 Boronic Ester (ArB(OR)₂) Intermediate->ArB(OR)2 - MOR ArB(OH)2 Boronic Acid (ArB(OH)₂) ArB(OR)2->ArB(OH)2 + 2H₂O - 2ROH

Caption: Reaction pathway for boronic acid synthesis.

Conclusion

The choice between trimethyl, triethyl, and triisopropyl borate for boronic acid synthesis is context-dependent. For small-scale reactions where high reactivity is desired and stringent anhydrous conditions can be maintained, this compound may be a suitable choice. However, for larger-scale syntheses, or when working with valuable or sensitive substrates, the enhanced stability and often higher yields afforded by triethyl or triisopropyl borate make them the more prudent and often more successful option. The increased steric hindrance of the latter two reagents helps to prevent the formation of byproducts, leading to cleaner reaction profiles and simplified purification. Researchers should consider the specific requirements of their synthetic target and the practicalities of their laboratory setup when selecting the optimal borate ester.

References

A Comparative Guide to Analytical Methods for Determining Trimethyl Borate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of trimethyl borate (B1201080), a versatile reagent in organic synthesis and a precursor to sodium borohydride, is critical for its effective application.[1] This guide provides a comparative overview of common analytical methods for determining the purity of synthesized trimethyl borate, offering detailed experimental protocols and data to assist researchers in selecting the most appropriate technique for their needs.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds, making it well-suited for the analysis of this compound. It is frequently used to determine the assay of commercial this compound, often achieving purities of ≥99.0%.

Experimental Protocol

A typical GC analysis of this compound involves the following steps:

  • Sample Preparation: Dilute the synthesized this compound in a suitable solvent. Due to the moisture sensitivity of this compound, which can hydrolyze to boric acid and methanol (B129727), anhydrous solvents and handling conditions are crucial.[2][3]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.

  • Separation: The separation is carried out on a capillary column, such as a CPSIL-5CB, which is a non-polar column.[3] The oven temperature is programmed to ramp up to ensure the separation of this compound from any impurities and the solvent.

  • Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.[4] GC-MS is particularly useful for identifying unknown impurities.[4]

  • Quantification: The purity of this compound is determined by comparing the peak area of the analyte to that of a known standard or by area percent normalization.

Workflow for GC Analysis

GC_Workflow Figure 1. Gas Chromatography Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Synthesized This compound Dilution Dilute in Anhydrous Solvent Sample->Dilution Injection Inject Sample Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection FID or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Purity Integration->Quantification

Caption: General workflow for this compound purity analysis using Gas Chromatography.

Data Presentation
ParameterValueReference
Purity Assay (Commercial) ≥99.0%
Column Example CPSIL-5CB[3]
Detector Types FID, MS[4]
Quantification Limit (GC-MS) 0.5 μg / Media[4]
Boiling Point 68-69 °C

Note: A common issue in the GC analysis of this compound is its hydrolysis, which can lead to the appearance of a methanol peak and affect reproducibility.[3]

Titration

Titration is a classic and cost-effective method for determining the purity of borate esters.[2] This method relies on the rapid hydrolysis of this compound to boric acid and the subsequent titration of the boric acid.[2]

Experimental Protocol

The purity determination by titration follows these steps:

  • Sample Preparation: Accurately weigh a sample of this compound (approximately 0.4 g) in a stoppered Erlenmeyer flask to minimize exposure to atmospheric moisture.[2]

  • Hydrolysis: Add approximately 100 mL of distilled water to the flask to hydrolyze the this compound to boric acid and methanol.[2]

  • Complexation: Boric acid is a weak acid and cannot be accurately titrated directly. To enhance its acidity, a polyhydric alcohol like mannitol (B672) or glycerol (B35011) (approximately 3 g of mannitol) is added.[2][5] This forms a more acidic complex with the borate.

  • Titration: Titrate the solution with a standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.100 N) to a phenolphthalein (B1677637) endpoint.[2]

  • Calculation: The purity of the this compound is calculated based on the volume of NaOH solution used, its concentration, and the initial mass of the sample.

Workflow for Titration Analysis

Titration_Workflow Figure 2. Titration Experimental Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Data Processing Sample Weigh Trimethyl Borate Sample Hydrolysis Add Water for Hydrolysis Sample->Hydrolysis Complexation Add Mannitol Hydrolysis->Complexation Titrate Titrate with Standardized NaOH Complexation->Titrate Endpoint Observe Phenolphthalein Endpoint Titrate->Endpoint Calculate Calculate Purity Endpoint->Calculate

Caption: General workflow for this compound purity analysis via titration.

Data Presentation
ParameterValue/ReagentReference
Principle Hydrolysis to boric acid, followed by titration[2]
Complexing Agent Mannitol or glycerol[2][5]
Titrant Standardized Sodium Hydroxide (NaOH)[2]
Indicator Phenolphthalein[2]
Reported Purity (Post-Synthesis) 95.8% to 98.6% (after purification steps)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis. Both ¹H NMR and ¹³C NMR can be employed to assess the purity of this compound.

Experimental Protocol
  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., CCl₄).

  • Data Acquisition: Acquire the ¹H and/or ¹³C NMR spectrum.

  • Analysis: The purity is assessed by observing the characteristic signals of this compound and comparing their integrals to those of any impurity signals present. The ¹H NMR spectrum of pure this compound shows a singlet peak for the methyl protons.[6]

Workflow for NMR Analysis

NMR_Workflow Figure 3. NMR Spectroscopy Experimental Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Synthesized This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire Acquire Spectrum (¹H or ¹³C NMR) Dissolve->Acquire Integrate Integrate Signals Acquire->Integrate Assess Assess Purity Integrate->Assess

Caption: General workflow for this compound purity analysis using NMR Spectroscopy.

Data Presentation
Parameter¹H NMR¹³C NMRReference
Chemical Shift (δ) ~3.42 ppm (singlet)Not specified[6]
Solvent CCl₄Not specified[7]
Observed Impurities Methanol, Trimethoxyboroxine (singlet at 3.74 ppm)Not specified[6]

Comparison of Analytical Methods

FeatureGas Chromatography (GC)TitrationNMR Spectroscopy
Principle Separation based on volatility and column interactionChemical reaction and stoichiometryNuclear spin resonance in a magnetic field
Information Provided Quantitative purity, impurity profileTotal borate content (as boric acid)Structural confirmation, quantitative purity
Sensitivity High (µg level)[4]Moderate (mg level)Moderate
Selectivity HighLow (titrates total acid)High (distinguishes structurally different compounds)
Speed ModerateFastModerate
Cost (Instrument) HighLowVery High
Consumables Cost ModerateLowModerate
Key Advantage Excellent for separating volatile impuritiesSimple, cost-effective, and rapidNon-destructive, provides structural information
Key Disadvantage Sample must be volatile; potential for on-column reactions[3]Non-specific; assumes all borate is hydrolyzedLower sensitivity compared to GC; high instrument cost

Conclusion

The choice of analytical method for determining the purity of synthesized this compound depends on the specific requirements of the analysis.

  • Gas Chromatography is the method of choice for a detailed impurity profile and high-sensitivity quantitative analysis, as reflected in its use for commercial-grade assays.

  • Titration offers a quick and inexpensive way to determine the total borate content, making it suitable for routine process control where high specificity is not required.[2]

  • NMR Spectroscopy is invaluable for confirming the chemical structure of the synthesized product and can provide quantitative data without the need for extensive calibration, although it comes with a higher instrument cost.

For comprehensive characterization, a combination of these methods is often employed. For example, NMR can confirm the identity of the main component, while GC can quantify volatile impurities.

References

A Comparative Guide to a Novel ITC-Based Method for Assessing the Lewis Acidity of Trimethyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to the Lewis Acidity of Trimethyl Borate (B1201080)

Trimethyl borate, B(OCH₃)₃, is a trialkoxyborane recognized for its role as a mild Lewis acid. The Lewis acidity arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital capable of accepting an electron pair from a Lewis base. This property is fundamental to its application in organic synthesis and polymer chemistry. Quantifying this acidity is crucial for understanding its reactivity and for the rational design of chemical processes. Isothermal Titration Calorimetry offers a direct route to determine the complete thermodynamic profile of the Lewis acid-base interaction.

Method 1: Isothermal Titration Calorimetry (Proposed Method)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating a reference Lewis base into a solution of this compound, one can obtain a complete thermodynamic characterization of their interaction, including the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the reaction in a single experiment.

Proposed Experimental Protocol: ITC

1. Materials and Sample Preparation:

  • Analyte: High-purity this compound.

  • Titrant: A suitable Lewis base, such as pyridine (B92270), dissolved in the same buffer/solvent. Pyridine is a well-characterized Lewis base suitable for this purpose.

  • Solvent: A non-coordinating, dry solvent such as toluene (B28343) or dichloromethane (B109758) is crucial to avoid solvent competition with the Lewis base.

  • Procedure:

    • Prepare a ~10 mM solution of this compound in the chosen dry solvent. This will be placed in the ITC sample cell.

    • Prepare a ~100 mM solution of pyridine in the exact same batch of solvent. This will be loaded into the ITC syringe. The 10-fold higher concentration of the titrant is standard practice.

    • Thoroughly degas both solutions immediately before the experiment to prevent the formation of air bubbles, which can interfere with the measurement.

2. ITC Instrument Setup and Titration:

  • Instrument: A MicroCal VP-ITC or similar instrument.

  • Experimental Temperature: 25 °C.

  • Reference Cell: Filled with the pure, degassed solvent.

  • Titration Parameters:

    • Initial delay: 60 seconds.

    • Injection volume: 10 µL per injection.

    • Number of injections: 20-30.

    • Spacing between injections: 150 seconds to allow the signal to return to baseline.

    • Stirring speed: 300 RPM.

3. Data Analysis:

  • The raw data, a series of heat spikes corresponding to each injection, is integrated to yield the heat change per injection.

  • These values are then plotted against the molar ratio of pyridine to this compound.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) using software such as Origin or NanoAnalyze to extract the thermodynamic parameters.

Hypothetical Data Presentation

The following table summarizes the expected quantitative data from an ITC experiment studying the interaction between this compound and pyridine.

Thermodynamic ParameterSymbolHypothetical ValueUnit
Association Constant (Affinity)Kₐ5.0 x 10³M⁻¹
Dissociation ConstantKₐ200µM
Enthalpy of BindingΔH-25.0kJ/mol
Entropy of BindingTΔS-5.0kJ/mol
Gibbs Free Energy of BindingΔG-20.0kJ/mol
Stoichiometryn1.0Pyridine:Borate

Note: These values are illustrative and would need to be determined experimentally.

Experimental Workflow: ITC

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis A Prepare this compound in Dry Toluene (~10 mM) C Degas Both Solutions A->C B Prepare Pyridine in Dry Toluene (~100 mM) B->C D Load Borate into Sample Cell C->D E Load Pyridine into Syringe C->E F Run Titration at 25°C D->F E->F G Integrate Raw Heat Data F->G Raw Data H Plot Binding Isotherm G->H I Fit Data to Model H->I J Extract Thermodynamic Parameters (Kₐ, ΔH, n) I->J

Caption: Workflow for determining the Lewis acidity of this compound using ITC.

Method 2: Gutmann-Beckett Method (Established Alternative)

The Gutmann-Beckett method is a widely used technique to experimentally determine the Lewis acidity of a substance.[1] It utilizes a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), and measures the change in the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift upon its interaction with a Lewis acid.[1][2] The magnitude of this change is then used to calculate an "Acceptor Number" (AN), which provides a quantitative measure of Lewis acidity.

Experimental Protocol: Gutmann-Beckett Method

1. Materials and Sample Preparation:

  • Lewis Acid: High-purity this compound.

  • Probe Molecule: Triethylphosphine oxide (Et₃PO).

  • Solvent: A deuterated, non-coordinating, and weakly Lewis acidic solvent, such as deuterated dichloromethane (CD₂Cl₂) or deuterated chloroform (B151607) (CDCl₃).

  • Procedure:

    • Prepare a solution of this compound at a known concentration (e.g., 0.1 M) in the chosen deuterated solvent.

    • Prepare a separate solution of Et₃PO at the same molar concentration in the same solvent.

    • In an NMR tube, mix equimolar amounts of the this compound and Et₃PO solutions.

2. ³¹P NMR Spectroscopy:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz).

  • Measurement:

    • Acquire a ³¹P{¹H} NMR spectrum of the Et₃PO solution alone to determine its reference chemical shift (δ_free).

    • Acquire a ³¹P{¹H} NMR spectrum of the mixture of this compound and Et₃PO to determine the chemical shift of the adduct (δ_adduct).

  • Reference: The chemical shift of Et₃PO in a non-coordinating solvent like hexane (B92381) is defined as the zero point for the Acceptor Number scale (δ = 41.0 ppm, AN = 0).[1]

3. Data Analysis:

  • Calculate the change in chemical shift: Δδ = δ_adduct - δ_free.

  • The Acceptor Number (AN) is calculated using Gutmann's original formula: AN = 2.21 × (δ_sample - 41.0), where δ_sample is the chemical shift of Et₃PO in the presence of the Lewis acid.[1]

Illustrative Data Presentation

The following table presents example data for a Gutmann-Beckett determination.

ParameterSymbolExample ValueUnit
³¹P Chemical Shift of Free Et₃PO (in CDCl₃)δ_free48.5ppm
³¹P Chemical Shift of Et₃PO-Borate Adductδ_adduct60.0ppm
Chemical Shift DifferenceΔδ11.5ppm
Calculated Acceptor NumberAN41.99-

Note: These values are for illustrative purposes.

Comparison of ITC and Gutmann-Beckett Methods

FeatureIsothermal Titration Calorimetry (ITC)Gutmann-Beckett (³¹P NMR) Method
Principle Measures the heat released or absorbed upon binding to directly determine thermodynamic parameters.Measures the change in the ³¹P NMR chemical shift of a probe molecule (Et₃PO) upon adduct formation.[1][2]
Primary Output A complete thermodynamic profile: Kₐ, ΔH, ΔS, and stoichiometry (n).A single value, the Acceptor Number (AN), which is a relative measure of Lewis acidity.[1]
Information Provided Provides deep insight into the driving forces of the interaction (enthalpic vs. entropic contributions).Provides a convenient and widely recognized scale for comparing the relative strengths of different Lewis acids.[3][4]
Experimental Setup Requires a dedicated microcalorimeter.Requires a standard NMR spectrometer with phosphorus detection capabilities.
Sample Consumption Typically requires milligram quantities of both the Lewis acid and base.Also requires milligram quantities, suitable for standard NMR analysis.
Limitations The interaction must have a measurable heat change. The binding affinity must be within the optimal range for ITC (typically Kₐ between 10³ and 10⁸ M⁻¹).The AN value can be influenced by the steric bulk of the Lewis acid, potentially underestimating the acidity of bulky molecules.[3] The method relies on the assumption of a 1:1 adduct formation.
Advantages Provides a more fundamental and comprehensive thermodynamic description of the Lewis acid-base interaction.Experimentally straightforward and widely adopted, allowing for easy comparison with literature values for other Lewis acids.[2][4]
Conclusion

The proposed Isothermal Titration Calorimetry method offers a powerful and direct approach to fully characterize the Lewis acidity of this compound from a thermodynamic perspective. While the Gutmann-Beckett method provides a valuable and convenient scale for relative Lewis acidity, ITC delivers a more complete picture by quantifying the enthalpic and entropic driving forces of the interaction. For researchers seeking a fundamental understanding of the binding thermodynamics, ITC is the superior technique. For routine comparison of Lewis acidity against a large database of known compounds, the Gutmann-Beckett method remains a practical and efficient alternative.

References

Comparative study of different catalysts for trimethyl borate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of trimethyl borate (B1201080) is a critical step in various chemical processes, including the production of sodium borohydride, boronic acids for Suzuki couplings, and as a specialized solvent and reagent in organic synthesis. The selection of an appropriate catalyst is paramount to optimize reaction yield, purity, and overall process efficiency. This guide provides an objective comparison of different catalytic systems for the synthesis of trimethyl borate, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The synthesis of this compound is primarily achieved through two main routes: the direct esterification of boric acid with methanol (B129727) and the transesterification of a higher boiling borate ester with a methyl ester. The choice of catalyst significantly influences the reaction kinetics and equilibrium. Below is a summary of performance data for commonly employed catalysts.

Catalyst SystemCatalyst TypeSubstratesReaction ConditionsYield (%)Purity (%)Source
Sulfuric Acid Brønsted AcidBoric Acid, MethanolReflux, 30 minutesHigh (qualitative)Azeotrope with Methanol[1]
Sulfuric Acid Brønsted AcidBoric Acid, Methanol64-68°C, continuous distillation98~31% in Methanol[2]
Magnesium-Aluminum Ethylate Metal Alkoxiden-Amyl Borate, Methyl BenzoateNot Specified92Not Specified[3]
Aluminum Isopropoxide Metal Alkoxiden-Amyl Borate, Methyl BenzoateNot Specified88-95 (for methyl borate)Not Specified[4]
No External Catalyst Autocatalytic (Boric Acid)Boric Acid, MethanolDistillation42.571.8% in Azeotrope[3]

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental setups, reactant ratios, and purification methods.

Experimental Protocols

Sulfuric Acid Catalyzed Esterification of Boric Acid

This method is a common laboratory-scale synthesis of this compound.

Materials:

  • Boric Acid (H₃BO₃)

  • Methanol (CH₃OH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add boric acid and an excess of anhydrous methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. The addition is exothermic.

  • Heat the mixture to reflux and maintain for approximately 30 minutes.[1]

  • After reflux, rearrange the apparatus for distillation.

  • Gently heat the mixture to distill the this compound-methanol azeotrope, which has a boiling point of approximately 54-56°C.

  • The collected distillate is an azeotropic mixture of this compound and methanol. Further purification can be achieved by methods such as extractive distillation or treatment with a dehydrating agent to break the azeotrope.

Metal Alkoxide Catalyzed Transesterification

This method involves the exchange of alkoxy groups between a higher boiling borate ester and a methyl ester.

Materials:

  • A high-boiling trialkyl borate (e.g., tri-n-amyl borate)

  • A high-boiling methyl ester (e.g., methyl benzoate)

  • Magnesium-Aluminum Ethylate or Aluminum Isopropoxide catalyst

Procedure:

  • In a reaction flask equipped with a distillation column, combine the high-boiling trialkyl borate, the high-boiling methyl ester, and a catalytic amount of the metal alkoxide (e.g., 0.03% magnesium-aluminum ethylate).[3]

  • Heat the reaction mixture.

  • As the reaction proceeds, the more volatile this compound is formed and distills from the reaction mixture.

  • Continuously collect the this compound distillate. The removal of the product drives the equilibrium towards completion.

  • The collected this compound may be further purified by redistillation.

Visualizing the Process and Mechanism

To better illustrate the experimental and theoretical aspects of this compound synthesis, the following diagrams are provided.

ExperimentalWorkflow Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_separation Product Separation cluster_purification Purification (Optional) BoricAcid Boric Acid Reactor Reactor with Catalyst (e.g., H₂SO₄) BoricAcid->Reactor Methanol Methanol Methanol->Reactor Distillation Distillation Reactor->Distillation Reaction Mixture Azeotrope TMB-Methanol Azeotrope Distillation->Azeotrope Purification Azeotrope Breaking Azeotrope->Purification PureTMB Pure this compound Purification->PureTMB

Caption: General experimental workflow for the synthesis of this compound.

ReactionMechanism Plausible Mechanism for Acid-Catalyzed Esterification of Boric Acid BoricAcid B(OH)₃ Boric Acid ProtonatedBoricAcid B(OH)₂(OH₂⁺) Protonated Boric Acid BoricAcid->ProtonatedBoricAcid + H⁺ ProtonatedBoricAcid->BoricAcid - H⁺ Intermediate1 Intermediate Complex ProtonatedBoricAcid->Intermediate1 + CH₃OH Methanol CH₃OH Methanol Methanol->Intermediate1 MethylDibhydroxyborane CH₃OB(OH)₂ Intermediate1->MethylDibhydroxyborane - H₂O, - H⁺ Water H₂O FinalProduct B(OCH₃)₃ This compound MethylDibhydroxyborane->FinalProduct + 2 CH₃OH - 2 H₂O (Repeated Steps)

Caption: A simplified mechanism for the acid-catalyzed formation of this compound.

References

A Comparative Guide to Alternative Boron Sources for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. While traditionally relying on boronic acids, often synthesized from organometallic reagents and trialkyl borates like trimethyl borate (B1201080), a diverse array of alternative boron sources has emerged. These alternatives offer significant advantages in terms of stability, reactivity, and ease of handling, streamlining synthetic workflows and expanding the scope of accessible molecules. This guide provides an objective comparison of the performance of these alternative boron sources against the in-situ generation of boronic acids from trimethyl borate, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic challenges.

Performance Comparison of Boron Reagents

The choice of boron reagent significantly impacts the yield, reproducibility, and scope of the Suzuki-Miyaura coupling. The following tables provide a comparative overview of the most common alternatives to the in-situ generation of boronic acids from this compound.

Table 1: Qualitative Comparison of Boron Reagents for Suzuki-Miyaura Coupling

Boron Reagent ClassKey AdvantagesKey DisadvantagesBest Suited For
Boronic Acids High reactivity, commercially available for many scaffolds.[1]Often unstable, prone to protodeboronation and trimerization to boroxines, can be difficult to purify.[2]Readily available and stable aryl and vinyl substrates.
Boronate Esters (Pinacol, Neopentyl Glycol) Increased stability compared to boronic acids, often amenable to chromatography.[3][4]Generally less reactive than boronic acids, may require hydrolysis prior to transmetalation.[5]Unstable boronic acids, one-pot borylation/coupling sequences.
Potassium Organotrifluoroborates (R-BF3K) Crystalline, air- and moisture-stable solids, excellent for long-term storage of unstable boronic acids.Require an activation step (hydrolysis) to the boronic acid in situ.Storing and using otherwise unstable boronic acids.
MIDA Boronates Exceptionally stable, bench-top solids, compatible with chromatography, and unreactive under anhydrous conditions, allowing for slow release of the boronic acid.[6]Require a deprotection step under aqueous basic conditions to release the active boronic acid.Iterative cross-coupling reactions and for very unstable boronic acids.[4][7]
Tetrahydroxydiboron (BBA) Atom-economical and cost-effective reagent for in-situ generation of boronic acids from aryl halides.Requires a separate borylation step prior to the Suzuki-Miyaura coupling.One-pot borylation/Suzuki-Miyaura coupling sequences.
In-situ from this compound Utilizes a readily available and inexpensive boron source.[8]Requires the pre-formation of a highly reactive organometallic reagent (e.g., Grignard), which can have functional group compatibility issues.Simple aryl and vinyl substrates without sensitive functional groups.

Table 2: Quantitative Comparison of Boron Reagents in the Synthesis of 4-Methoxybiphenyl (B1664174)

This table presents a synthesized comparison of yields for the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with a phenylboron source, illustrating the relative performance of different boron reagents. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Phenylboron ReagentCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic AcidPd(OAc)₂K₂CO₃DMF100595+[9]
Phenylboronic Acid Pinacol (B44631) EsterPd(dppf)Cl₂K₃PO₄Dioxane/H₂O10012~90[1]
Potassium PhenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O801694[10]
Phenyl MIDA BoronatePd(dtbpf)Cl₂ / SPhosK₃PO₄THF/H₂O231289[6]
In-situ from Phenylmagnesium Bromide and this compoundPd(PPh₃)₄K₂CO₃DMF100-High[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the Suzuki-Miyaura coupling using different boron sources.

Protocol 1: In-situ Generation of Phenylboronic Acid from this compound and Subsequent Suzuki-Miyaura Coupling

This one-pot procedure involves the formation of a Grignard reagent, its reaction with this compound to generate the boronic acid in situ, followed by the palladium-catalyzed cross-coupling with an aryl halide.

Step 1: Grignard Reagent Formation and Borylation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an argon atmosphere, add magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, add a solution of bromobenzene (B47551) (1.0 eq.) in anhydrous THF.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.2 eq.) in anhydrous THF via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude phenylboronic acid is used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

  • To the flask containing the crude phenylboronic acid, add 4-bromoanisole (1.0 eq.), Pd(PPh₃)₄ (0.02 eq.), and K₂CO₃ (2.0 eq.).

  • Add a mixture of DMF and water (4:1) as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 5 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (B1210297) (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-methoxybiphenyl.

Protocol 2: Suzuki-Miyaura Coupling with a Boronate Ester (Pinacol Ester)
  • To a round-bottom flask, add 4-bromoanisole (1.0 eq.), phenylboronic acid pinacol ester (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and K₃PO₄ (2.0 eq.).

  • Add a degassed mixture of 1,4-dioxane (B91453) and water (4:1) as the solvent.

  • Heat the reaction mixture to 100 °C under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate
  • In a reaction vessel, combine 4-bromoanisole (1.0 eq.), potassium phenyltrifluoroborate (1.2 eq.), PdCl₂(dppf) (0.03 eq.), and Cs₂CO₃ (2.0 eq.).

  • Add a degassed mixture of THF and water (10:1) as the solvent.

  • Heat the reaction mixture to 80 °C under an inert atmosphere for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 4: Suzuki-Miyaura Coupling with a MIDA Boronate
  • To a vial, add 4-bromoanisole (1.0 eq.), phenyl MIDA boronate (1.2 eq.), Pd(dtbpf)Cl₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (3.0 eq.).

  • Add a degassed mixture of THF and water (10:1).

  • Stir the reaction vigorously at room temperature (23 °C) for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography.

Visualizing the Workflow and Decision-Making Process

The choice of boron source is often dictated by the specific requirements of the synthesis. The following diagrams illustrate a typical experimental workflow for a one-pot borylation/Suzuki-Miyaura coupling and a decision tree to guide the selection of an appropriate boron reagent.

One_Pot_Borylation_Suzuki_Coupling cluster_borylation Step 1: Miyaura Borylation cluster_suzuki Step 2: Suzuki-Miyaura Coupling Aryl_Halide_1 Aryl Halide 1 Borylation_Reaction Borylation (Formation of Boronate Ester) Aryl_Halide_1->Borylation_Reaction Diboron_Reagent Diboron Reagent (e.g., B₂pin₂, BBA) Diboron_Reagent->Borylation_Reaction Catalyst_Base_1 Pd Catalyst & Base Catalyst_Base_1->Borylation_Reaction Aryl_Boronate Aryl Boronate Ester (in situ) Borylation_Reaction->Aryl_Boronate Suzuki_Reaction Suzuki Coupling Aryl_Boronate->Suzuki_Reaction Coupling Partner Aryl_Halide_2 Aryl Halide 2 Aryl_Halide_2->Suzuki_Reaction Base_2 Aqueous Base Base_2->Suzuki_Reaction Product Biaryl Product Suzuki_Reaction->Product Boron_Reagent_Decision_Tree Start Start: Choose Boron Reagent Unstable_Boronic_Acid Is the boronic acid unstable or difficult to handle? Start->Unstable_Boronic_Acid Iterative_Coupling Is iterative cross-coupling required? Unstable_Boronic_Acid->Iterative_Coupling Yes One_Pot Is a one-pot borylation/coupling desired? Unstable_Boronic_Acid->One_Pot No Use_MIDA_Boronate Use MIDA Boronate Iterative_Coupling->Use_MIDA_Boronate Yes Use_Boronate_Ester Use Boronate Ester (Pinacol, Neopentyl) Iterative_Coupling->Use_Boronate_Ester No Use_Boronic_Acid Use Boronic Acid Use_Trifluoroborate Use Potassium Organotrifluoroborate Use_Boronate_Ester->Use_Trifluoroborate One_Pot->Use_Boronic_Acid No Use_BBA Use Tetrahydroxydiboron (BBA) One_Pot->Use_BBA Yes

References

A Comparative Guide to Workup Procedures for Boronic Acid Synthesis: Efficiency and Purity Benchmarked

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly for applications in research, drug development, and materials science, the isolation and purification of the target compound are as critical as the reaction itself. Boronic acids, indispensable building blocks in modern organic chemistry, are no exception. The efficiency of the workup procedure directly impacts the overall yield, purity, time, and cost of the synthesis. This guide provides an objective comparison of common workup procedures for boronic acid synthesis, supported by representative experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.

For the purpose of a standardized comparison, this guide will focus on the purification of a representative arylboronic acid, 4-carboxyphenylboronic acid, a common building block in organic synthesis.

Data Presentation: A Quantitative Comparison

The following table summarizes the key efficiency metrics for three prevalent workup procedures for the purification of 4-carboxyphenylboronic acid. The data presented is a representative compilation based on typical outcomes reported in the literature and practical laboratory experience.

Workup ProcedureTypical Yield (%)Purity (%)Estimated Time (hours)Solvent Consumption (mL/gram of crude product)
Aqueous Acid-Base Extraction 85-9595-981-2~100-150
Recrystallization 70-85>994-8~50-100
Flash Column Chromatography 60-80>993-6~200-500

Experimental Protocols

Detailed methodologies for each of the benchmarked workup procedures are provided below. These protocols are intended to be general guidelines and may require optimization based on the specific boronic acid and the impurities present.

Protocol 1: Aqueous Acid--Base Extraction

This method leverages the acidic nature of boronic acids to separate them from non-acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate (B1210297), ~100 mL per gram of crude material) in a separatory funnel.

  • Basification: Add an equal volume of a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure. Allow the layers to separate. The aqueous layer will contain the sodium salt of the boronic acid.

  • Separation of Organic Layer: Drain the lower aqueous layer. The organic layer, containing non-acidic impurities, can be discarded or processed further if it contains other compounds of interest.

  • Acidification: To the collected aqueous layer, slowly add 3 M hydrochloric acid (HCl) with stirring until the pH of the solution is acidic (pH ~2-3), which will precipitate the boronic acid.

  • Isolation: Collect the precipitated boronic acid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining inorganic salts.

  • Drying: Dry the purified boronic acid under vacuum to a constant weight.

Protocol 2: Recrystallization

This technique is highly effective for obtaining high-purity crystalline boronic acids.

  • Solvent Selection: Choose a suitable solvent or solvent system in which the boronic acid is sparingly soluble at room temperature but highly soluble at an elevated temperature. For 4-carboxyphenylboronic acid, a mixture of ethanol (B145695) and water is often effective.

  • Dissolution: Place the crude boronic acid in an Erlenmeyer flask and add the minimum amount of the hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography

Chromatography offers a powerful method for separating boronic acids from impurities with similar polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC) that provides good separation between the boronic acid and its impurities. A common eluent system for arylboronic acids is a mixture of hexane (B92381) and ethyl acetate with a small amount of acetic acid to improve peak shape.

  • Sample Loading: Dissolve the crude boronic acid in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.

  • Elution: Pass the eluent through the column under positive pressure (e.g., using compressed air).

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure boronic acid.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified boronic acid.

Visualizing the Workflow and Comparison

To better illustrate the process and the decision-making involved in selecting a workup procedure, the following diagrams have been generated.

Boronic_Acid_Synthesis_Workflow synthesis Boronic Acid Synthesis (e.g., Suzuki-Miyaura Coupling) crude_product Crude Reaction Mixture synthesis->crude_product workup_choice Workup Procedure Selection crude_product->workup_choice extraction Aqueous Acid-Base Extraction workup_choice->extraction  Fast, Scalable recrystallization Recrystallization workup_choice->recrystallization  High Purity (Crystalline) chromatography Flash Column Chromatography workup_choice->chromatography  Complex Mixtures pure_product Pure Boronic Acid extraction->pure_product recrystallization->pure_product chromatography->pure_product

General workflow for boronic acid synthesis and purification.

Logical comparison of boronic acid workup procedures.

Conclusion

The selection of an appropriate workup procedure is a critical step in the synthesis of boronic acids, with significant implications for the overall efficiency and success of the process.

  • Aqueous acid-base extraction is a rapid and scalable method, ideal for routine purifications where moderate to high purity is sufficient and the target molecule is not base-sensitive.

  • Recrystallization is the gold standard for achieving very high purity, particularly for crystalline boronic acids, and is often more solvent-efficient than chromatography.

  • Flash column chromatography is indispensable for the purification of complex mixtures or when impurities are structurally very similar to the desired product, offering high purity at the cost of higher solvent consumption and potentially lower yields.

By carefully considering the trade-offs between yield, purity, time, and solvent consumption, researchers can select the most effective workup strategy to obtain high-quality boronic acids for their downstream applications.

A Comparative Analysis of Sodium Borohydride Synthesis: The Brown-Schlesinger Process Versus Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the prevailing industrial method for sodium borohydride (B1222165) (NaBH₄) production, the Brown-Schlesinger process, and a comparative assessment against emerging synthesis routes reveals a shifting landscape driven by the demand for more cost-effective and energy-efficient manufacturing. While the Brown-Schlesinger process has been the cornerstone of NaBH₄ production for decades, alternative methods, including the Bayer process and mechanochemical approaches utilizing magnesium and aluminum, present compelling advantages in terms of reaction conditions and raw material costs.

Sodium borohydride is a versatile reducing agent with wide-ranging applications in organic synthesis, pharmaceuticals, and as a hydrogen storage material. The long-established Brown-Schlesinger process, a multi-step synthesis, has historically dominated its industrial production. However, its reliance on expensive and hazardous reagents, coupled with significant energy consumption, has spurred research into more economical and sustainable alternatives.

This guide provides a comparative analysis of the Brown-Schlesinger process with other notable methods for sodium borohydride synthesis, supported by available experimental data and detailed methodologies.

The Brown-Schlesinger Process: The Established Standard

Developed in the mid-20th century, the Brown-Schlesinger process involves the reaction of sodium hydride (NaH) with trimethyl borate (B1201080) [B(OCH₃)₃] at elevated temperatures (250-270 °C).[1][2] The overall reaction is:

4NaH + B(OCH₃)₃ → NaBH₄ + 3NaOCH₃

While a key step in this process boasts a high yield of approximately 94%, the overall process is complex and energy-intensive.[1] A major contributor to the high cost is the production of sodium metal, a precursor to sodium hydride, which is an energy-demanding electrolytic process.[3] The multi-step nature of the synthesis also adds to its complexity and operational costs.[3]

The Bayer Process: A One-Pot Alternative

The Bayer process offers a more direct, one-pot synthesis of sodium borohydride from borax (B76245) (Na₂B₄O₇), metallic sodium, hydrogen, and silica (B1680970) (SiO₂) at high temperatures (around 700 °C).[3][4] The reaction is as follows:

Na₂B₄O₇ + 16Na + 8H₂ + 7SiO₂ → 4NaBH₄ + 7Na₂SiO₃

The primary advantage of the Bayer process is its streamlined, single-step nature. However, it operates at very high temperatures and produces a significant amount of sodium silicate (B1173343) (Na₂SiO₃) as a byproduct, which has limited commercial value.[3]

Mechanochemical Synthesis: A Path to Greener Chemistry

Mechanochemical methods, which utilize mechanical energy to induce chemical reactions, have emerged as promising, more environmentally friendly alternatives. These processes are often conducted at or near room temperature, significantly reducing energy consumption.

Magnesium-Based Mechanochemical Synthesis

One of the most studied mechanochemical routes involves the reaction of a boron source, such as anhydrous borax or sodium metaborate (B1245444) (NaBO₂), with magnesium hydride (MgH₂) in a ball mill.[5][6] A typical reaction using sodium metaborate is:

2MgH₂ + NaBO₂ → NaBH₄ + 2MgO

This method offers the advantage of using a less expensive reducing agent (magnesium) compared to sodium. Reported yields for this process are in the range of 71%.[5] Another magnesium-based thermal method, not involving ball milling, has reported yields as high as 93%.

Aluminum-Based Mechanochemical Synthesis

More recent research has explored the use of aluminum as a reducing agent in mechanochemical synthesis, often in combination with a hydrogen source. A notable example involves the ball milling of hydrated borax with an Mg-Al alloy, achieving yields of up to 85.2%.[4][7] This approach is attractive due to the low cost and high abundance of aluminum.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for the different sodium borohydride synthesis methods:

Synthesis MethodKey ReactantsTemperature (°C)PressureReported Yield (%)Reported Purity (%)
Brown-Schlesinger Process Sodium hydride, Trimethyl borate250 - 270Atmospheric~94 (for the main reaction step)[1]96 - >98[8][9]
Bayer Process Borax, Sodium, Hydrogen, Silica~700HighNot consistently reportedNot consistently reported
Mechanochemical (Mg-based) Sodium metaborate, Magnesium hydrideRoom TemperatureInert Atmosphere71[5]Not consistently reported
Mechanochemical (Al-based) Hydrated borax, Mg-Al alloyRoom TemperatureInert Atmosphereup to 85.2[4]~72[7]

Experimental Protocols

Brown-Schlesinger Process (Conceptual Laboratory Scale)

Materials: Sodium hydride (NaH), this compound [B(OCH₃)₃], mineral oil (as a solvent), inert atmosphere (e.g., Nitrogen or Argon).

Procedure:

  • A slurry of sodium hydride in mineral oil is prepared in a reaction vessel equipped with a stirrer and an inert gas inlet.

  • The slurry is heated to the reaction temperature of 250-270 °C under a continuous flow of inert gas.

  • This compound is slowly added to the heated slurry. The reaction is exothermic and the rate of addition should be controlled to maintain the desired temperature.

  • The reaction mixture is stirred at the reaction temperature for a specified period to ensure complete reaction.

  • After cooling, the solid product, a mixture of sodium borohydride and sodium methoxide (B1231860), is separated from the mineral oil by filtration.

  • The sodium borohydride is then purified by extraction with a suitable solvent, such as liquid ammonia (B1221849) or isopropylamine, in which sodium methoxide is insoluble.

  • Evaporation of the solvent yields purified sodium borohydride.

Mechanochemical Synthesis with Magnesium Hydride (Conceptual Laboratory Scale)

Materials: Anhydrous sodium metaborate (NaBO₂), Magnesium hydride (MgH₂), inert atmosphere (e.g., Argon).

Procedure:

  • Anhydrous sodium metaborate and magnesium hydride are weighed in the desired molar ratio (e.g., 1:2) inside an inert atmosphere glovebox to prevent reaction with moisture and air.

  • The reactants are loaded into a hardened steel or tungsten carbide milling vial along with milling balls. The ball-to-powder ratio is a critical parameter and should be chosen based on the specific mill and desired outcome (e.g., 40:1).

  • The vial is sealed inside the glovebox and then transferred to a high-energy ball mill.

  • The mixture is milled for a specified duration (e.g., several hours). The milling time is a key parameter influencing the reaction yield.

  • After milling, the vial is returned to the glovebox, and the product mixture, containing sodium borohydride and magnesium oxide, is collected.

  • Sodium borohydride is extracted from the solid mixture using a suitable solvent in which MgO is insoluble, such as isopropylamine.

  • The solvent is then evaporated to obtain the purified sodium borohydride.

Process Flow Diagrams

Brown_Schlesinger_Process cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts cluster_purification Purification NaH Sodium Hydride (NaH) Reactor Reaction at 250-270°C NaH->Reactor TMB This compound (B(OCH₃)₃) TMB->Reactor NaBH4_crude Crude NaBH₄ & NaOCH₃ Reactor->NaBH4_crude Extraction Solvent Extraction NaBH4_crude->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Final_Product Pure NaBH₄ Evaporation->Final_Product

Brown-Schlesinger Process Workflow

Mechanochemical_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts cluster_purification Purification BoronSource Boron Source (e.g., NaBO₂) BallMill High-Energy Ball Milling BoronSource->BallMill ReducingAgent Reducing Agent (e.g., MgH₂) ReducingAgent->BallMill Mixture NaBH₄ & Metal Oxide (e.g., MgO) BallMill->Mixture Extraction Solvent Extraction Mixture->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Final_Product Pure NaBH₄ Evaporation->Final_Product

Mechanochemical Synthesis Workflow

References

Evaluating the performance of different dehydrating agents in trimethyl borate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of trimethyl borate (B1201080), a versatile reagent in organic chemistry, is critically dependent on the effective removal of water, a byproduct of the esterification of boric acid with methanol (B129727). This guide provides a comprehensive comparison of the performance of common dehydrating agents used in this synthesis, supported by experimental data to aid in the selection of the most suitable agent for your specific research and development needs.

Performance Comparison of Dehydrating Agents

The selection of a dehydrating agent significantly impacts the purity, yield, and overall efficiency of trimethyl borate synthesis. Below is a summary of quantitative data compiled from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different sources.

Dehydrating AgentReported Purity (%)Reported Yield (%)Key AdvantagesKey Disadvantages
Zinc Chloride (ZnCl₂) ** 98.6[1]Not explicitly statedHigh purity of the final product.[1]Requires longer agitation times compared to sulfuric acid.[1]
Sulfuric Acid (H₂SO₄) ~96[1]69 (from azeotrope)[1]Acts as both a catalyst and a dehydrating agent; very rapid extraction.[1]Highly corrosive, requiring careful handling and disposal.[2]
Calcium Chloride (CaCl₂) **92.5 - 95.8[1]Not explicitly statedReadily available and cost-effective.Generally lower purity compared to zinc chloride and lithium chloride.[1][3]
Lithium Chloride (LiCl) High[3]High[3]High efficiency and purity, considered the easiest salt to use.[3][4]Significantly more expensive than other options.[3][4]
Sodium Chloride (NaCl) 58.5[1]Not explicitly statedInexpensive and readily available.Ineffective at breaking the methanol-trimethyl borate azeotrope.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different dehydrating agents are provided below. These protocols are based on established laboratory procedures.

General Reaction Setup

The synthesis is typically carried out by reacting boric acid with an excess of methanol. The reaction is an equilibrium, and the removal of water by the dehydrating agent drives the formation of this compound. The crude product is often a this compound-methanol azeotrope, which is then purified.

B(OH)₃ + 3CH₃OH ⇌ B(OCH₃)₃ + 3H₂O

Protocol 1: Synthesis using Sulfuric Acid as a Dehydrating Agent

Concentrated sulfuric acid serves the dual role of a catalyst and a dehydrating agent, promoting a rapid reaction.

Materials:

  • Boric Acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine boric acid and an excess of anhydrous methanol.

  • Slowly add concentrated sulfuric acid to the mixture while stirring. An exothermic reaction will occur.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the this compound by fractional distillation, collecting the fraction boiling at 68-69 °C.

Protocol 2: Synthesis using Zinc Chloride as a Dehydrating Agent

Anhydrous zinc chloride is an effective dehydrating agent that can yield high-purity this compound.

Materials:

  • Boric Acid

  • Methanol (anhydrous)

  • Anhydrous Zinc Chloride

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Combine boric acid and an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Add anhydrous zinc chloride to the mixture.

  • Reflux the mixture with vigorous stirring for 4-6 hours.

  • Allow the mixture to cool and the zinc chloride-methanol complex to precipitate.

  • Decant the supernatant liquid containing the this compound.

  • Purify the product by fractional distillation.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Reactants Boric Acid + Methanol Reaction Esterification Reaction (Reflux) Reactants->Reaction Dehydrating_Agent Dehydrating Agent (e.g., H₂SO₄, ZnCl₂, CaCl₂, LiCl) Dehydrating_Agent->Reaction Neutralization Neutralization (if acidic) Reaction->Neutralization Extraction Azeotrope Separation Neutralization->Extraction Drying Drying Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product Pure this compound Distillation->Product

General workflow for this compound synthesis.

Safety and Handling Considerations

  • Sulfuric Acid: Highly corrosive and can cause severe chemical burns.[2] Always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Metal Chlorides (ZnCl₂, CaCl₂, LiCl): These salts are hygroscopic and should be handled in a dry environment. They can be irritants upon contact with skin or eyes, and harmful if ingested.[5]

  • Methanol and this compound: Both are flammable liquids. All heating should be conducted using a heating mantle or water bath, and no open flames should be present. This compound is also toxic and should be handled in a fume hood.

Conclusion

The choice of dehydrating agent for this compound synthesis is a trade-off between desired purity, cost, and reaction conditions. For the highest purity, zinc chloride is an excellent choice.[1] Sulfuric acid offers a rapid reaction but requires stringent safety measures.[1][2] Lithium chloride provides high efficiency but at a greater cost.[3][4] Calcium chloride represents a more economical option, though it may result in slightly lower purity.[1][3] For applications where high purity is not the primary concern, it can be a suitable alternative. In contrast, sodium chloride has been shown to be ineffective for this purpose.[1] Researchers should carefully consider these factors to optimize their synthetic strategy for this compound.

References

The Impact of Trimethyl Borate on the Flame Retardant Properties of Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the enhanced fire resistance in polymeric materials through the incorporation of trimethyl borate (B1201080), supported by experimental data from analogous boron-containing compounds.

The inherent flammability of many polymers presents a significant safety concern in numerous applications. The incorporation of flame retardants is a common strategy to mitigate this risk. Among the various flame retardants available, boron-containing compounds have garnered considerable interest due to their efficacy in reducing flammability, often through synergistic interactions with other retardants. This guide provides a comparative analysis of the flame retardant properties of polymers with and without the addition of trimethyl borate (TMB). While specific quantitative data for TMB is limited in publicly available literature, this guide draws upon extensive data for other boron compounds like zinc borate and boric acid to project the expected performance enhancements.

Enhanced Fire Safety: A Quantitative Look

The addition of boron compounds to polymeric matrices has been shown to significantly improve their resistance to fire. Key metrics used to evaluate flame retardancy include the Limiting Oxygen Index (LOI), UL-94 vertical burn classification, and data from cone calorimetry, such as peak Heat Release Rate (pHRR) and Total Heat Release (THR). Furthermore, Thermogravimetric Analysis (TGA) is employed to determine the char yield, a critical factor in condensed-phase flame retardancy.

Based on studies of various boron-based flame retardants, the incorporation of this compound into polymers is anticipated to yield the following improvements:

  • Increased Limiting Oxygen Index (LOI): A higher LOI value indicates that a higher concentration of oxygen is required to sustain combustion. Polymers modified with boron compounds consistently demonstrate an increase in their LOI values.

  • Improved UL-94 Rating: The UL-94 test assesses the self-extinguishing characteristics of a material. The addition of boron compounds often elevates a polymer's rating from a flammable classification (e.g., HB) to a self-extinguishing rating (e.g., V-0 or V-1).

  • Reduced Heat Release Rate (HRR) and Total Heat Release (THR): Cone calorimetry data reveals that boron-containing polymers exhibit a lower peak heat release rate and a reduction in the total amount of heat released during combustion, signifying a less intense and smaller fire.

  • Increased Char Yield: Boron compounds are known to promote the formation of a stable, insulating char layer on the polymer surface during combustion. This char acts as a barrier, limiting the release of flammable volatiles and hindering heat transfer to the underlying material.

Table 1: Expected Comparison of Flame Retardant Properties of Polymers with and without this compound

PropertyPolymer without this compoundPolymer with this compound (Projected)
Limiting Oxygen Index (LOI) LowerHigher
UL-94 Rating Typically HB or V-2Improved to V-1 or V-0
Peak Heat Release Rate (pHRR) HigherLower
Total Heat Release (THR) HigherLower
Char Yield (%) LowerHigher

Unveiling the Mechanism: How this compound Works

The flame retardant action of this compound, like other boron compounds, is primarily centered in the condensed phase of combustion. During thermal decomposition, this compound is believed to hydrolyze in the presence of trace moisture to form boric acid. The boric acid then undergoes dehydration to form boric oxide, a glassy substance at high temperatures.

This process contributes to flame retardancy in several ways:

  • Formation of a Protective Layer: The boric oxide forms a vitreous, insulating layer on the polymer surface. This layer acts as a physical barrier, shielding the underlying polymer from the heat of the flame and restricting the diffusion of oxygen to the polymer and flammable gases from the polymer to the flame.

  • Promotion of Charring: Boron compounds can act as catalysts in the dehydration and cross-linking reactions of the polymer, leading to the formation of a stable carbonaceous char. This char layer further enhances the barrier effect.

  • Endothermic Decomposition: The decomposition and dehydration of boric acid are endothermic processes, meaning they absorb heat from the surroundings, thereby cooling the polymer and slowing down the combustion process.

flame_retardant_mechanism cluster_polymer Polymer Matrix cluster_combustion Combustion Zone Polymer Polymer Heat Heat Char Stable Char Layer Polymer->Char Promotes Charring FlammableGases Flammable Volatiles Polymer->FlammableGases TMB This compound (TMB) BoricAcid Boric Acid (B(OH)₃) TMB->BoricAcid Heat->Polymer Pyrolysis Heat->TMB Hydrolysis & Decomposition BoricOxide Boric Oxide (B₂O₃) (Glassy Layer) BoricAcid->BoricOxide Dehydration (Endothermic) BoricOxide->Char Forms Protective Layer Char->Heat Insulation Char->FlammableGases Barrier Effect FlammableGases->Heat Combustion

Caption: Mechanism of this compound Flame Retardancy.

Experimental Protocols for Evaluation

The assessment of flame retardant properties involves a suite of standardized tests. Below are the methodologies for the key experiments typically cited in the evaluation of flame retardant polymers.

1. Limiting Oxygen Index (LOI)

  • Standard: ASTM D2863 / ISO 4589

  • Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.

  • Procedure: A vertically oriented specimen is ignited from the top. The oxygen concentration in the flowing gas mixture is varied until the minimum concentration that sustains burning for a specified period or over a specified length of the specimen is found.

2. UL-94 Vertical Burning Test

  • Standard: ANSI/UL 94

  • Principle: This test evaluates the burning characteristics of a vertically oriented specimen after the application of a specified flame ignition source.

  • Procedure: A flame is applied to the lower end of a vertical specimen for 10 seconds and then removed. The duration of flaming and glowing after the first and a subsequent second flame application are recorded. Dripping of flaming particles is also observed. Materials are classified as V-0, V-1, or V-2 based on these observations, with V-0 being the best rating.

3. Cone Calorimetry

  • Standard: ASTM E1354 / ISO 5660

  • Principle: This test measures the heat release rate and other flammability parameters of a material when exposed to a controlled level of radiant heat.

  • Procedure: A horizontally oriented sample is exposed to a specific heat flux (e.g., 35 or 50 kW/m²). The sample is ignited by a spark, and the oxygen concentration in the exhaust gas is continuously measured to determine the heat release rate. Other parameters such as time to ignition, total heat released, and mass loss rate are also recorded.

4. Thermogravimetric Analysis (TGA)

  • Standard: ASTM E1131 / ISO 11358

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Procedure: A small sample of the material is placed in a furnace and heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen or air). The mass of the sample is continuously monitored. The resulting data provides information on thermal stability and the percentage of non-volatile residue (char yield) at a given temperature.

experimental_workflow cluster_preparation Sample Preparation cluster_testing Flame Retardancy Testing cluster_data Data Analysis Polymer Base Polymer MeltBlending Melt Blending Polymer->MeltBlending TMB This compound TMB->MeltBlending Specimen Test Specimens MeltBlending->Specimen LOI LOI Test (ASTM D2863) Specimen->LOI UL94 UL-94 Test (ANSI/UL 94) Specimen->UL94 Cone Cone Calorimetry (ASTM E1354) Specimen->Cone TGA TGA (ASTM E1131) Specimen->TGA LOI_Data LOI Value LOI->LOI_Data UL94_Data UL-94 Rating UL94->UL94_Data Cone_Data pHRR, THR Cone->Cone_Data TGA_Data Char Yield TGA->TGA_Data Comparison Comparative Analysis LOI_Data->Comparison UL94_Data->Comparison Cone_Data->Comparison TGA_Data->Comparison

Caption: Experimental Workflow for Evaluating Flame Retardancy.

Stability Showdown: A Comparative Guide to Boronic Acids Derived from Trimethyl Borate versus Other Borate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of boronic acids is a critical consideration in organic synthesis and drug development. While boronic acids are invaluable reagents, their inherent instability often necessitates in-situ formation or the use of more stable derivatives. Boronic esters, formed by the reaction of a boronic acid with an alcohol or a diol, offer a practical solution to this challenge. This guide provides a comprehensive comparison of the stability of boronic acids derived from the simple and acyclic trimethyl borate (B1201080) (forming methyl boronates) versus those derived from more sterically hindered, cyclic diols, such as pinacol (B44631).

The choice of the borate ester significantly impacts the stability of the resulting boronic acid derivative, which in turn affects its storage, handling, and reactivity in crucial applications like the Suzuki-Miyaura cross-coupling reaction. Generally, boronic esters derived from cyclic diols, particularly those with bulky substituents, exhibit enhanced stability compared to their acyclic counterparts derived from simple alcohols like methanol.[1]

Key Stability-Influencing Factors

The stability of a boronic ester is primarily governed by two main factors:

  • Steric Hindrance: Bulky groups around the boron atom shield it from nucleophilic attack, particularly by water, thus hindering hydrolysis.

  • Ring Strain and Geometry: For cyclic boronic esters, the size and conformation of the ring formed by the diol and the boron atom influence thermodynamic stability. Six-membered rings are generally more stable than five-membered rings.[2]

Comparative Stability Analysis

This section details the comparative stability of methyl boronates (from trimethyl borate) and pinacol boronates (a common cyclic borate ester) under various conditions.

Hydrolytic Stability

Pinacol boronates are significantly more resistant to hydrolysis than methyl boronates.[1] The two methyl groups on the pinacol backbone provide substantial steric protection to the boron center. In contrast, the less hindered methyl groups in a methyl boronate offer minimal protection, leading to rapid hydrolysis in the presence of moisture.[3]

Boronic Ester Relative Hydrolysis Rate Conditions Reference
Methyl BoronateVery FastAqueous media[3]
Pinacol BoronateSlowAqueous media[4]
Pinanediol BoronateVery SlowAqueous media[5]
MIDA BoronateVery Slow (pH dependent)Aqueous media[6][7]
Oxidative Stability

Boronic esters, in general, offer better protection against oxidation compared to free boronic acids. However, the degree of protection varies. The sterically encumbered nature of pinacol boronates provides greater resistance to oxidative degradation compared to the more exposed methyl boronates.[1]

Boronic Ester Relative Oxidative Stability Common Oxidants Reference
Methyl BoronateLowAir, H₂O₂[1]
Pinacol BoronateHighAir, H₂O₂[1]
Thermal Stability

Pinacol boronates are generally more thermally robust than methyl boronates. The rigid cyclic structure and steric bulk contribute to their ability to withstand higher temperatures without significant decomposition.[1]

Boronic Ester Decomposition Temperature (°C) Method Reference
Methyl BoronateGenerally lower, less definedTGA[1]
Pinacol BoronateTypically > 200 °C (substrate dependent)TGA[1]

Impact on Synthetic Applications

The choice between using a transient methyl boronate or a stable pinacol boronate has significant implications for synthetic workflows.

  • In-situ vs. Isolation: Methyl boronates are almost exclusively used for the in-situ generation of boronic acids that are immediately consumed in a subsequent reaction. Their instability precludes isolation and purification. Pinacol boronates, due to their stability, can be isolated, purified by chromatography, and stored for extended periods.[8]

  • Suzuki-Miyaura Coupling: While it was traditionally thought that boronic esters must first hydrolyze to the corresponding boronic acid to participate in the Suzuki-Miyaura catalytic cycle, recent studies suggest that some boronic esters can undergo transmetalation directly.[8] However, the stability of the boronic ester is crucial. Unstable esters like methyl boronates can rapidly decompose, leading to lower yields. The robustness of pinacol boronates ensures a sustained concentration of the boron reagent throughout the reaction.

Experimental Protocols

Below are detailed methodologies for assessing the stability of boronic esters.

Protocol 1: Determination of Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol allows for the quantitative monitoring of the hydrolysis of a boronic ester over time.

Materials:

  • Boronic ester (e.g., phenyl methyl boronate, phenyl pinacol boronate)

  • Deuterated NMR solvent (e.g., DMSO-d₆)

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the boronic ester (e.g., 20 mM) and the internal standard (e.g., 20 mM) in the deuterated solvent.

  • Initiation of Hydrolysis: In an NMR tube, mix 500 µL of the stock solution with 50 µL of D₂O.

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 30 minutes).

  • Analysis: Integrate a characteristic signal of the boronic ester and a signal of the hydrolyzed boronic acid relative to the signal of the internal standard.

  • Calculation: Plot the concentration of the boronic ester as a function of time to determine the hydrolysis rate.

Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol determines the thermal degradation profile of a boronic ester.

Materials:

  • Boronic ester

  • Thermogravimetric analyzer (TGA)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the boronic ester (e.g., 5-10 mg) into a TGA pan.

  • TGA Analysis: Place the pan in the TGA furnace.

  • Heating Program: Heat the sample from room temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a continuous flow of nitrogen.

  • Data Analysis: Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

Visualizing the Concepts

The following diagrams illustrate the synthesis pathways and stability comparison.

G Synthesis of Boronic Esters cluster_0 From this compound cluster_1 From Pinacol Borane or Bis(pinacolato)diboron Grignard Ar-MgX TrimethylBorate B(OMe)₃ Grignard->TrimethylBorate - MgX(OMe) MethylBoronate Ar-B(OMe)₂ (Unstable) TrimethylBorate->MethylBoronate Hydrolysis_Me H₂O MethylBoronate->Hydrolysis_Me Fast BoronicAcid_Me Ar-B(OH)₂ Hydrolysis_Me->BoronicAcid_Me ArylHalide Ar-X B2pin2 B₂(pin)₂ (or HBpin) ArylHalide->B2pin2 Pd catalyst PinacolBoronate Ar-B(pin) (Stable) B2pin2->PinacolBoronate Hydrolysis_Pin H₂O PinacolBoronate->Hydrolysis_Pin Slow BoronicAcid_Pin Ar-B(OH)₂ Hydrolysis_Pin->BoronicAcid_Pin G Comparative Stability of Boronic Esters MethylBoronate Methyl Boronate Ar-B(OMe)₂ Hydrolysis Hydrolysis MethylBoronate->Hydrolysis High Susceptibility Oxidation Oxidation MethylBoronate->Oxidation High Susceptibility ThermalStress Thermal Stress MethylBoronate->ThermalStress High Susceptibility PinacolBoronate Pinacol Boronate Ar-B(pin) PinacolBoronate->Hydrolysis Low Susceptibility PinacolBoronate->Oxidation Low Susceptibility PinacolBoronate->ThermalStress Low Susceptibility Decomposition Decomposition Hydrolysis->Decomposition Oxidation->Decomposition ThermalStress->Decomposition

References

Head-to-head comparison of different protocols for preparing boronic acids from aryl halides.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of arylboronic acids is a cornerstone of modern organic chemistry, providing key building blocks for cross-coupling reactions. The choice of synthetic protocol is critical and depends on factors such as substrate scope, functional group tolerance, and desired reaction conditions. This guide provides a detailed head-to-head comparison of three prevalent methods for preparing boronic acids from aryl halides: Miyaura Borylation, Grignard Reagent-based Borylation, and Lithiation-Borylation.

This comparative analysis is supported by experimental data, detailed protocols for key reactions, and visualizations to clarify the logical relationships between these synthetic strategies.

At a Glance: Key Differences in Boronic Acid Synthesis Protocols

FeatureMiyaura BorylationGrignard Reagent-Based BorylationLithiation-Borylation
Reagents Aryl halide, bis(pinacolato)diboron (B136004) (B₂pin₂), Palladium catalyst, Base (e.g., KOAc)Aryl halide, Magnesium (Mg), Trialkyl borate (B1201080) (e.g., B(OiPr)₃)Aryl halide, Organolithium reagent (e.g., n-BuLi), Trialkyl borate
Functional Group Tolerance HighLow to moderateLow
Reaction Conditions Mild to moderate heating (typically 80-110 °C)Grignard formation can be sensitive; borylation often at low temperaturesCryogenic temperatures required (-78 °C)
Key Advantages Excellent functional group tolerance, broad substrate scope.[1][2]Cost-effective, well-established for simple aryl halides.[3]Effective for unreactive aryl halides and heteroaromatics.
Key Disadvantages Cost of palladium catalyst and diboron (B99234) reagent.Incompatible with acidic protons and many electrophilic functional groups.[3]Requires strictly anhydrous conditions and cryogenic temperatures; low functional group tolerance.

Performance Comparison: A Data-Driven Analysis

The following tables provide a comparative overview of the performance of each protocol with various substituted aryl halides. Yields are indicative and can vary based on the specific reaction conditions and substrate.

Table 1: Miyaura Borylation of Aryl Halides

This palladium-catalyzed reaction is known for its exceptional functional group tolerance.[1][2]

Aryl Halide SubstrateProductYield (%)Reference
4-Chloroanisole (B146269)4-Methoxyphenylboronic acid pinacol (B44631) ester90--INVALID-LINK--
4-Bromobenzonitrile4-Cyanophenylboronic acid pinacol ester85--INVALID-LINK--
3-ChloropyridinePyridin-3-ylboronic acid pinacol ester78--INVALID-LINK--
Methyl 4-bromobenzoateMethyl 4-(pinacolboranyl)benzoate92--INVALID-LINK--
Table 2: Grignard Reagent-Based Borylation of Aryl Halides

This classic method involves the formation of a Grignard reagent followed by quenching with a borate ester.

Aryl Halide SubstrateProductYield (%)Reference
Bromobenzene (B47551)Phenylboronic acid85-90--INVALID-LINK--
4-Bromotoluenep-Tolylboronic acid88--INVALID-LINK--
2-BromothiopheneThiophen-2-ylboronic acid75--INVALID-LINK--[4]
1-BromonaphthaleneNaphthalen-1-ylboronic acid82--INVALID-LINK--[4]
Table 3: Lithiation-Borylation of Aryl Halides

This method utilizes highly reactive organolithium intermediates and is often employed for substrates that are not amenable to Grignard formation.

Aryl Halide SubstrateProductYield (%)Reference
4-Bromo-N,N-dimethylaniline4-(Dimethylamino)phenylboronic acid85--INVALID-LINK--
2-BromopyridinePyridin-2-ylboronic acid70--INVALID-LINK--
3-BromoquinolineQuinolin-3-ylboronic acid68--INVALID-LINK--
4-Fluorobromobenzene4-Fluorophenylboronic acid80--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation in the laboratory.

Protocol 1: Miyaura Borylation

Synthesis of 4-Methoxyphenylboronic acid pinacol ester from 4-Chloroanisole

  • Materials: 4-chloroanisole (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), potassium acetate (B1210297) (1.5 mmol), and 1,4-dioxane (B91453) (5 mL).

  • Procedure:

    • To an oven-dried Schlenk tube, add 4-chloroanisole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

    • Evacuate and backfill the tube with argon three times.

    • Add 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Grignard Reagent-Based Borylation

Synthesis of Phenylboronic acid from Bromobenzene [3]

  • Materials: Magnesium turnings (1.1 equiv), iodine (1 crystal), bromobenzene (1.0 equiv), anhydrous tetrahydrofuran (B95107) (THF), and triisopropyl borate (1.2 equiv).

  • Procedure:

    • Activate the magnesium turnings with a crystal of iodine in a flame-dried flask under an inert atmosphere.

    • Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.

    • Once the Grignard reagent formation is complete, cool the solution to -78 °C.

    • Add a solution of triisopropyl borate in anhydrous THF dropwise to the Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylboronic acid.

Protocol 3: Lithiation-Borylation

Synthesis of 4-(Dimethylamino)phenylboronic acid from 4-Bromo-N,N-dimethylaniline

  • Materials: 4-Bromo-N,N-dimethylaniline (1.0 equiv), n-butyllithium (1.1 equiv), anhydrous tetrahydrofuran (THF), and triisopropyl borate (1.2 equiv).

  • Procedure:

    • To a solution of 4-bromo-N,N-dimethylaniline in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add a solution of triisopropyl borate in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key decision points when choosing a protocol for the synthesis of boronic acids from aryl halides.

G cluster_start cluster_protocols Choice of Borylation Protocol cluster_conditions cluster_end start Start: Aryl Halide Miyaura_cond Tolerates diverse functional groups? (e.g., esters, ketones, nitro) start->Miyaura_cond Miyaura Miyaura Borylation end Product: Arylboronic Acid/Ester Miyaura->end Grignard Grignard-based Borylation Grignard->end Lithiation Lithiation-Borylation Lithiation->end Miyaura_cond->Miyaura Yes Grignard_cond Substrate sensitive to strong bases/nucleophiles? Miyaura_cond->Grignard_cond No Grignard_cond->Grignard No Lithiation_cond Requires very low temperatures? Grignard_cond->Lithiation_cond Yes Lithiation_cond->Miyaura No Lithiation_cond->Lithiation Yes

Caption: Decision workflow for selecting a borylation protocol.

G cluster_miyaura Miyaura Borylation cluster_grignard Grignard-based Borylation cluster_lithiation Lithiation-Borylation M_start Aryl Halide + B₂(pin)₂ M_cat Pd Catalyst + Base M_start->M_cat M_prod Arylboronic Ester M_cat->M_prod G_start Aryl Halide G_mg + Mg G_start->G_mg G_reagent Grignard Reagent G_mg->G_reagent G_borate + B(OR)₃ G_reagent->G_borate G_prod Arylboronic Acid/Ester G_borate->G_prod L_start Aryl Halide L_li + R-Li L_start->L_li L_reagent Aryllithium L_li->L_reagent L_borate + B(OR)₃ L_reagent->L_borate L_prod Arylboronic Acid/Ester L_borate->L_prod

Caption: Simplified experimental workflows for each borylation protocol.

References

Trimethyl Borate as a Superior Additive for Suppressing Side Reactions in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the suppression of side reactions in cross-coupling is a critical challenge that directly impacts yield, purity, and cost-effectiveness. This guide provides an objective comparison of Suzuki-Miyaura cross-coupling reactions performed with and without trimethyl borate (B1201080) as an additive, presenting experimental data that validates its efficacy in enhancing product yields and mitigating unwanted side reactions.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. However, the reaction is often plagued by side reactions such as homocoupling of the boronic acid reagent and protodeboronation, especially when employing sensitive or complex substrates like heteroaryl compounds. These side reactions not only consume valuable starting materials but also complicate the purification of the desired product.

Recent studies have highlighted the significant benefits of using trimethyl borate as an additive in Suzuki-Miyaura cross-coupling reactions, particularly for challenging heteroaryl-heteroaryl couplings under anhydrous conditions.[1] this compound has been shown to enhance reaction rates and yields through several key mechanisms that collectively suppress the formation of byproducts.

Performance Comparison: Enhanced Yields in Challenging Couplings

The addition of this compound demonstrates a remarkable improvement in the yield of the desired cross-coupled product, especially in reactions that are otherwise low-yielding or completely refractory. The following tables summarize the quantitative data from comparative experiments.

ElectrophileNucleophileAdditiveYield (%)Reference
2-(4-bromophenyl)-1,3,4-oxadiazoleNeopentyl 4-fluorophenylboronic esterNoneTrace[1]
2-(4-bromophenyl)-1,3,4-oxadiazoleNeopentyl 4-fluorophenylboronic esterThis compound (3.0 equiv)21[1]

Table 1: Effect of this compound on a Refractory Suzuki-Miyaura Cross-Coupling. This table clearly illustrates the enabling effect of this compound in a challenging cross-coupling reaction that yields only a trace amount of product in its absence.

ElectrophileNucleophileAdditiveTime (h)Yield (%)Reference
1-bromo-4-fluorobenzeneNeopentyl 3-pyridylboronic esterNone10
1-bromo-4-fluorobenzeneNeopentyl 3-pyridylboronic esterThis compound (0.6-2.4 equiv)1Quantitative

Table 2: "On/Off" Reactivity with this compound. In this case, the presence of this compound is critical for the reaction to proceed, showcasing its role in overcoming fundamental barriers to reactivity.

ElectrophileNucleophileAdditiveTime (min)Yield (%)Reference
Model SubstratesModel SubstratesNone (0.9 equiv TMSOK)6013[1]
Model SubstratesModel SubstratesThis compound (3.0 equiv)6081[1]

Table 3: Rate Acceleration with this compound. This comparison highlights the significant rate enhancement provided by this compound, leading to a much higher yield in the same timeframe.

Mechanisms of Side Reaction Suppression

This compound is proposed to suppress side reactions through a multi-faceted approach:

  • Solubilization of Boronate Complexes: In anhydrous conditions, the in-situ generated boronate complexes can be poorly soluble, leading to a heterogeneous reaction mixture and reduced reaction rates. This compound aids in solubilizing these intermediates, promoting a homogeneous reaction environment and facilitating efficient cross-coupling.[1]

  • Prevention of Catalyst Poisoning: Heteroaromatic substrates, common in pharmaceutical and agrochemical synthesis, contain Lewis basic nitrogen atoms that can coordinate to the palladium catalyst, leading to deactivation. This compound, a Lewis acid, is thought to interact with these heteroatoms, preventing them from poisoning the catalyst and allowing the catalytic cycle to proceed.[1]

  • Buffering of Excess Base: Strong bases, while necessary for the activation of the boronic acid, can also lead to catalyst degradation and other side reactions. This compound can buffer the effect of excess base, maintaining optimal conditions for the desired cross-coupling reaction.[1]

By addressing these common issues, this compound indirectly suppresses side reactions like homocoupling and protodeboronation by promoting the kinetics of the desired cross-coupling pathway.

Suzuki_Coupling_with_Trimethyl_Borate cluster_desired_pathway Desired Cross-Coupling Pathway cluster_side_reactions Side Reactions cluster_additive_effect Effect of this compound Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Catalyst_Poisoning Catalyst Poisoning Pd(0)->Catalyst_Poisoning Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar'-B(OR)2_side Ar'-B(OR)2 Homocoupling Homocoupling Ar'-B(OR)2_side->Homocoupling Pd(II), O2 Protodeboronation Protodeboronation Ar'-B(OR)2_side->Protodeboronation H+ source Ar'-Ar' Ar'-Ar' Homocoupling->Ar'-Ar' Ar'-H Ar'-H Protodeboronation->Ar'-H Trimethyl_Borate This compound B(OMe)3 Trimethyl_Borate->Transmetalation Promotes Trimethyl_Borate->Ar'-B(OR)2_side Suppresses Trimethyl_Borate->Catalyst_Poisoning Prevents

Figure 1. Simplified reaction pathways in Suzuki-Miyaura cross-coupling.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as an additive, based on the work by Kassel et al.

Materials:

  • Aryl/heteroaryl halide (1.0 equiv)

  • Neopentyl aryl/heteroarylboronic ester (1.1 equiv)

  • Potassium trimethylsilanolate (TMSOK) (1.2 equiv)

  • This compound (3.0 equiv)

  • Palladium precatalyst (e.g., Pd-CataCXium A-G3, 3 mol%)

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl/heteroaryl halide, neopentyl aryl/heteroarylboronic ester, and palladium precatalyst.

  • Add anhydrous DME, followed by this compound.

  • Add the potassium trimethylsilanolate (TMSOK) base.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up and extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental_Workflow Start Start Setup Oven-dried glassware under inert atmosphere Start->Setup Reagents Add Ar-X, Ar'-B(OR)2, and Pd precatalyst Setup->Reagents Solvent_Additive Add anhydrous DME and this compound Reagents->Solvent_Additive Base Add TMSOK Solvent_Additive->Base Reaction Heat to reflux and monitor progress Base->Reaction Workup Aqueous work-up and extraction Reaction->Workup Purification Dry, concentrate, and purify Workup->Purification Product Pure Product Purification->Product

Figure 2. General experimental workflow for the validated protocol.

Conclusion

The use of this compound as an additive in Suzuki-Miyaura cross-coupling reactions offers a significant advantage for researchers in synthetic chemistry. The experimental data clearly demonstrates its ability to enhance product yields, particularly in challenging systems prone to side reactions. By promoting a homogeneous reaction environment, preventing catalyst deactivation, and buffering the effects of excess base, this compound provides a powerful tool to improve the efficiency and robustness of this vital C-C bond-forming reaction. For professionals in drug development and other fields requiring high-purity complex molecules, the adoption of this methodology can lead to more reliable and scalable synthetic routes.

References

Safety Operating Guide

Proper Disposal of Trimethyl Borate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of trimethyl borate (B1201080), ensuring operational safety and regulatory compliance.

Trimethyl borate is a highly flammable liquid and vapor that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper management of this compound waste.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its primary hazards. It is toxic if swallowed, inhaled, or in contact with skin, and it causes serious eye irritation.[1] The compound is also moisture-sensitive and will decompose upon contact with water or moist air to produce boric acid and highly flammable methanol (B129727).[2][3][4]

Personal Protective Equipment (PPE) and Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[5]

  • Eye Protection: Wear chemical splash-resistant safety goggles or glasses with side protection. A face shield may be necessary for larger quantities.[1]

  • Skin Protection: Wear solvent-resistant gloves and appropriate protective clothing to prevent skin exposure.[2][5]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[1][2][6]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, preferably under an inert atmosphere.[2][5]

Emergency Spill Procedures

In the event of a spill, immediate and decisive action is required to mitigate risks.

Step-by-Step Spill Cleanup:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

  • Remove Ignition Sources: Extinguish all flames, turn off hot plates, and eliminate any potential sparks.[2][7]

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Containment: For small spills, absorb the liquid with an inert, dry material such as sand, dry lime, soda ash, or vermiculite.[2][3] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[8]

  • Decontamination: Wash the spill area thoroughly once the material has been removed.[2]

  • Prevent Entry into Drains: Do not allow this compound to enter sewers or drains, as this can create an explosion hazard.[2][3]

Operational Disposal Plan: Hydrolysis

For laboratory-scale quantities, the recommended disposal method is through controlled hydrolysis, which converts this compound into less hazardous materials: boric acid and methanol.[9] The resulting mixture must still be treated as hazardous waste due to the presence of flammable and toxic methanol.

Experimental Protocol for Disposal via Hydrolysis:

Objective: To safely hydrolyze this compound into boric acid and methanol for subsequent disposal.

Materials:

  • Waste this compound

  • Large beaker or flask (at least 10x the volume of the waste)

  • Stir plate and stir bar

  • Dropping funnel

  • Ice bath

  • Water

  • Appropriately labeled hazardous waste container

Procedure:

  • Setup: Place a beaker containing a large excess of cold water (at least a 10:1 molar ratio of water to this compound) in an ice bath on a stir plate within a chemical fume hood. Begin stirring the water.

  • Slow Addition: Slowly add the waste this compound to the cold, stirring water using a dropping funnel. The reaction is exothermic, and slow addition is critical to control the temperature and prevent excessive methanol vapor release. The hydrolysis reaction is as follows: B(OCH₃)₃ + 3H₂O → B(OH)₃ (Boric Acid) + 3CH₃OH (Methanol)

  • Completion: Once the addition is complete, allow the mixture to stir and slowly warm to room temperature to ensure the reaction is complete.

  • Waste Collection: Transfer the resulting solution of boric acid and methanol into a properly labeled hazardous waste container. The label should clearly indicate "Hazardous Waste: Methanol/Boric Acid Solution."

  • Final Disposal: The sealed container must be disposed of through your institution's licensed hazardous waste disposal service, in accordance with all federal, state, and local regulations.[8]

Alternative Disposal:

  • Incineration: this compound can be burned, but this must be done in an approved waste disposal facility equipped to handle flammable liquids and toxic combustion byproducts like boron oxides.[3][4]

  • Professional Disposal: For larger quantities or when in doubt, always consult your institution's environmental health and safety (EHS) office or a licensed waste disposal company.[2][5]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative safety and physical data for this compound.

PropertyValueSource(s)
Molecular Formula C₃H₉BO₃[8]
Molecular Weight 103.91 g/mol [10]
Boiling Point 68-69 °C[10]
Melting Point -34 °C[10]
Flash Point < -8 °C (17.6 °F)[8][11]
Density 0.932 g/mL at 20 °C[10]
NFPA 704 Rating Health: 1, Flammability: 3, Instability: 1[11][12]

Mandatory Visualizations

Diagram of this compound Disposal Workflow

Trimethyl_Borate_Disposal start Identify Trimethyl Borate Waste spill Accidental Spill? start->spill spill_proc Follow Emergency Spill Procedure spill->spill_proc Yes routine_disp Routine Disposal (Lab Scale) spill->routine_disp No final_disp Dispose via Licensed Hazardous Waste Vendor spill_proc->final_disp Place absorbed material in waste container hydrolysis Perform Controlled Hydrolysis routine_disp->hydrolysis collect_waste Collect Aqueous Waste (Methanol/Boric Acid) hydrolysis->collect_waste collect_waste->final_disp

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trimethyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling trimethyl borate (B1201080), a highly flammable and toxic compound. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Immediate Safety and Hazard Information

Trimethyl borate is a colorless, volatile liquid that poses significant health and safety risks. It is crucial to understand these hazards before handling the substance.

  • Flammability: this compound is a highly flammable liquid and vapor, with a low flash point.[1][2][3] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][2]

  • Health Hazards: This chemical is toxic if swallowed, inhaled, or in contact with skin.[3] It can cause serious eye irritation and irritation to the skin and respiratory tract.[3][4][5] Exposure may lead to symptoms such as headache, nausea, vomiting, and diarrhea.[4] Furthermore, it may damage fertility or the unborn child and cause damage to organs, particularly the central nervous system and kidneys.[3][6]

Personal Protective Equipment (PPE)

The correct selection and use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Chemical splash goggles and a face shieldGoggles should be indirect-vent, impact, and splash-resistant. A face shield should be worn in conjunction with goggles, especially when there is a high risk of splashing.[4]
Hands Solvent-resistant glovesThe specific glove material should be chosen based on chemical resistance and the duration of the task. Consult with safety equipment suppliers for recommendations.[3][4]
Body Chemical-resistant apron or suit, and protective clothingWear appropriate protective clothing to prevent skin exposure.[2] All protective clothing should be clean and put on before work begins.[4]
Respiratory NIOSH-approved respiratorA respirator is necessary when ventilation is inadequate. Follow OSHA respirator regulations (29CFR 1910.134) or European Standard EN 149.[1] Use a filter respirator for organic vapors of low boiling point adapted to the airborne concentration of the substance.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[7]

    • Ensure that an eyewash station and safety shower are immediately accessible.[4][7]

    • Use explosion-proof electrical, ventilating, and lighting equipment.[7]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[7]

    • Use only non-sparking tools.[7]

  • Handling the Chemical:

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][5]

    • Keep the container tightly closed when not in use.[1][2]

    • Avoid contact with skin, eyes, and clothing.[1][2]

    • Do not breathe vapor, mist, or gas.[1][2]

    • Do not eat, drink, or smoke in the handling area.[4]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][4]

    • Store in a tightly closed container, preferably under a nitrogen blanket.[1][2]

    • Keep away from incompatible materials such as oxidizing agents, water, and moist air.[4][8]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound waste is considered hazardous waste.[4]

  • Spill Cleanup:

    • In case of a spill, evacuate the area and remove all ignition sources.[4]

    • Wear appropriate PPE as outlined above.

    • For small spills, absorb with an inert, non-combustible material like dry lime, sand, or soda ash.[4]

    • Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[2][9]

    • Ventilate the area and wash the spill site after cleanup is complete.[4]

  • Container Disposal: Do not reuse empty containers. Dispose of containers and any unused contents in accordance with federal, state, and local regulations.[10]

  • Regulatory Compliance: Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations.[4]

Quantitative Data Summary

PropertyValue
Flash Point < 80°F (< 27°C)[9]
Molecular Weight 103.91 g/mol [9]
Boiling Point 68°C[11]
Melting Point -34°C[11]
Vapor Density 3.6 (Air = 1)[1]
Occupational Exposure Limits Not established[4]

Experimental Protocols

While this document does not cite specific experiments, any protocol involving this compound should incorporate the handling and disposal procedures outlined above. Researchers must conduct a thorough risk assessment before beginning any new experiment.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

TrimethylBorate_Workflow prep Preparation & Engineering Controls (Fume Hood, Eyewash, Grounding) ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Apron) prep->ppe Before Handling handling Chemical Handling (Avoid Contact, Use Non-Sparking Tools) ppe->handling Ready to Handle storage Proper Storage (Cool, Dry, Ventilated, Inert Atmosphere) handling->storage After Use spill Spill Response (Evacuate, Absorb, Collect) handling->spill If Spill Occurs disposal Waste Disposal (Hazardous Waste, Follow Regulations) storage->disposal For Empty Containers/Waste spill->disposal After Cleanup end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.